[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPYJAVFLNYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679928 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-29-5 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Triazolo[1,5-a]pyridine-7-carboxylic acid basic properties
An In-depth Technical Guide to the Core Basic Properties of Triazolo[1,5-a]pyridine-7-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a carboxylic acid moiety at the 7-position creates a molecule, triazolo[1,5-a]pyridine-7-carboxylic acid, with a fascinating interplay of acidic and basic properties that are critical to its function and behavior in biological systems. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, focusing on its basicity, acidity (pKa), and solubility. It offers field-proven, step-by-step protocols for the experimental determination of these properties and discusses their profound implications for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.
Introduction: The Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a pyridine ring fused to a triazole ring. This scaffold is of significant interest in pharmaceutical research due to its structural resemblance to purines, allowing it to act as a bioisostere and interact with a variety of biological targets.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as potential treatments for Chagas disease by inhibiting enzymes like CYP51.[2]
The specific compound, triazolo[1,5-a]pyridine-7-carboxylic acid, exists as two primary isomers: the[3][4][5]triazolo and the[3][4][6]triazolo isomers, differing in the arrangement of nitrogen atoms in the five-membered ring.
Caption: Chemical structures of the two primary isomers.
The presence of the carboxylic acid group at the 7-position introduces a key acidic center, while the nitrogen atoms of the heterocyclic core provide basic centers. This dual acidic/basic nature, or amphoterism, governs the compound's ionization state, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADMET) properties.[4]
Physicochemical Properties: Acidity, Basicity, and Solubility
The overall "basic properties" of triazolo[1,5-a]pyridine-7-carboxylic acid are a composite of the acidic nature of the carboxyl group and the basic nature of the ring nitrogens.
Acidity and Basicity: The Role of pKa
The pKa value, the negative logarithm of the acid dissociation constant (Ka), is the most crucial parameter for quantifying the acidic or basic strength of a compound.[4] For triazolo[1,5-a]pyridine-7-carboxylic acid, we must consider at least two distinct pKa values:
-
pKa₁ (Acidic): This relates to the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻). Carboxylic acids are weak acids, and their pKa is typically in the range of 3-5. The electron-withdrawing nature of the fused heterocyclic ring system is expected to stabilize the carboxylate anion, resulting in a pKa value towards the lower end of this range.
-
pKa₂ (Basic): This relates to the protonation of one of the basic nitrogen atoms in the triazolopyridine ring system. This value is expressed as the pKa of the conjugate acid (pKaH). The most basic nitrogen will be protonated first. The pKa of nitrogen-containing heterocycles can vary widely but is crucial for predicting the charge of the molecule in acidic environments like the stomach.[4]
The ionization state of the molecule at a given pH is determined by these pKa values, as illustrated by the Henderson-Hasselbalch equation.[7]
Caption: pH-dependent ionization states of the molecule.
Solubility Profile
Solubility is a critical factor for drug delivery and bioavailability. The solubility of triazolo[1,5-a]pyridine-7-carboxylic acid is highly dependent on pH due to its ionizable groups.
-
Aqueous Solubility: Carboxylic acids with a small number of carbon atoms are often miscible with water.[5] The presence of both a polar carboxylic acid group and polar nitrogen atoms in the heterocyclic core suggests some intrinsic aqueous solubility. However, the fused aromatic ring system contributes nonpolar surface area, which can limit solubility. Solubility is expected to be lowest when the molecule is in its neutral or zwitterionic form (around the isoelectric point) and increase significantly at pH values above pKa₁ (forming the highly polar carboxylate salt) and pH values below pKa₂ (forming the protonated cationic salt).
-
Organic Solvent Solubility: The compound is generally expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF.[5] Solubility in nonpolar solvents like toluene or hexanes is likely to be poor. Interestingly, the solubility of some carboxylic acids in organic solvents can be enhanced by the presence of small amounts of water.[8]
Table 1: Predicted Physicochemical Properties and Their Significance
| Property | Predicted Value/Behavior | Significance in Drug Development |
| pKa₁ (-COOH) | ~ 3.0 - 4.5 | Governs solubility in the intestines and blood; influences interactions with targets. |
| pKa₂ (Ring N) | Variable | Determines charge and solubility in the stomach (acidic pH). |
| Aqueous Solubility | pH-dependent; minimal near isoelectric point, high at pH > 5 and pH < 2. | Crucial for formulation, dissolution, and absorption.[5] |
| LogP | Low to moderate (predicted XlogP ~0.4)[9] | Influences membrane permeability and protein binding. |
Experimental Protocols for Characterization
Accurate experimental determination of pKa and solubility is essential for building predictive ADMET models.[4]
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise and widely used method for pKa determination.[7][10] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of triazolo[1,5-a]pyridine-7-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (like methanol or DMSO) if solubility is low.[7] Ensure the ionic strength of the solution is kept constant, for instance, by using 0.01 M KCl.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated combination pH electrode connected to a pH meter to monitor the solution.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL) of the titrant. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). For more accuracy, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).[10]
-
Reverse Titration: To determine the pKa of the basic nitrogen, the experiment can be repeated by titrating with a standardized 0.1 M HCl solution.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: pH-Dependent Aqueous Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of solid triazolo[1,5-a]pyridine-7-carboxylic acid to vials containing each buffer. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
-
Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the final measured pH of the saturated solution.
Implications for Drug Discovery and Medicinal Chemistry
Understanding the basic properties of triazolo[1,5-a]pyridine-7-carboxylic acid is not an academic exercise; it is fundamental to its rational application in drug design.
-
ADMET Optimization: The pKa directly impacts the ionization state at physiological pH (e.g., stomach ~pH 2, blood ~pH 7.4). This, in turn, dictates solubility, membrane permeability (as neutral species are generally more permeable), and potential for plasma protein binding.[4] A compound with a pKa of ~4 will be largely neutral in the stomach but mostly ionized (anionic) in the blood.
-
Target Engagement: The ability of the compound to exist in protonated or deprotonated states can be critical for forming ionic bonds or hydrogen bonds with amino acid residues in the active site of a target protein.
-
Bioisosterism: The[3][4][5]triazolo[1,5-a]pyrimidine ring system has been successfully used as a bioisostere for the carboxylic acid functional group.[1] In some cases, a substituted triazolopyrimidine can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering improved pharmacokinetic properties, such as better cell permeability or metabolic stability. An experimental pKa value of 4.6 was reported for one such derivative, remarkably similar to that of a typical carboxylic acid.[1]
-
Synthetic Handle: The carboxylic acid group is a versatile synthetic handle. It can be readily converted into esters, amides, or other functional groups to create a library of derivatives for structure-activity relationship (SAR) studies. The reactivity of the heterocyclic core, such as the reported lithiation at the 7-position (prior to carboxylation), provides another avenue for modification.[11]
Conclusion
Triazolo[1,5-a]pyridine-7-carboxylic acid is a molecule defined by the interplay between its acidic carboxylic acid function and its basic heterocyclic core. A thorough characterization of its pKa and pH-dependent solubility is a mandatory first step in any drug discovery program involving this scaffold. The protocols and insights provided in this guide offer a robust framework for researchers to accurately determine these properties and leverage them for the rational design of new therapeutic agents. By understanding and controlling these fundamental physicochemical characteristics, scientists can better predict and optimize the biological behavior of drug candidates, ultimately increasing the probability of success in developing safe and effective medicines.
References
- Vertex AI Search result based on a general chemistry lab manual for carboxylic acid titr
- Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - NIH.
- PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate.
-
15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020). Retrieved from [Link].
-
REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved from [Link].
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link].
-
Evaluation of the Novel Antichagasic Activity of[3][4][6]Triazolo[1,5-a]pyridine Derivatives. (n.d.). Retrieved from [Link].
-
Solubility of Carboxylic Acids N5. (2021). YouTube. Retrieved from [Link].
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link].
-
Solubility of Organic Compounds. (2023). Retrieved from [Link].
-
The Chemistry of[3][4][6]Triazolo[1,5- a] pyridines - Taylor & Francis. (n.d.). Retrieved from [Link].
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link].
-
Three-Component Procedure for the Synthesis of 5-Aryl5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]. 14.[3][4][5]Triazolo[1,5-a]pyridine-7-carboxylic acid - Sunway Pharm Ltd. (n.d.). Retrieved from [Link].
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link].
-
Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[3][4][5]Triazoloquinol. (n.d.). Retrieved from [Link].
-
The Chemistry of the[3][4][6]Triazolo[1 , 5 -a]pyridines: An Update - ResearchGate. (n.d.). Retrieved from [Link].
-
(PDF) Synthesis and Reactivity of[3][4][5]Triazolo-annelated Quinazolines - ResearchGate. (n.d.). Retrieved from [Link].
-
Ginn, J. D., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved from [Link].
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Novel Antichagasic Activity of [1,2,3]Triazolo[1,5-a]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 9. PubChemLite - [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Triazolo[1,5-a]pyridine-7-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Triazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, and burgeoning applications, offering field-proven insights grounded in authoritative scientific literature.
Core Chemical Identity: Structure and Nomenclature
The designation "Triazolo[1,5-a]pyridine-7-carboxylic acid" refers to a fused heterocyclic system where a triazole ring is fused to a pyridine ring, with a carboxylic acid group at the 7-position. It is crucial to distinguish between the two primary isomers, which differ in the arrangement of nitrogen atoms in the triazole ring: [1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid and [1][2][]triazolo[1,5-a]pyridine-7-carboxylic acid .
1.1.[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid
This isomer is characterized by a 1,2,4-triazole ring fused to the pyridine core.
Caption: Chemical structure ofT[1][2][]riazolo[1,5-a]pyridine-7-carboxylic acid.
-
Molecular Formula: C₇H₅N₃O₂ [2][5]* Molecular Weight: 163.13 g/mol [5]* SMILES: C1=CC2=CN=NN2C(=C1)C(=O)O [2]* InChI: InChI=1S/C7H5N3O2/c11-7(12)6-3-1-2-5-4-8-9-10(5)6/h1-4H,(H,11,12) [2]
Synthesis and Characterization
The synthesis of triazolo[1,5-a]pyridines can be achieved through various strategies, primarily involving the construction of the triazole ring onto a pre-existing pyridine core or vice versa.
Synthesis of theT[1][2][3]riazolo[1,5-a]pyridine Core
A common and effective method for the synthesis of thet[1][2][3]riazolo[1,5-a]pyridine scaffold involves the cyclization of N-(pyrid-2-yl)formamidoximes. [6]This approach is favored for its mild reaction conditions. Another prominent strategy is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which allows for a direct, metal-free oxidative N-N bond formation. [6] Illustrative Synthetic Workflow:
Caption: General synthetic workflow for thet[1][2][3]riazolo[1,5-a]pyridine core.
Synthesis of theT[1][2][4]riazolo[1,5-a]pyridine Core
The synthesis of thet[1][2][]riazolo[1,5-a]pyridine system can be achieved through methods such as the oxidative cyclization of 2-pyridine ketone hydrazones. [7]This reaction can be catalyzed by copper(II) complexes, providing an efficient route to this scaffold. [7]
Introduction of the 7-Carboxylic Acid Group
The introduction of a carboxylic acid group at the 7-position can be accomplished through several synthetic transformations on a pre-formed triazolo[1,5-a]pyridine ring. A common strategy involves the functionalization of a halo-substituted precursor, such as a 7-bromo or 7-chloro derivative, via metal-catalyzed carbonylation or through a Grignard reagent followed by carboxylation with carbon dioxide. Alternatively, oxidation of a 7-methyl or other alkyl-substituted triazolo[1,5-a]pyridine can yield the desired carboxylic acid.
Exemplary Protocol for Carboxylation (Hypothetical):
-
Halogenation: Introduction of a bromine atom at the 7-position of the triazolo[1,5-a]pyridine core using a suitable brominating agent (e.g., N-bromosuccinimide).
-
Lithiation: Treatment of the 7-bromo-triazolo[1,5-a]pyridine with an organolithium reagent (e.g., n-butyllithium) at low temperature to form the 7-lithiated intermediate.
-
Carboxylation: Quenching the reaction with solid carbon dioxide (dry ice).
-
Acidification: Acidic workup to protonate the carboxylate and yield the final product, Triazolo[1,5-a]pyridine-7-carboxylic acid.
Justification of Experimental Choices: The use of a halogenated precursor provides a reactive handle for subsequent C-C bond formation. Lithiation is a standard method for generating a nucleophilic carbon, which can then react with the electrophilic carbon of CO₂. The low temperature is crucial to prevent side reactions and decomposition of the organometallic intermediate.
Characterization
The structural elucidation of Triazolo[1,5-a]pyridine-7-carboxylic acid and its derivatives relies on a combination of spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and triazole rings with characteristic chemical shifts and coupling constants. A downfield singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbon atoms of the fused heterocyclic system and a characteristic signal for the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid, along with a strong C=O stretching absorption. |
Applications in Drug Development
The triazolopyridine and the structurally related triazolopyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Bioisosteric Replacement
Thet[1][2][3]riazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine ring, making it a valuable surrogate in the design of kinase inhibitors and other molecules that target purine-binding sites. [8][9]Depending on the substitution pattern, this scaffold can also act as a bioisostere for a carboxylic acid functional group or the N-acetyl fragment of ε-N-acetylated lysine. [8][9]
Central Nervous System (CNS) Applications
Derivatives of thet[1][2][3]riazolo[1,5-a]pyrimidine core have been investigated as positive modulators of the GABA-A receptor, demonstrating potent anticonvulsant activity with low neurotoxicity in preclinical models. [10]This highlights the potential of this scaffold in the development of novel treatments for epilepsy and other neurological disorders.
Antimicrobial and Anticancer Properties
The triazolopyrimidine framework is present in compounds with a broad spectrum of biological activities, including antimycobacterial, antifungal, and anticancer properties. [9][11]For instance, certain fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have shown potent inhibition of Mycobacterium tuberculosis. [11]The metal-chelating properties of the triazolo ring system have also been exploited in the design of potential treatments for cancer and parasitic diseases. [8] Logical Relationship in Drug Design:
Caption: The role of the triazolo[1,5-a]pyridine scaffold in drug design.
Conclusion
Triazolo[1,5-a]pyridine-7-carboxylic acid, in its isomeric forms, represents a valuable building block for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities associated with its core structure make it a focal point for ongoing research in medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and biological potential is essential for scientists and researchers aiming to leverage this privileged scaffold in their drug discovery programs.
References
-
Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
t[1][2][]riazolo[1,5-a]pyridine-7-carboxylic acid. PubChem. Available at: [Link]
-
t[1][2][3]riazolo[1,5-a]pyridine-7-carboxylic acid. PubChem. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
T[1][2][3]riazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester. PubChem. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. Available at: [Link]
-
STRATEGIES FOR THE SYNTHESIS OFT[1][2][3]RIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. ResearchGate. Available at: [Link]
-
Discovery of-[1][2][3]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. PubMed. Available at: [Link]
-
T[1][2][]riazolo[1,5-a]pyridine. PubChem. Available at: [Link]
-
T[1][2][3]riazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. SpectraBase. Available at: [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties ofT[1][2][3]riazoloquinol. ResearchGate. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]
-
Fluorinated 1,2,4-Triazolo[1,5- a ]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. ResearchGate. Available at: [Link]
-
High PurityT[1][2][3]riazolo[1,5-a]pyridine-8-carboxylic Acid: A Key Pharmaceutical Intermediate. Autech Industry Co.,Limited. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 5. 1555335-57-3|[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to Triazolo[1,5-a]pyridine-7-carboxylic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of a Privileged Scaffold
The triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in modern medicinal chemistry. Its fused bicyclic structure imparts a rigid, planar geometry that is highly effective for orienting substituents to interact with biological targets. Furthermore, its nitrogen-rich composition makes it an excellent hydrogen bond acceptor and a bioisostere for endogenous purine systems, rendering it a "privileged scaffold" in drug design.
This guide focuses on a specific derivative, Triazolo[1,5-a]pyridine-7-carboxylic acid. Crucially, this name is ambiguous and refers to two distinct, commercially available isomers: [1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid and [1][2][4]triazolo[1,5-a]pyridine-7-carboxylic acid . The arrangement of nitrogen atoms in the five-membered triazole ring dictates the molecule's electronic properties, reactivity, and ultimately, its utility as a synthetic building block. This document provides a detailed technical overview of both isomers, addressing their core chemical data, synthesis, reactivity, and applications to empower researchers in their drug discovery and development endeavors.
Part 1: Core Chemical and Physical Data
A clear distinction between the two isomers is paramount for sourcing and experimental design. The fundamental properties are summarized below.
| Property | [1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid | [1][2][4]Triazolo[1,5-a]pyridine-7-carboxylic acid |
| CAS Number | 1555335-57-3[5] | 1234616-29-5 |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol | 163.13 g/mol |
| Structure |
Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.
Part 2: Synthesis and Mechanistic Insights
Detailed, validated protocols for these specific compounds are not widely published. However, based on established methodologies for the parent scaffolds and known reactivity, the following sections provide expert-derived, logical synthetic pathways.
Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid
The synthesis of the[1][2][3] isomer can be approached in two primary ways: constructing the ring system with the carboxyl group already present or by late-stage functionalization of the core. The latter is often more efficient. A key reactivity insight is that the parent[1][2][3]triazolo[1,5-a]pyridine scaffold can be regioselectively lithiated at the C-7 position[6]. This provides a direct and elegant route for introducing the carboxylic acid.
Workflow: Late-Stage C-H Functionalization
Caption: Two-step Synthesis via Amidine Cyclization
Experimental Protocol (Representative)
-
Amidine Formation: In a round-bottom flask, dissolve methyl 6-aminopicolinate in N,N-dimethylformamide (DMF). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture.
-
Causality: DMF-DMA serves as a one-carbon electrophile, reacting with the exocyclic amino group of the pyridine to form a reactive N,N-dimethylformamidine intermediate. This step activates the nitrogen for the subsequent cyclization.
-
-
Cyclization: After cooling, add hydroxylamine-O-sulfonic acid portion-wise. The reaction is typically exothermic. Stir until completion as monitored by TLC.
-
Causality: Hydroxylamine-O-sulfonic acid acts as the source for the remaining two nitrogen atoms of the triazole ring. It reacts with the amidine in an intramolecular cyclization-condensation cascade to form the fused triazolo[1,5-a]pyridine ring system.
-
-
Hydrolysis (Saponification): After workup to isolate the crude methyl ester, dissolve it in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux.
-
Causality: Basic hydrolysis (saponification) converts the methyl ester to the sodium carboxylate salt.
-
-
Isolation: Cool the reaction mixture and acidify with concentrated HCl to a pH of ~3. The desired carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to yieldtr[1][2][4]iazolo[1,5-a]pyridine-7-carboxylic acid.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The carboxylic acid moiety at the 7-position is a critical functional handle. It can act as a key pharmacophoric element (e.g., forming salt bridges or hydrogen bonds with protein residues) or serve as a synthetic anchor for further derivatization to build out structure-activity relationships (SAR).
The I[1][2][3]somer: A Scaffold for Antiparasitic and CNS Agents
While less explored than its isomer, thetr[1][2][3]iazolo[1,5-a]pyridine scaffold has shown significant promise. Derivatives have been identified as potent trypanocidal agents, acting via the inhibition of the sterol biosynthesis pathway, a crucial metabolic process in the Trypanosoma cruzi parasite. [7]The mechanism involves the inhibition of 14α-demethylase, leading to an imbalance in the parasite's membrane composition and ultimately, cell death. [7]Other studies have highlighted the potential for this scaffold in developing neural nitric oxide synthase inhibitors and cardiovascular agents. [1]The 7-carboxylic acid derivative is a valuable intermediate for creating libraries of amides and esters to probe these therapeutic targets.
The I[1][2][4]somer: A Powerhouse in Kinase Inhibition and Inflammation
Thetr[1][2][4]iazolo[1,5-a]pyridine core is a well-established and highly valuable scaffold in modern drug discovery, particularly in the fields of oncology and inflammation. The 7-position is frequently used as a key attachment point for pharmacophores that drive potency and selectivity.
-
Janus Kinase (JAK) Inhibition: Several series oftr[1][2][4]iazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of JAK family enzymes, particularly JAK1 and JAK2. [4]These enzymes are central to cytokine signaling pathways that mediate inflammation and cell growth. Inhibitors based on this scaffold have shown therapeutic potential for autoimmune diseases like rheumatoid arthritis and certain cancers. [4][8]The 7-carboxylic acid can be converted to various amides to interact with the hinge region or solvent-front of the kinase active site.
-
Phosphoinositide 3-kinase (PI3K) Inhibition: The 7-position has been crucial in the design of PI3K inhibitors. For instance, 5-(2-amino-tr[1][2][4]iazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide was identified as a potent, orally bioavailable inhibitor of PI3Kγ, a target for inflammatory disorders. [9]* AXL Receptor Tyrosine Kinase Inhibition: Patents disclose the use of 7-substitutedtr[1][2][4]iazolo[1,5-a]pyridines as inhibitors of the AXL receptor tyrosine kinase, which is implicated in cancer cell proliferation, survival, and metastasis. [10] The versatility of thetr[1][2][4]iazolo[1,5-a]pyridine-7-carboxylic acid as a building block allows for its incorporation into diverse molecular designs targeting a wide range of diseases, solidifying its status as a cornerstone scaffold for drug development professionals.
References
-
The Chemistry of theTr[1][2][3]iazolo[1 , 5 -a]pyridines: An Update. (2025). ResearchGate. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed. [Link]
-
Discovery of 5-(2-amino-tr[1][2][4]iazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). PubMed. [Link]
-
tr[1][2][4]iazolo[1,5-a]pyridine andtr[1][2][4]iazolo[1,5-c]pyrimidine compounds and their use. Google Patents.
-
Noveltr[1][2][3]iazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. [Link]
-
The Chemistry ofTr[1][2][3]iazolo[1,5- a] pyridines. (2025). ResearchGate. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1555335-57-3|[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-triazolo[1,5-a]pyridine-5-carboxaldehyde [stenutz.eu]
- 8. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of the Triazolo[1,5-a]pyridine Core Scaffold
The triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structure is isoelectronic with purines, allowing it to function as a bioisostere and interact with biological targets that recognize the native purine core.[1] This structural feature, combined with its unique physicochemical properties and synthetic accessibility, has established it as a "privileged scaffold" in drug design. Molecules incorporating this core have demonstrated a wide spectrum of biological activities, including applications as anti-cancer, anti-viral, anti-parasitic, and anti-bacterial agents.[1][2] Furthermore, triazolopyridine derivatives are found in approved pharmaceuticals such as the antidepressant Trazodone and the Janus kinase inhibitor Filgotinib, underscoring their clinical relevance.[3]
This guide provides a comprehensive overview of the principal synthetic strategies for constructing the triazolo[1,5-a]pyridine core, intended for researchers and scientists in organic synthesis and drug development. We will delve into the synthesis of key precursors and explore the distinct methodologies for assembling the two major isomeric systems: the[4][5][6]triazolo[1,5-a]pyridine and the[1][4][5]triazolo[1,5-a]pyridine. The discussion will focus on the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and execution.
Part 1: Synthesis of Key Precursors: The 2-Hydrazinopyridine Synthon
A cornerstone for the synthesis of many nitrogen-fused heterocycles, including the triazolopyridine scaffold, is 2-hydrazinopyridine. Its reliable and scalable synthesis is a critical first step in many synthetic campaigns. The most prevalent method involves the nucleophilic aromatic substitution of an activated pyridine ring, typically 2-chloropyridine, with hydrazine hydrate.
From a mechanistic standpoint, the reaction proceeds via an SNAr (Substitution Nucleophilic Aromatic) pathway. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack by hydrazine. The choice of a large excess of hydrazine hydrate is a critical experimental parameter; it serves not only as the nucleophile but also as the solvent and base, driving the reaction to completion and minimizing the formation of dimeric byproducts.[7] However, this presents challenges on a larger scale regarding reagent consumption and waste management.[7]
Experimental Protocol: Synthesis of 2-Hydrazinopyridine
This protocol is adapted from established literature procedures for the synthesis of 2-hydrazinopyridine from 2-chloropyridine.[5]
Materials:
-
2-Chloropyridine (1 eq.)
-
Hydrazine hydrate (80-85% solution, 10 vol.)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazine hydrate (10 volumes relative to 2-chloropyridine).
-
Add 2-chloropyridine (1 eq.) to the hydrazine hydrate.
-
Heat the reaction mixture to 100 °C and stir vigorously for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyridine) is completely consumed.
-
After completion, cool the reaction mixture to room temperature and dilute with water (10 vol.).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (5 x 25 vol.).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford 2-hydrazinopyridine as a red oil. The typical yield is around 78%.[5]
Part 2: Synthesis of the[4][5][6]Triazolo[1,5-a]pyridine Scaffold
The construction of the[4][5][6]triazolo[1,5-a]pyridine isomer is most effectively achieved through the oxidative cyclization of 2-pyridyl hydrazones. This strategy is robust, often proceeding under mild conditions with high efficiency.
Core Strategy: Copper-Catalyzed Oxidative Cyclization
A leading method involves a copper(II)-catalyzed oxidative cyclization of hydrazones derived from 2-pyridine ketones.[4] The reaction typically utilizes air as a green and readily available oxidant. The causality behind this choice is multifaceted: copper catalysts are relatively inexpensive, have well-understood redox chemistry, and can be supported on solid matrices (like MCM-41), which allows for easy recovery and reuse, enhancing the sustainability of the process.[4]
The mechanism is believed to proceed through the formation of a copper-hydrazone complex. Subsequent oxidation (likely Cu(II) to Cu(I) or a related redox cycle) facilitates an intramolecular electrophilic attack from the hydrazone nitrogen onto the pyridine ring, followed by aromatization to yield the fused triazole system. The use of ethyl acetate as a solvent has been noted to significantly promote this oxidative N-N bond formation.[8]
Experimental Protocol: Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization
This protocol is based on the work of Cai and coworkers, demonstrating a heterogeneous catalytic approach.[4]
Materials:
-
2-Pyridine ketone hydrazone (1 eq.)
-
MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst
-
Ethyl acetate
Procedure:
-
In a reaction vessel, suspend the 2-pyridine ketone hydrazone (1 eq.) in ethyl acetate.
-
Add the heterogeneous copper(II) catalyst.
-
Stir the mixture vigorously at room temperature, open to the air (or under an air atmosphere).
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, the catalyst can be recovered by simple filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired[4][5][6]triazolo[1,5-a]pyridine. Good yields are generally reported for this method.[4]
Table 1: Comparison of Conditions for[4][5][6]Triazolo[1,5-a]pyridine Synthesis
| Catalyst System | Oxidant | Solvent | Temperature | Key Advantage | Reference |
| MCM-41-Cu(II) | Air | Ethyl Acetate | Room Temp. | Heterogeneous, reusable catalyst | [4] |
| Copper(II) salts | O₂ (atmospheric) | Ethyl Acetate | Varies | Homogeneous, readily available | [8] |
Part 3: Synthesis of the[1][4][5]Triazolo[1,5-a]pyridine Scaffold
The synthesis of the[1][4][5] isomer offers a greater diversity of strategic approaches, reflecting its broad utility in bioactive molecules. Key strategies include intramolecular N-N bond formation and cycloaddition reactions.
Method A: Oxidative N-N Bond Formation from N-(Pyridin-2-yl)amidines
A powerful and direct route involves the intramolecular oxidative annulation of readily available N-(pyridin-2-yl)amidines.[6] This transformation hinges on the formation of the crucial N-N bond to close the triazole ring. The choice of oxidant is paramount to the success of this reaction. Reagents like (diacetoxyiodo)benzene (PIDA) or systems such as I₂/KI are effective for this purpose.[6] These hypervalent iodine reagents or iodine-based systems are chosen for their ability to mediate clean and high-yielding N-N bond formation under relatively mild conditions, tolerating a wide array of functional groups.[6]
Method B: [3+2] Cycloaddition Reactions
The Huisgen 1,3-dipolar cycloaddition and its variants represent a cornerstone of heterocyclic synthesis.[9] For triazolopyridines, a modern approach involves the [3+2] cycloaddition of azinium-N-imines (as the 1,3-dipole) with nitriles (as the dipolarophile).[10][11] This reaction is often catalyzed by copper salts, which facilitate the cycloaddition under milder conditions than the thermal equivalent.[10] A particularly innovative execution of this chemistry is through mechanochemical, solvent-free grinding, which offers significant environmental and efficiency advantages.[10]
Method C: Microwave-Assisted Catalyst-Free Synthesis
In the pursuit of more sustainable synthetic methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. A catalyst-free, additive-free method for constructing the[1][4][5]triazolo[1,5-a]pyridine core has been developed using enaminonitriles and benzohydrazides under microwave irradiation.[12] The rationale for using microwave heating lies in its ability to rapidly and efficiently heat the reaction mixture, drastically reducing reaction times from hours to minutes. The reaction proceeds via a tandem sequence involving transamidation, nucleophilic addition, and subsequent condensation to yield the final product.[12]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from the catalyst-free method reported by Kumar and coworkers.[12]
Materials:
-
Enaminonitrile (1.0 eq.)
-
Benzohydrazide (2.0 eq.)
-
Dry Toluene
Procedure:
-
Place the enaminonitrile (1.0 eq.) and benzohydrazide (2.0 eq.) into an oven-dried microwave reaction vial.
-
Evacuate the vial and backfill with an inert gas (e.g., nitrogen) three times.
-
Add dry toluene (e.g., 1.5 mL for a 0.175 mmol scale).
-
Seal the reaction vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140 °C and maintain for the specified time (typically short, e.g., 15-30 minutes).
-
Monitor the reaction by TLC.
-
Once complete, cool the vial to room temperature.
-
The reaction mixture can often be directly purified by silica gel column chromatography to afford the pure[1][4][5]triazolo[1,5-a]pyridine product.[12]
Conclusion
The synthesis of the triazolo[1,5-a]pyridine scaffold is a mature yet continually evolving field. The classical methods based on the cyclization of pyridine-derived hydrazines and amidines remain highly relevant and effective. Concurrently, modern synthetic innovations, including the use of heterogeneous catalysis, mechanochemistry, and microwave-assisted reactions, are providing more efficient, scalable, and environmentally benign pathways to this privileged heterocyclic core. The choice of synthetic strategy ultimately depends on the desired substitution pattern, scale of the reaction, and available resources. A thorough understanding of the mechanistic principles behind each method, as outlined in this guide, empowers the medicinal and organic chemist to make informed decisions and effectively access this versatile and valuable scaffold for future discoveries.
References
-
Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). Synthesis, 51(23), 4487-4497. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 13(9), 244. Available at: [Link]
-
Shafiee, M., & Al-Masoudi, N. A. (2015). One-pot four-component synthesis of highly substituted[1][4][5]triazolo[1,5-a]pyrimidines. Molecular diversity, 19(4), 709–715. Available at: [Link]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]
-
Liu, Z., et al. (2022). Mechanochemical Synthesis of 1,2,4-Triazoles via a [3+2] Cycloaddition of Azinium-N-Imines and Nitriles. European Journal of Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. Available at: [Link]
-
Poustforoosh, A., et al. (2022). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 12(1), 12563. Available at: [Link]
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
Oukoloff, K., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. eScholarship. Available at: [Link]
-
Starosotnikov, A. M., et al. (2019). Synthesis of N-Bridged 6,8-Dinitrotriazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 55, 1051-1058. Available at: [Link]
-
Abarca, B., & Jones, G. (2010). The Chemistry of the[4][5][6]Triazolo[1,5-a]pyridines: An Update. In Advances in Heterocyclic Chemistry (Vol. 101, pp. 1-49). Elsevier. Available at: [Link]
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][4][5]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. Available at: [Link]
-
Abarca, B., et al. (2007). The Chemistry of[4][5][6]Triazolo[1,5-a]pyridines. Current Organic Chemistry, 11(12), 1083-1104. Available at: [Link]
-
Abarca, B., et al. (2002). The Chemistry of[4][5][6]Triazolo[1,5- a] pyridines. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 359-367. Available at: [Link]
-
Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]
-
Liu, Z., et al. (2022). Scope of the synthesis of 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 4. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Triazolopyridine Core: A Journey from Chemical Curiosity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide
Authored by a Senior Application Scientist
Abstract
The triazolopyridine scaffold, a fused heterocyclic system comprising a triazole and a pyridine ring, represents one of the most versatile and privileged structures in medicinal chemistry.[1] Its journey from initial synthetic explorations to its central role in blockbuster therapeutics is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. This guide provides a comprehensive overview of the discovery, historical evolution, and synthetic strategies of triazolopyridine compounds. We will delve into the causality behind key experimental choices, examine the structure-activity relationships that govern their diverse pharmacological profiles, and present detailed protocols for their synthesis. Case studies of prominent drugs will illustrate their successful translation from the laboratory to the clinic, highlighting their impact on treating conditions ranging from insomnia to cancer and inflammatory diseases.[2][3][4]
Part 1: The Genesis of a Privileged Scaffold: Discovery and Synthetic Evolution
The story of triazolopyridines is not one of a single "eureka" moment but rather a gradual realization of their potential, driven by the relentless progress of synthetic organic chemistry.[1] The fusion of a five-membered triazole ring with a six-membered pyridine ring creates a unique electronic and structural architecture, providing a stable and readily modifiable template for drug design.[1][5]
Early Synthetic Explorations
The initial forays into triazolopyridine chemistry, dating back to the mid-20th century and gaining significant traction in the 1980s, relied on classical condensation and cyclization reactions.[1][6] These foundational methods, while effective, often required harsh conditions and offered limited control over substitution patterns. A common early approach involved the oxidative cyclization of 2-pyridyl ketone hydrazones, which laid the groundwork for more refined methodologies.[6]
The Modern Synthetic Toolkit
Advancements in synthetic methodology have revolutionized the construction of the triazolopyridine core, enabling greater efficiency, diversity, and specificity.[1][5] The development of transition-metal-catalyzed cross-coupling reactions, microwave-assisted organic synthesis (MAOS), and novel cyclization strategies has given chemists unprecedented control over the final molecular structure.
A key advancement is the use of microwave irradiation, which dramatically reduces reaction times and often improves yields compared to conventional heating.[7][8] This is particularly valuable in drug discovery, where rapid library synthesis is crucial for exploring structure-activity relationships.
Table 1: Comparison of Key Synthetic Methodologies for Triazolopyridine Cores
| Methodology | Key Reagents/Catalysts | Typical Conditions | Advantages | Key Sources |
| Oxidative Cyclization | 2-Hydrazinopyridines, Aldehydes, Oxidants (e.g., I2, Cu salts) | Reflux in solvent (e.g., Ethanol) | Foundational, straightforward | [2][6] |
| Modified Mitsunobu Reaction | Acylated 2-hydrazinopyridines, DEAD/DIAD, PPh3 | Mild, room temperature | Mild conditions, good for sensitive substrates | [9] |
| Palladium-Catalyzed Synthesis | 2-Halopyridines, Hydrazones, Pd catalyst (e.g., Pd(OAc)2) | High temperature, inert atmosphere | High efficiency, broad substrate scope | [2] |
| Microwave-Assisted Synthesis | Enaminonitriles, Benzohydrazides | Catalyst-free, microwave irradiation (110-150°C) | Rapid (minutes vs. hours), high yields, green chemistry | [7][8] |
| Flow Chemistry | Continuous flow reactors | Automated, precise control | High throughput, seamless integration with screening | [10] |
Detailed Protocol: Microwave-Assisted, Catalyst-Free Synthesis of a[1][2][11]Triazolo[1,5-a]pyridine
This protocol is adapted from methodologies that emphasize green chemistry principles by avoiding metal catalysts and minimizing reaction times.[7] The rationale for choosing a microwave-assisted approach is the significant acceleration of the tandem transamidation-cyclization reaction, enabling the rapid production of the desired heterocyclic core.
Objective: To synthesize a substituted 1,2,4-triazolo[1,5-a]pyridine from an enaminonitrile and a benzohydrazide.
Materials:
-
(E)-3-(dimethylamino)-2-phenylacrylonitrile (Enaminonitrile, 1.0 mmol)
-
4-Methylbenzohydrazide (1.1 mmol)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
CEM Discover Microwave Synthesizer (or equivalent)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: Place the enaminonitrile (1.0 mmol) and 4-methylbenzohydrazide (1.1 mmol) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Sealing: Securely cap the vial. No solvent or catalyst is added, which is a key advantage of this specific protocol.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at 150°C for 20 minutes. The instrument's software will automatically adjust the power to maintain the target temperature.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by thin-layer chromatography (TLC) after cooling the vial. A successful reaction will show the consumption of starting materials and the formation of a new, less polar spot corresponding to the product.
-
Workup and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the resulting crude solid in a minimal amount of dichloromethane.
-
Purify the product directly via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final compound using NMR, IR, and mass spectrometry to confirm its structure and purity.
Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
Part 2: From Bench to Bedside: Landmark Triazolopyridine Therapeutics
The true measure of a chemical scaffold's importance is its successful application in medicine. Triazolopyridines are exemplary in this regard, forming the core of several widely used drugs.
Case Study: Zolpidem - Revolutionizing Insomnia Treatment
Prior to the 1990s, insomnia was primarily treated with benzodiazepines, which were effective but carried risks of dependence and next-day drowsiness. The development of Zolpidem, an imidazo[1,2-a]pyridine (a related isomer class), marked a paradigm shift.[8][11]
Discovery and Mechanism: Zolpidem was developed as a non-benzodiazepine hypnotic agent.[8] Its therapeutic effect stems from its selective agonist activity at the benzodiazepine (BZD) binding site of GABA-A receptors, specifically those containing the α1 subunit.[8][12] This selectivity is key to its success; by preferentially targeting the sedative-mediating α1 subunit over the anxiolytic (α2/α3) or muscle-relaxant (α5) subunits, Zolpidem induces sleep with a lower incidence of the side effects associated with less selective benzodiazepines.
Caption: Mechanism of Zolpidem at the GABA-A receptor.
Targeted Therapies: Triazolopyridines in Oncology and Inflammation
The structural rigidity and diverse substitution points of the triazolopyridine core make it an ideal scaffold for designing highly specific enzyme inhibitors.
-
Filgotinib (JAK Inhibitor): Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1) approved for treating inflammatory conditions like rheumatoid arthritis.[2][4] The triazolopyridine core serves as the central anchor, with substituents engineered to fit precisely into the ATP-binding pocket of JAK1, leading to potent and selective inhibition of the inflammatory signaling pathway.
-
Tankyrase (TNKS) Inhibitors: In oncology, triazolopyridine derivatives have been identified as potent inhibitors of tankyrase, an enzyme implicated in the WNT/β-catenin signaling pathway that is often dysregulated in colorectal cancer.[3] Inhibition of TNKS leads to the stabilization of AXIN2, promoting the degradation of β-catenin and thereby suppressing tumor cell proliferation.[3]
Table 2: Prominent Triazolopyridine-Based Drugs and Clinical Candidates
| Compound Name | Biological Target | Therapeutic Area | Key Sources |
| Zolpidem | GABA-A (α1 subunit) | Insomnia, Hypnotic | [8][11] |
| Filgotinib | Janus Kinase 1 (JAK1) | Rheumatoid Arthritis, IBD | [2][4] |
| Trazodone | 5-HT2A Receptor, SERT | Depression, Anxiety | [2] |
| Dapiprazole | α1-Adrenergic Receptor | Ophthalmology (Miosis reversal) | [2] |
| Enarodustat | HIF Prolyl Hydroxylase | Anemia in Chronic Kidney Disease | [4] |
| TI-12403 | Tankyrase (TNKS) | Oncology (Colorectal Cancer) | [3] |
Part 3: Future Horizons: Expanding the Therapeutic Landscape
Research into triazolopyridines is continuously expanding into new therapeutic areas, driven by an ever-deepening understanding of their structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Insights
The "magic" of the triazolopyridine scaffold lies in its tunability. Chemists can systematically modify substituents at various positions to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).
-
Substitution on the Pyridine Ring: Modifying this ring often impacts solubility and cell permeability.
-
Substitution on the Triazole Ring: This is frequently a key interaction point with the biological target. For example, in JAK inhibitors, specific groups here form critical hydrogen bonds within the enzyme's active site.[13]
Caption: Relationship between scaffold, SAR, and outcomes.
Emerging Applications
The versatility of the triazolopyridine scaffold continues to open new doors:
-
Metabolic Diseases: Novel derivatives are being investigated as inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), a target for treating conditions like non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[14][15]
-
Neurodegenerative Diseases: Given their proven ability to modulate CNS targets, researchers are exploring triazolopyridines for activity against targets relevant to Alzheimer's and Parkinson's diseases.[12]
-
Antiviral and Antimicrobial Agents: The scaffold has shown broad-spectrum activity against various pathogens, making it a promising starting point for the development of new anti-infective drugs.[1][2]
Conclusion
The triazolopyridine framework has firmly established itself as a "master key" in drug discovery, capable of unlocking a remarkable diversity of biological targets. Its journey from early academic synthesis to a portfolio of life-changing medicines is a powerful illustration of how fundamental chemical research fuels pharmaceutical innovation. As synthetic methods become greener and more efficient, and our understanding of complex diseases deepens, the next generation of triazolopyridine-based therapeutics holds the promise of addressing some of our most pressing global health challenges.[1][6] The continued exploration of this exceptional scaffold is not just an academic pursuit but a critical endeavor in the future of medicine.
References
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
-
Kaur, H., & Silakari, O. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry. Available at: [Link]
-
(2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc. Available at: [Link]
-
(2025). Triazolopyridines: Advances in Synthesis and Applications. BIOENGINEER.ORG. Available at: [Link]
-
Wang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. Available at: [Link]
-
(2025). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. GeneOnline News. Available at: [Link]
-
Kim, H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences. Available at: [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. Available at: [Link]
-
Rathod, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
(2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
(2024). Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sumalatha, Y., et al. (2007). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Arkivoc. Available at: [Link]
-
(2025). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]
-
Zhao, H., et al. (2025). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Wiley Online Library. Available at: [Link]
-
Singh, P., & Kaur, H. (2024). An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. ResearchGate. Available at: [Link]
-
Satyanarayana, B., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. Available at: [Link]
-
Pastre, J., et al. (2015). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science. Available at: [Link]
-
Heras-Bueno, M., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. Available at: [Link]
- (Patent). Synthesis method of zolpidem hydrochloride. Patsnap.
-
(1996). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Paronikyan, E. G., et al. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Al-Zharani, M., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]
-
Singh, P., & Pachauri, R. (2020). Therapeutic potential of pharmacological agents targeting TRP channels in CNS disorders. Expert Opinion on Therapeutic Targets. Available at: [Link]
-
(2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Deng, X., et al. (2017). Recent developments on triazole nucleus in anticonvulsant compounds: a review. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneonline.com [geneonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 8. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 10. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Physical and chemical properties oftriazolo[1,5-a]pyridine derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of Triazolo[1,5-a]pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Triazolo[1,5-a]pyridine Scaffold - A Privileged Core in Modern Chemistry
The triazolo[1,5-a]pyridine ring system, a fused bicyclic heterocycle, represents a cornerstone in contemporary medicinal chemistry and materials science. Comprising a pyridine ring fused with either a 1,2,4-triazole or a 1,2,3-triazole, this scaffold is a prolific source of biologically active molecules. Its structural rigidity, coupled with its capacity for diverse functionalization, allows for precise three-dimensional orientation of substituents, making it an ideal framework for interacting with biological targets.[1]
Nitrogen-containing heterocycles are fundamental to numerous natural products and pharmaceuticals, and the triazolo[1,5-a]pyridine core is no exception.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of key enzymes like Janus kinases (JAK1/2) for inflammatory diseases, α-glucosidase for type 2 diabetes, and retinoic acid receptor-related orphan nuclear receptor γt (RORγt) for psoriasis.[3][4][5] This guide provides a comprehensive exploration of the essential physical and chemical properties that underpin the synthesis, characterization, and application of these versatile compounds, offering researchers and drug development professionals a foundational understanding of this important heterocyclic system.
The Molecular Architecture: Synthesis and Structural Isomerism
The triazolo[1,5-a]pyridine system is characterized by a bridgehead nitrogen atom and exists in two primary isomeric forms: the[3][6][7]triazolo[1,5-a]pyridine and the[6][7][8]triazolo[1,5-a]pyridine. The synthetic strategies employed are distinct for each isomer and are chosen based on the desired substitution pattern and the availability of starting materials.
Synthesis of[3][6][7]Triazolo[1,5-a]pyridine Derivatives
This isomer is of significant biological interest and has been constructed through various elegant synthetic methodologies. The choice of method is often dictated by the desired functional group tolerance and reaction conditions.
-
From 2-Aminopyridines: A classical approach involves the cyclization of intermediates derived from 2-aminopyridines. For instance, N-(pyrid-2-yl)formamidoximes can be cyclized under mild conditions using trifluoroacetic anhydride.[6]
-
Oxidative N-N Bond Formation: Modern methods often rely on the crucial step of forming the N-N bond via oxidation. This can be achieved using:
-
Copper-Catalysis: Readily available 2-aminopyridines and nitriles can undergo a copper-catalyzed reaction with air as the oxidant to form the triazole ring.[1][6]
-
Hypervalent Iodine Reagents: Phenyliodonium bis(trifluoroacetate) (PIFA) can mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, offering high yields and short reaction times.[6]
-
Metal-Free Oxidants: Reagents like I₂/KI or Chloramine-T provide an environmentally benign pathway from N-aryl amidines.[6]
-
-
Microwave-Assisted Synthesis: A green and efficient catalyst-free method involves the microwave irradiation of enaminonitriles and benzohydrazides, proceeding through a tandem transamidation-cyclization mechanism.[1][9]
Caption: Microwave-mediated synthesis of[3][6][7]triazolo[1,5-a]pyridines.
Synthesis of[6][7][8]Triazolo[1,5-a]pyridine Derivatives
The synthesis of the[6][7][8]-isomer often involves the cyclization of precursors where the three contiguous nitrogen atoms are assembled. A prominent method is the copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones, using air as the terminal oxidant.[8] This approach is efficient and can be performed with heterogeneous catalysts that are recoverable and reusable.[8]
Physicochemical Properties: A Foundation for Application
The physical properties of triazolo[1,5-a]pyridine derivatives, such as their solid-state structure, solubility, and spectroscopic signatures, are critical for their characterization and directly influence their behavior in biological and material systems.
Structural and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous structural elucidation of these derivatives.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are primary tools for determining the substitution pattern on the bicyclic core. ¹⁵N NMR, often combined with computational methods like Gauge-Including Atomic Orbital (GIAO) DFT calculations, can be invaluable for confirming the N-alkylation sites and understanding the electronic structure.[10]
-
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information on the characteristic vibrational modes of the fused rings and their functional groups.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding networks in the solid state.[11][12]
Optical and Electronic Properties
Many triazolo[1,5-a]pyridine derivatives exhibit interesting optical properties stemming from their conjugated π-electron systems.
-
UV-Visible Absorption: These compounds typically display absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions within the aromatic system.
-
Fluorescence: Some derivatives are luminescent, with emission spectra that can be sensitive to the substitution pattern and the local environment.[11] The emission is often assigned to π* → n transitions of the pyridine and triazole rings.[11] The Stokes shift, the difference between the absorption and emission maxima, provides insight into the structural relaxation in the excited state.[11]
Solubility and Formulation
Solubility is a critical parameter, particularly for drug development. While many derivatives are soluble in common organic solvents like DMSO, chloroform, and methanol, their aqueous solubility can be limited. This can be addressed through chemical modification or formulation strategies. For instance, the inclusion complexation of a triazolopyridine derivative with cyclodextrins has been shown to significantly enhance its aqueous solubility, a process driven primarily by enthalpy.[13][14]
| Property | Typical Characteristics / Methods of Analysis | Significance |
| Physical State | Crystalline solids at room temperature. | Facilitates handling, purification (recrystallization), and structural analysis via X-ray diffraction. |
| Molecular Weight | Varies based on substituents. Confirmed by HRMS. Example: C₆H₅N₃ (unsubstituted) is 119.12 g/mol .[15] | Fundamental property for stoichiometry and characterization. |
| Solubility | Generally soluble in polar organic solvents (DMSO, DMF, alcohols). Limited aqueous solubility. | Crucial for biological assays and formulation. Poor solubility can be a major hurdle in drug development. |
| Spectroscopic Data | ¹H/¹³C NMR: Provides a map of the proton and carbon skeleton. FTIR: Shows characteristic vibrational bands for C=N, C=C, and N-N bonds. UV-Vis/Fluorescence: Reveals electronic transitions. | Essential for structural confirmation, purity assessment, and studying electronic properties. |
| Thermal Stability | Generally stable compounds. Melting points are used as a criterion of purity. | Important for storage conditions and compatibility with manufacturing processes. |
Chemical Reactivity: The Key to Functionalization
The chemical reactivity of the triazolo[1,5-a]pyridine core dictates how it can be modified to tune its properties for specific applications. The system is a 10-π electron heterocycle, but its reactivity is more complex than that of a simple aromatic ring.[16]
Electrophilic and Nucleophilic Reactions
The reactivity of the ring system is highly dependent on the isomer and the reaction conditions.
-
Reactions with Electrophiles: [6][7][8]Triazolo[1,5-a]pyridines can react with electrophiles in two distinct ways: leading to substitution at the 3-position or resulting in the opening of the triazole ring with the loss of molecular nitrogen.[7][17]
-
Lithiation: The scaffold can be regioselectively deprotonated. Using strong bases like lithium diisopropylamide (LDA) at low temperatures allows for specific lithiation at the 7-position, creating a nucleophilic site for the introduction of various substituents.[7][10][17]
-
Nucleophilic Substitution: Halogenated derivatives, particularly bromo-substituted compounds, are activated towards nucleophilic substitution at positions 5 and 7, while position 6 is generally inert.[7][10][17]
Reduction and Ring Dynamics
-
Hydrogenation: The pyridine ring portion of the scaffold can be readily reduced. Catalytic hydrogenation (e.g., using Pd/C) typically yields the corresponding 4,5,6,7-tetrahydro derivatives.[2][7] However, the success of this reaction can be strongly influenced by the nature and position of substituents on the ring.[7][17]
-
Ring-Chain Equilibrium: A fascinating aspect of the[6][7][8]triazolo[1,5-a]pyridine system is its equilibrium with an open-chain α-diazo-pyridine isomer.[2] This equilibrium can influence its reactivity, particularly in reactions involving metals or photochemistry.
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Spectroscopic studies of the interaction of 3-(2-thienyl)-[1,2,3]triazolo[1,5-a]pyridine with 2,6-dimethyl-β-cyclodextrin and ctDNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. repositorio.uchile.cl [repositorio.uchile.cl]
- 15. [1,2,3]Triazolo[1,5-a]pyridine | C6H5N3 | CID 219470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Spectroscopic Characterization of Triazolo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth technical overview of the spectroscopic characterization of triazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only technical data but also the underlying scientific rationale for the experimental design and interpretation, ensuring a robust and validated approach to the analysis of this important scaffold. The triazolo[1,5-a]pyridine core exists as two primary isomers, the[1][2][3] and[1][2][4] systems, and this guide will address the characterization of both where applicable.
Molecular Structure and Isomerism
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Triazolo[1,5-a]pyridine-7-carboxylic acid is a fused heterocyclic system. The position of the nitrogen atoms in the five-membered triazole ring dictates the isomer, which in turn influences the electronic environment and, consequently, the spectroscopic output.
The two key isomers of interest are:
-
[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1234616-29-5)
-
[1][2][4]Triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1555335-57-3)
A clear understanding of the synthetic route is paramount to knowing which isomer is under investigation. Various synthetic strategies exist for accessing these scaffolds[5][6].
Caption: Molecular structures of the[1][2][3] and[1][2][4] isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For triazolo[1,5-a]pyridine-7-carboxylic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the protons and carbons, respectively.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will be characterized by signals in the aromatic region, corresponding to the protons on the pyridine ring, and a downfield signal for the carboxylic acid proton. The exact chemical shifts and coupling constants will be influenced by the isomeric form and the electronic effects of the carboxylic acid group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Pyridine Ring) | 7.0 - 9.0 | d, t, dd | 7.0 - 9.0 |
| COOH | 10.0 - 13.0 | br s | - |
Note: These are predicted ranges based on data from similar structures. Actual values may vary depending on the solvent and concentration.
The protons on the pyridine ring will exhibit characteristic coupling patterns (ortho, meta, and para coupling) that will be key to assigning their positions. 2D NMR techniques such as COSY will be instrumental in confirming these assignments[4].
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for the carbons of the fused heterocyclic core and the carboxylic acid carbon. The chemical shifts of the carbons in the pyridine ring will be influenced by the position of the nitrogen atoms in the triazole ring.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 160 - 175 |
| Aromatic C | 110 - 150 |
Note: Predicted values based on general chemical shift ranges for similar heterocyclic systems.
DEPT and HMQC/HSQC experiments are essential for distinguishing between protonated and quaternary carbons and for definitively assigning the carbon signals based on their one-bond correlation to the assigned protons[4][7]. HMBC experiments will reveal long-range C-H correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule[7].
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR data for triazolo[1,5-a]pyridine-7-carboxylic acid.
Instrumentation:
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.
-
Filter the solution into a 5 mm NMR tube.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS)[1].
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For triazolo[1,5-a]pyridine-7-carboxylic acid, the IR spectrum will be dominated by absorptions corresponding to the carboxylic acid and the aromatic rings.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C=O stretch (Carboxylic Acid) | 1680-1720 | Strong |
| C=N and C=C stretch (Aromatic Rings) | 1450-1650 | Medium to Strong |
| C-H stretch (Aromatic) | 3000-3100 | Medium to Weak |
| O-H bend (Carboxylic Acid) | 1210-1320 | Medium |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The exact position of the C=O stretch can provide information about conjugation and hydrogen bonding.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the molecule. The measured mass of the molecular ion should be within 5 ppm of the calculated exact mass[8]. For C₇H₅N₃O₂, the calculated monoisotopic mass is approximately 163.0382 g/mol [9][10].
Fragmentation Pattern: The fragmentation pattern will depend on the ionization energy. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. The triazolopyridine ring is relatively stable, but fragmentation of the pyridine ring may also be observed.
Caption: Potential fragmentation pathways in positive ion ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS) or with a direct infusion inlet.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid or ammonium hydroxide to aid ionization).
-
Filter the solution to remove any particulates.
Data Acquisition Parameters (Direct Infusion):
-
Ionization Mode: ESI (positive and negative).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
Conclusion
The comprehensive spectroscopic characterization of triazolo[1,5-a]pyridine-7-carboxylic acid requires a multi-technique approach. NMR spectroscopy is indispensable for unambiguous structure elucidation, while IR spectroscopy provides confirmation of key functional groups, and high-resolution mass spectrometry validates the elemental composition. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently and accurately characterize this important heterocyclic compound and its derivatives. The provided experimental methodologies are based on established practices for the analysis of similar molecular scaffolds, ensuring a scientifically rigorous and reproducible approach.
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Spectral Assignments and Reference Data. CONICET. Available at: [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]
-
Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[1][2][3]Triazoloquinol. Available at: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]
-
[1][2][3]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester | C8H8N4O3 | CID 113402. PubChem. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]
-
[1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. Available at: [Link]
-
[1][2][4]triazolo[1,5-a]pyridine-7-carboxylic acid. PubChemLite. Available at: [Link]
-
[1][2][3]triazolo[4,3-a]pyridine-7-carboxylic acid. PubChemLite. Available at: [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 10. PubChemLite - [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
The Triazolo[1,5-a]pyridine Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system has emerged as a remarkably versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to the endogenous purine ring allows it to function as a bioisostere, interacting with a wide array of enzymatic targets and receptors.[2][4] This guide provides a comprehensive overview of the key therapeutic targets of triazolo[1,5-a]pyridine compounds, delving into their mechanisms of action, and offering detailed experimental protocols to empower researchers in the discovery and development of novel therapeutics based on this privileged core.
Kinase Inhibition: A Dominant Paradigm in Oncology and Inflammation
The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology and immunology. The triazolo[1,5-a]pyridine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors, primarily by targeting the ATP-binding site of these enzymes.[2]
Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms, autoimmune disorders, and chronic inflammation.[3][5] Several triazolo[1,5-a]pyridine series have been developed as potent JAK inhibitors.
A notable example is the discovery of CEP-33779, a selective and orally bioavailable inhibitor of JAK2.[3] Optimization of a triazolo[1,5-a]pyridine core led to a compound with excellent potency against JAK2, while demonstrating selectivity over other JAK family members, thereby reducing the risk of immunosuppressive effects associated with JAK3 inhibition.[3] Further research has identified dual JAK1/2 inhibitors with anti-inflammatory properties.[5]
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain and stabilizing an inactive conformation. This blocks the phosphorylation and activation of downstream STAT proteins, thereby interrupting the pro-inflammatory or pro-proliferative cytokine signaling cascade.
Experimental Workflow: Kinase Inhibition Assessment
The following diagram illustrates a typical workflow for evaluating a compound's kinase inhibitory potential, progressing from initial biochemical screening to cellular target engagement.
Caption: Workflow for kinase inhibitor characterization.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K signaling pathway is a central regulator of cell growth, survival, and metabolism. The PI3Kγ isoform is predominantly expressed in leukocytes and is a key target for inflammatory and autoimmune diseases.[6] Triazolopyridine derivatives have been identified as potent and selective inhibitors of PI3Kγ. For instance, the compound CZC24758 demonstrated in vivo efficacy in a mouse model of collagen-induced arthritis.[6]
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle regulation, and their aberrant activity is a hallmark of cancer.[2] Triazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDK2, a key kinase for G1/S and G2/M phase transitions.[7][8] These compounds often exhibit antiproliferative activity by inducing cell cycle arrest.[7]
Receptor Tyrosine Kinases (RTKs)
Several triazolo[1,5-a]pyrimidine compounds have shown multi-kinase inhibitory activity against RTKs such as VEGFR2 and EGFR, which are crucial for tumor angiogenesis and growth.[7] Additionally, inhibitors of Transforming Growth Factor-β Type I Receptor Kinase (ALK5) have been developed from a triazolopyridine scaffold, showing potential for treating cancer and fibrosis.[9]
| Compound Class | Target Kinase(s) | Therapeutic Area | Key Findings | Reference(s) |
| Triazolo[1,5-a]pyridines | JAK2 | Cancer, Inflammation | Orally bioavailable and selective. | [3] |
| Triazolo[1,5-a]pyridines | JAK1/2 | Inflammation | Potent dual inhibitors with in vitro efficacy. | [5] |
| Triazolo[1,5-a]pyridines | PI3Kγ | Inflammation | Selective, orally bioavailable, and effective in arthritis models. | [6] |
| Triazolo[1,5-a]pyrimidines | CDK2, VEGFR2, EGFR, TrkA | Cancer | Multi-kinase inhibition and broad-spectrum antiproliferative activity. | [7] |
| Triazolo[1,5-a]pyridines | ALK5 | Cancer, Fibrosis | Potent and selective inhibition of TGF-β signaling. | [9] |
Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are critical second messengers. Phosphodiesterases (PDEs) are enzymes that hydrolyze these cyclic nucleotides, thereby terminating their signaling.[10] Inhibition of specific PDE isoforms is a validated strategy for treating a range of disorders.
PDE2A and PDE10A
PDE2A and PDE10A are highly expressed in the brain, particularly in regions associated with cognition and emotion.[11][12] Inhibition of these enzymes increases intracellular levels of cAMP and cGMP, which can enhance cognitive function and produce antipsychotic effects. Triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of both PDE2A and PDE10A, with potential applications in treating neurological and psychiatric disorders such as schizophrenia and cognitive deficits associated with neurodegenerative diseases.[11][12][13]
Signaling Pathway: PDE Inhibition
This diagram illustrates how PDE inhibitors increase cyclic nucleotide levels, leading to the activation of downstream effectors like Protein Kinase A (PKA).
Caption: Mechanism of PDE inhibition by triazolopyridines.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of clinically approved drugs.[14] Triazolo[1,5-a]pyridine derivatives have been shown to modulate the activity of several GPCRs.
-
GABA-A Receptor Positive Modulators: Certain triazolo[1,5-a]pyrimidine-7(4H)-one derivatives act as positive modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. These compounds have demonstrated potent anticonvulsant activity with low neurotoxicity in preclinical models, suggesting their potential for epilepsy treatment.
-
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: The CRF1 receptor is a key regulator of the stress response. Antagonists of this receptor are being investigated for stress-related disorders. While the core scaffold may vary, related pyrimidine structures have shown potent CRF1 receptor antagonism, indicating a potential avenue for triazolopyridine exploration.[15]
-
Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt) Inverse Agonists: RORγt is a nuclear receptor crucial for the differentiation of Th17 cells, which play a central role in autoimmune diseases like psoriasis. Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable RORγt inverse agonists, effectively inhibiting the production of the pro-inflammatory cytokine IL-17A.[16]
Antimicrobial and Antiparasitic Targets
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The triazolo[1,5-a]pyridine scaffold has been explored for its potential in combating infectious diseases.
-
Bacterial Targets: Some derivatives have shown promising antibacterial activity by dually inhibiting bacterial DNA gyrase and dihydrofolate reductase (DHFR), two essential enzymes for bacterial survival.[17] Other studies have identified compounds with narrow-spectrum activity against vancomycin-resistant Enterococcus faecium, targeting cell-wall biosynthesis.[1][18]
-
Antiparasitic Activity: Triazolo[1,5-a]pyridine derivatives have been found to be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds appear to act by inhibiting 14α-demethylase, an enzyme crucial for the parasite's sterol biosynthesis pathway.[19]
Other Notable Therapeutic Targets
The versatility of the triazolo[1,5-a]pyridine scaffold extends to a diverse range of other targets:
-
Tubulin Polymerization: In the field of oncology, certain triazolo[1,5-a]pyrimidines have a unique mechanism of action. They promote tubulin polymerization, but unlike taxanes, they do not compete for the paclitaxel binding site. Instead, they inhibit the binding of vinca alkaloids.[20] This microtubule-stabilizing effect is also being explored for the treatment of neurodegenerative diseases like Alzheimer's, where microtubule dysfunction is a key pathological feature.[21]
-
α-Glucosidase Inhibition: α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates. Its inhibition can help manage postprandial hyperglycemia in diabetic patients. Recently, novel triazolo[1,5-a]pyridine derivatives have been identified as potent α-glucosidase inhibitors, showing significantly greater potency than the standard drug acarbose.[22]
Detailed Experimental Protocols
This section provides step-by-step methodologies for key assays relevant to the targets discussed. These protocols are intended as a guide and may require optimization for specific compounds and cell lines.
Protocol 1: MTT Assay for Antiproliferative Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[4][9]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyridine test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][11][21]
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity is therefore directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.[1]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 2 hours or store at -20°C.
-
Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI staining solution (50 µg/mL final concentration) and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate red channel (e.g., FL2 or FL3).
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase.
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.[5][22]
Principle: α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5]
Procedure:
-
Reagent Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae, e.g., 0.1 U/mL), pNPG (e.g., 1.25 mM), and test compounds in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8).
-
Assay Setup: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Pre-incubation: Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition compared to a control without an inhibitor. Acarbose can be used as a positive control. Determine the IC₅₀ value from the dose-response curve.
References
-
Wang, H., Lee, M., Peng, Z., Blázquez, B., Lastochkin, E., Kumar, V., ... & Mobashery, S. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry, 58(10), 4344-4354. [Link]
-
James, M. J., van den Bedem, H., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
-
Gholampour, S., Ghorbani-Vaghei, R., & Ramezani, M. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 13(1), 8414. [Link]
-
He, X., Harris, T. E., Smith, J. D., Lin, J., Grina, J., O'Neill, J. C., ... & Ye, M. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2019). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 86, 596-608. [Link]
-
Flohr, A., et al. (2018).[1][2][3]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. Patent WO2018083098A1.
-
Gouda, M. A., Eldien, H. F., Girgis, A. S., & Muhammad, Z. A. (2021). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 6(35), 22723-22736. [Link]
-
Zhang, N., Wu, B., He, L., Skalitzky, D. J., Tao, Z. F., Zhang, H., ... & Ayral-Kaloustian, S. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(3), 420-431. [Link]
-
Rathod, D. G., Brunden, K. R., Trojanowski, J. Q., Lee, V. M. Y., & Ballatore, C. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. Journal of Medicinal Chemistry, 66(1), 435-459. [Link]
-
Butler, C. R., et al. (2020).[1][2][3]Triazolo[1,5- a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. Journal of Medicinal Chemistry, 63(21), 12887-12910. [Link]
-
Cui, Z., Liu, T., Zhang, H., & Liu, H. (2012). Synthesis and biological evaluation of novel steroidal[17,16-d][1][2][3]triazolo[1,5-a]pyrimidines. Steroids, 77(6), 710-715. [Link]
-
Wang, H., Lee, M., Peng, Z., Blázquez, B., Lastochkin, E., Kumar, V., ... & Mobashery, S. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ResearchGate. [Link]
-
Lu, K., Wu, W., Zhang, C., Liu, Z., Xiao, B., Yuan, Z., ... & Jiang, Y. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
-
Zhao, L., Li, X., Wang, Y., Li, Y., Wang, Y., Liu, H., & Yu, B. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5013. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances, 10(52), 31221-31233. [Link]
-
Li, J., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6296. [Link]
-
Zhao, L., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. [Link]
-
Li, Y., et al. (2020). Discovery of new[1][2][3] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. European Journal of Medicinal Chemistry, 203, 112630. [Link]
-
Park, H., et al. (2014). 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry, 22(9), 2724-2732. [Link]
-
Popowycz, F., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 50(24), 5849-5861. [Link]
-
El-Gaby, M. S. A., et al. (2021). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Egyptian Journal of Chemistry, 64(2), 913-922. [Link]
-
Ohno, H., et al. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. [Link]
-
Flohr, A., et al. (2014). Triazolo Derivatives as Inhibitors of PDE10A. ACS Medicinal Chemistry Letters, 5(5), 599-600. [Link]
-
James, M. J., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
-
Request PDF. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. [Link]
-
Bojarski, J., et al. (2019). Novel[1][2][22]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155. [Link]
-
Singh, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(5), 2335. [Link]
-
Wang, Y., et al. (2014). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 77, 347-354. [Link]
-
Request PDF. (2021). Pyrazolo[1,5-a][1][7][22]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. [Link]
-
ResearchGate. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]
-
Wang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]
-
Papas, A., et al. (2022). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. Molecules, 27(19), 6649. [Link]
-
Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618. [Link]
-
Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature Reviews Drug Discovery, 1(9), 674-682. [Link]
-
ResearchGate. (2022). Few examples of approved drugs containing a pyridine unit. [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. promega.com [promega.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 15. assaygenie.com [assaygenie.com]
- 16. cAMP Phosphodiesterase Activity Assay Kit (Fluorometric) (ab273342) is not available | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. bio-protocol.org [bio-protocol.org]
The Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[2][4] This versatility has led to the development of TP derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[5] This technical guide provides a comprehensive overview of the TP scaffold in drug design, delving into its synthesis, key therapeutic applications, structure-activity relationships (SAR), and detailed experimental protocols. We will explore the causal science behind its efficacy, offering field-proven insights for researchers in the pharmaceutical sciences.
The[1][2][3]Triazolo[1,5-a]pyrimidine Core: Properties and Synthesis
The TP scaffold is an aromatic, bicyclic heterocycle consisting of a 1,2,4-triazole ring fused to a pyrimidine ring. This arrangement of nitrogen atoms makes it an electron-deficient system, which influences its chemical reactivity and biological interactions.[2] Notably, the TP ring system is isoelectronic with purines, which is a key factor in its ability to mimic endogenous ligands and interact with their corresponding receptors and enzymes.[4]
General Synthetic Strategies
The construction of the triazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[2] This versatile approach allows for the introduction of a wide variety of substituents on the pyrimidine ring, enabling extensive exploration of the chemical space for drug discovery. Another common method involves the Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidines.[2]
A representative synthetic workflow for the preparation of substituted triazolo[1,5-a]pyrimidines is depicted below:
Caption: General synthetic scheme for the[1][2][3]triazolo[1,5-a]pyrimidine core.
Experimental Protocol: Synthesis of a Substituted[1][2][3]Triazolo[1,5-a]pyrimidine
This protocol provides a generalized, step-by-step methodology for the synthesis of a 5,7-disubstituted[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Materials:
-
3-Amino-1,2,4-triazole
-
Substituted 1,3-dicarbonyl compound (e.g., a substituted acetylacetone)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 3-amino-1,2,4-triazole in glacial acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add 1.1 equivalents of the substituted 1,3-dicarbonyl compound.
-
Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure[1][2][3]triazolo[1,5-a]pyrimidine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications in Drug Design
The triazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of a diverse range of therapeutic agents. Its versatility is highlighted by its presence in compounds targeting various diseases.[5]
Anticancer Activity
A significant area of research for TP derivatives has been in oncology. These compounds have demonstrated potent antiproliferative activity through multiple mechanisms of action.[6]
Certain TP derivatives have been identified as a unique class of anticancer agents that inhibit tubulin polymerization.[1][7] Unlike many other microtubule-targeting agents, some TP compounds have been shown to bind to the vinca domain of tubulin, yet they promote microtubule stabilization, a mechanism that is not fully understood.[1][8] This unique mode of action can help overcome multidrug resistance observed with other tubulin-targeting drugs.[1]
Caption: Mechanism of action for TP derivatives as tubulin polymerization inhibitors.
The purine-like structure of the TP scaffold makes it an excellent candidate for the development of kinase inhibitors.[9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. TP derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR).[9] More recently, TP-based molecules have been identified as inhibitors of S-Phase Kinase-Associated Protein 2 (SKP2), a key component of the ubiquitin ligase complex involved in cell cycle progression.[10][11]
Caption: General mechanism of TP derivatives as kinase inhibitors.
Anti-infective Agents
The TP scaffold has also shown promise in the development of agents to combat infectious diseases.
Derivatives of triazolo[1,5-a]pyrimidine have been investigated as inhibitors of viral polymerases, showing activity against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[2]
The metal-chelating properties of the TP ring have been exploited to design treatments for parasitic diseases.[2] Furthermore, TP analogs have been modeled for their quantitative structure-activity relationships in the inhibition of Plasmodium falciparum, the parasite responsible for malaria.
Structure-Activity Relationship (SAR) Insights
The biological activity of triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.
For anticancer agents targeting tubulin, a clear SAR has been established. For instance, a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position is often required for high potency.[1] On the phenyl ring, typically at the 6-position, ortho-fluoro atoms are necessary for optimal activity.[1]
In the context of kinase inhibitors, the substituents on the TP core are designed to interact with specific amino acid residues in the ATP-binding pocket of the target kinase. For example, in CDK2 inhibitors, specific substitutions at the 2-, 5-, and 7-positions are crucial for achieving high affinity and selectivity.
The following table summarizes the anticancer activity of selected triazolo[1,5-a]pyrimidine derivatives, highlighting the impact of different substituents on their potency.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 12b | Multikinase | NCI cancer cell lines (mean) | 10.63 | [9] |
| 12c | Multikinase | NCI cancer cell lines (mean) | 3.51 | [9] |
| 19 | Not specified | Bel-7402 (liver cancer) | 12.3 | [3] |
| 19 | Not specified | HT-1080 (fibrosarcoma) | 6.1 | [3] |
| 6i | Not specified | MGC-803 (gastric cancer) | 0.96 | [12] |
| 26 | Tubulin | HeLa (cervical cancer) | 0.75 | [7] |
| 26 | Tubulin | A549 (lung cancer) | 1.02 | [7] |
| 28 | Tubulin | - | 9.90 (tubulin polymerization) | [7] |
| E35 | SKP2 | - | - (excellent inhibitory activity) | [10] |
Conclusion and Future Perspectives
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the design and development of novel therapeutic agents. Its ability to act as a purine bioisostere, coupled with the vast possibilities for chemical modification, has led to the discovery of potent inhibitors for a wide range of biological targets. The unique mechanisms of action exhibited by some TP derivatives, such as the unconventional tubulin stabilization, offer exciting opportunities to overcome existing drug resistance.
Future research in this area will likely focus on the development of more selective and potent TP derivatives through structure-based drug design and combinatorial chemistry approaches. Further elucidation of the precise molecular mechanisms of action of these compounds will also be crucial for their clinical translation. The continued exploration of the chemical space around the triazolo[1,5-a]pyrimidine core holds immense promise for the discovery of next-generation therapies for cancer, infectious diseases, and other debilitating conditions.
References
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. [Link]
-
Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]
-
Evaluation of the Structure–Activity Relationship of Microtubule-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry. [Link]
-
Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. [Link]
-
Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. [Link]
-
Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]
-
Structure‐activity relationship for the 1,2,4‐triazolo[1,5‐a]pyrimidine scaffold. ResearchGate. [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
-
Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link] 19.[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. PubMed. [Link]
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 12. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Triazolo[1,5-a]pyridine-7-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development
Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine core. This has led to the development of numerous compounds with a wide range of therapeutic applications, including antifungal, anticancer, and anti-inflammatory activities.[1] Triazolo[1,5-a]pyridine-7-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex drug candidates, where the carboxylic acid moiety provides a handle for further chemical modifications. This guide provides a detailed, field-proven protocol for the synthesis of triazolo[1,5-a]pyridine-7-carboxylic acid, designed for researchers and professionals in drug development.
Synthetic Strategy: A Two-Step Approach
The synthesis of triazolo[1,5-a]pyridine-7-carboxylic acid is efficiently achieved through a two-step process commencing with the readily available 2-aminoisonicotinic acid. The synthetic pathway is as follows:
-
Esterification: The carboxylic acid group of 2-aminoisonicotinic acid is first protected as an ethyl ester. This is a critical step to prevent unwanted side reactions of the carboxylic acid functionality during the subsequent cyclization.
-
Cyclization and Hydrolysis: The resulting ethyl 2-aminoisonicotinate undergoes a cyclization reaction to form the triazole ring, yielding ethyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. This intermediate is then subjected to basic hydrolysis to afford the final product, triazolo[1,5-a]pyridine-7-carboxylic acid.
This strategy is logical and ensures a high-yielding and pure final product. The esterification is a standard procedure, and the cyclization of 2-aminopyridines is a well-established transformation in heterocyclic chemistry.
Experimental Protocols
Part 1: Esterification of 2-Aminoisonicotinic Acid
This protocol details the conversion of 2-aminoisonicotinic acid to its ethyl ester, a key intermediate for the subsequent cyclization.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminoisonicotinic Acid | ≥98% | Commercially Available | Starting material. |
| Ethanol | Anhydrous | Commercially Available | Reagent and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Commercially Available | Catalyst. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house | For neutralization. |
| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying. |
| Round-bottom flask | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer/hotplate | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoisonicotinic acid (10.0 g, 72.4 mmol).
-
Reagent Addition: Add 150 mL of anhydrous ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (4.0 mL, 75.2 mmol) with stirring. The addition should be performed in an ice bath to control the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-aminoisonicotinate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-aminoisonicotinate as a white to light yellow solid.
Expected Yield: 80-90%
Part 2: Synthesis of Triazolo[1,5-a]pyridine-7-carboxylic Acid
This part of the protocol describes the cyclization of ethyl 2-aminoisonicotinate to form the triazole ring, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Reaction Scheme:
Caption: Workflow for the synthesis of triazolo[1,5-a]pyridine-7-carboxylic acid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons of the triazolopyridine ring system and the absence of the ethyl ester signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional group (broad O-H stretch and C=O stretch).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in esterification | Incomplete reaction. | Increase reflux time or the amount of acid catalyst. Ensure anhydrous conditions. |
| Loss of product during work-up. | Ensure complete neutralization and perform thorough extractions. | |
| Incomplete cyclization | Insufficient reaction time or temperature. | Increase reflux time. Ensure the temperature is maintained at the boiling point of toluene. |
| Low yield in hydrolysis | Incomplete hydrolysis. | Increase reflux time or the concentration of NaOH. |
| Product loss during precipitation. | Ensure the pH is accurately adjusted to 3-4 for complete precipitation. Cool the solution thoroughly in an ice bath before filtration. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of triazolo[1,5-a]pyridine-7-carboxylic acid. By following this detailed guide, researchers in the field of drug discovery and development can reliably produce this valuable building block for the creation of novel therapeutic agents. The protocol emphasizes safety, efficiency, and the rationale behind each step, ensuring a high rate of success for experienced chemists.
References
-
Luo, X. & Hu, Y. (2006). Synthesis and antifungal activity of novelt[1][2][3]riazolo[1,5-a]pyridine derivatives. Chinese Journal of Chemistry, 24(5), 655-659.
- Jones, G. & Sliskovic, D. R. (1983). The Synthesis of Fused Triazoles. Advances in Heterocyclic Chemistry, 34, 79-147.
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 1,2,4-triazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] We will move beyond a simple recitation of steps to provide a deeper understanding of the causality behind the protocol, ensuring scientific integrity and reproducibility. This document provides a field-proven, catalyst-free protocol, a comparative analysis against conventional heating methods, detailed mechanistic insights, and crucial safety considerations for professionals in the field.
Introduction: The Significance of Triazolopyridines and the Advent of Microwave Synthesis
Triazolopyridines are a vital class of fused heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.[1][2] Their unique chemical architecture has positioned them as promising candidates in pharmaceutical development, with applications ranging from anticancer and antimicrobial agents to treatments for cardiovascular disorders and type 2 diabetes.[1][4][5][6] Prominent drugs such as Trazodone (an antidepressant) and Filgotinib (for rheumatoid arthritis) feature the triazolopyridine motif, underscoring its therapeutic importance.[5][7]
Traditionally, the synthesis of these compounds involved multi-step procedures, often requiring harsh reaction conditions, extended reaction times, and the use of metal catalysts or stoichiometric oxidants, which can present environmental and purification challenges.[2][8][9] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient alternative.[10][11][12][13] Microwave heating accelerates reactions by directly and uniformly energizing polar molecules in the reaction mixture, a process known as dielectric heating.[10][13] This leads to dramatic reductions in reaction times (from hours to minutes), improved yields, higher product purity, and often, the ability to conduct reactions under solvent-free or reduced-solvent conditions, aligning with the principles of green chemistry.[10][11][14][15]
This guide focuses on a particularly elegant and sustainable microwave-mediated approach: a catalyst-free and additive-free tandem reaction between enaminonitriles and benzohydrazides.[1][2][3]
The Rationale Behind Microwave-Assisted Synthesis: Why It Works Better
The superiority of microwave heating over conventional methods (like an oil bath) stems from its fundamental mechanism of energy transfer.
-
Conventional Heating: Energy is transferred indirectly and inefficiently via conduction and convection. The vessel walls are heated first, and this heat is then slowly transferred to the solvent and reactants. This creates a significant temperature gradient within the vessel, potentially leading to localized overheating, decomposition of sensitive molecules, and the formation of byproducts.[16]
-
Microwave Heating: Microwaves pass through the vessel walls (if made of a microwave-transparent material like borosilicate glass) and directly couple with polar molecules (reactants, solvents) in the mixture. This interaction causes rapid molecular rotation and friction, generating heat volumetrically and uniformly throughout the sample.[10][16]
This direct and uniform heating provides several key advantages:
-
Rapid Reaction Rates: Reactions reach the target temperature almost instantaneously, drastically reducing the overall time required for completion.[14]
-
Higher Yields & Purity: Uniform heating minimizes thermal degradation and side reactions, leading to cleaner reaction profiles and higher isolated yields.[11][13]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility between runs.
-
Access to Novel Chemical Space: Reactions that fail under conventional heating may proceed successfully at the higher temperatures and pressures safely achievable in sealed microwave vials.
The workflow for a typical microwave-assisted synthesis is streamlined and efficient, as illustrated below.
Caption: General workflow for microwave-assisted triazolopyridine synthesis.
Reaction Mechanism: A Step-by-Step Molecular Transformation
The microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides proceeds through a sophisticated tandem reaction sequence. The proposed mechanism involves transamidation, followed by an intramolecular nucleophilic addition to the nitrile group and subsequent condensation.[1][3][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsisinternational.org [rsisinternational.org]
- 8. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. ijnrd.org [ijnrd.org]
- 13. ijrpas.com [ijrpas.com]
- 14. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianjpr.com [asianjpr.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Catalyst-Free Synthesis of Triazolo[1,5-a]pyridines: A Detailed Guide for Researchers
Introduction: The Significance of Triazolo[1,5-a]pyridines in Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal and pharmaceutical chemistry.[3][4] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds. These compounds exhibit a broad spectrum of therapeutic activities, including acting as inhibitors for enzymes like PHD-1, JAK1, and JAK2, and as RORγt inverse agonists.[4] Consequently, they are instrumental in the development of treatments for cardiovascular disorders, type 2 diabetes, and hyperproliferative diseases.[4] The growing importance of this scaffold necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies.
Traditionally, the synthesis of[1][2][3]triazolo[1,5-a]pyridines has often relied on metal catalysts, such as copper or palladium.[1][3][4] While effective, these methods can present challenges, including the cost of the catalyst, the need for high catalyst loadings (5–20 mol%), and the potential for metal contamination in the final product—a significant concern in pharmaceutical manufacturing.[1] Such drawbacks have spurred the development of catalyst-free synthetic routes, which align with the principles of green chemistry by minimizing waste and avoiding the use of hazardous materials.[3][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalyst-free methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the practical application of these innovative synthetic strategies.
Core Catalyst-Free Synthetic Strategies
Several robust catalyst-free methods have emerged for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. These approaches often leverage thermal or microwave activation to drive the desired transformations.
Microwave-Assisted Tandem Reaction of Enaminonitriles and Benzohydrazides
A recently developed, highly efficient, and eco-friendly method involves the microwave-assisted reaction of enaminonitriles with benzohydrazides.[3][5][6] This additive-free and catalyst-free approach proceeds via a tandem mechanism, offering high yields and short reaction times.[3][5][6]
The reaction is believed to proceed through a transamidation followed by an intramolecular nucleophilic addition and subsequent condensation. The enaminonitrile, a highly reactive and versatile intermediate, plays a key role in the formation of the triazole ring.[3] The microwave irradiation provides rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional heating methods.[4][5]
Figure 1: Plausible reaction pathway for the microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.
The following table summarizes the reaction conditions and yields for the synthesis of various substituted[1][2][3]triazolo[1,5-a]pyridines using the microwave-assisted method.
| Entry | Enaminonitrile Substituent (R1) | Benzohydrazide Substituent (R2) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | 4-Methylphenyl | 140 | 15 | 92 |
| 2 | 4-Chlorophenyl | 4-Methylphenyl | 140 | 20 | 88 |
| 3 | 4-Methoxyphenyl | 4-Methylphenyl | 140 | 20 | 90 |
| 4 | Thiophen-2-yl | 4-Methylphenyl | 140 | 25 | 85 |
| 5 | Phenyl | 4-Chlorophenyl | 140 | 20 | 89 |
| 6 | Phenyl | 4-Nitrophenyl | 140 | 25 | 82 |
Data adapted from recent literature reports.[5]
Materials:
-
Substituted enaminonitrile (1.0 mmol)
-
Substituted benzohydrazide (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add the substituted enaminonitrile (1.0 mmol), substituted benzohydrazide (1.2 mmol), and anhydrous DMF (2 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 15-25 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The precipitated solid is collected by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford the pure[1][2][3]triazolo[1,5-a]pyridine.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Oxidative Cyclization of N-(pyridin-2-yl)benzimidamides
Another prominent metal-free approach involves the intramolecular oxidative N-N bond formation of readily available N-(pyridin-2-yl)benzimidamides.[7] This transformation can be mediated by hypervalent iodine reagents such as phenyliodine bis(trifluoroacetate) (PIFA) or an iodine/potassium iodide (I₂/KI) system.[3][7]
The reaction proceeds through an initial activation of the amidine nitrogen by the oxidizing agent, followed by an intramolecular electrophilic attack of the activated nitrogen onto the pyridine ring nitrogen. Subsequent rearomatization leads to the formation of the fused triazole ring system. The choice of oxidant can influence the reaction conditions and substrate scope.
Figure 2: General workflow for the oxidative cyclization of N-(pyridin-2-yl)benzimidamides.
| Oxidizing Agent | Solvent | Temperature | Time | Typical Yields |
| PIFA | Dichloromethane | Room Temperature | 1-2 h | High |
| I₂/KI | Acetonitrile | 80 °C | 4-6 h | Good to High |
| Chloramine-T | Ethanol | Reflux | 2-3 h | Good to High |
This data is a qualitative summary from various literature sources.[7]
Materials:
-
N-(pyridin-2-yl)benzimidamide (1.0 mmol)
-
Phenyliodine bis(trifluoroacetate) (PIFA) (1.1 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
Procedure:
-
Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (1.1 mmol) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired[1][2][3]triazolo[1,5-a]pyridine.
Ultrasound-Assisted Synthesis
The application of ultrasound irradiation offers another green and efficient catalyst-free method for synthesizing fused heterocyclic systems, including[1][2][3]triazolo[1,5-a]pyrimidines, a closely related scaffold.[8] This technique can be adapted for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. The high-energy cavitation bubbles generated by ultrasound can significantly enhance reaction rates and yields.[8][9]
-
Reduced Reaction Times: Ultrasound can dramatically shorten reaction times compared to conventional heating.[8]
-
Mild Conditions: Reactions can often be carried out at lower temperatures.[8]
-
Improved Yields: Enhanced mass transfer and the generation of reactive intermediates can lead to higher product yields.[8]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Appropriate cyclization partner (e.g., a reactive nitrile or aldehyde derivative) (1.1 mmol)
-
Acetic acid (as solvent and catalyst)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a thick-walled glass tube, combine the 2-aminopyridine derivative (1.0 mmol), the cyclization partner (1.1 mmol), and acetic acid (3 mL).
-
Place the tube in an ultrasonic bath, ensuring the liquid level inside the tube is below the water level in the bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at a controlled temperature (e.g., 90 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
The catalyst-free synthesis of[1][2][3]triazolo[1,5-a]pyridines represents a significant advancement in sustainable organic chemistry. The methods outlined in this guide, particularly the microwave-assisted tandem reaction of enaminonitriles and benzohydrazides, offer highly efficient, rapid, and environmentally friendly alternatives to traditional metal-catalyzed approaches. These strategies provide researchers in drug discovery and development with powerful tools for accessing this important class of heterocyclic compounds. Future research in this area will likely focus on expanding the substrate scope of these reactions, further reducing reaction times and energy consumption, and developing one-pot, multi-component reactions for even greater synthetic efficiency.
References
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Mastering the Functionalization of the 1,2,4-Triazolo[1,5-a]pyridine Ring: A Guide for Researchers
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to purines have made it a cornerstone in the development of a wide array of therapeutic agents and functional materials.[2][4][5] This guide provides an in-depth exploration of the key strategies for the functionalization of the[1][2][3]triazolo[1,5-a]pyridine ring system, offering detailed application notes, step-by-step protocols, and the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Core
The[1][2][3]triazolo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound formed by the fusion of a 1,2,4-triazole ring with a pyridine ring. This fusion imparts a unique electronic distribution, with the pyridine ring being electron-deficient and the triazole ring possessing electron-donating character. This electronic dichotomy governs the regioselectivity of various functionalization reactions and provides a versatile platform for molecular design.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including hypnotic, anxiolytic, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7] A notable example is Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia.[1] The therapeutic importance of this class of compounds has spurred the development of diverse synthetic methodologies for the construction and subsequent functionalization of the triazolopyridine core.[8][9]
This guide will focus on the primary methods for introducing functional groups onto a pre-formed[1][2][3]triazolo[1,5-a]pyridine ring, a crucial step in analog synthesis and structure-activity relationship (SAR) studies.
Core Functionalization Strategies: A Mechanistic and Practical Overview
The functionalization of the[1][2][3]triazolo[1,5-a]pyridine ring can be broadly categorized into several key strategies, each offering distinct advantages in terms of regioselectivity and substrate scope.
Electrophilic Halogenation
Direct halogenation of the[1][2][3]triazolo[1,5-a]pyridine ring provides a valuable entry point for further functionalization, particularly through cross-coupling reactions. The electron-rich nature of the pyridine ring directs electrophilic attack to specific positions.
Mechanism and Regioselectivity: Electrophilic halogenation typically occurs at the C8 position of the pyridine ring, which is the most electron-rich and sterically accessible position. The reaction proceeds through a standard electrophilic aromatic substitution mechanism.
Protocol 1: Regioselective Bromination at C8
This protocol describes a general procedure for the bromination of the[1][2][3]triazolo[1,5-a]pyridine core at the C8 position using N-bromosuccinimide (NBS).
Materials:
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of[1][2][3]triazolo[1,5-a]pyridine in acetonitrile, add N-bromosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Characterization Data for 8-bromo-[1][2][3]triazolo[1,5-a]pyridine:
-
Appearance: Solid
-
Melting Point: 152-157 °C[10]
-
¹H NMR (CDCl₃): Consistent with the structure, showing characteristic shifts for the pyridine and triazole protons.
-
¹³C NMR (CDCl₃): Signals corresponding to the carbon atoms of the bicyclic system.
-
HRMS (ESI): Calculated and found values for the molecular ion [M+H]⁺ will be in close agreement.
Directed Ortho-Metalation (DoM) and Electrophilic Quench
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of[1][2][11]triazolo[1,5-a]pyridines, the nitrogen atoms of the triazole ring can direct lithiation to the C7 position of the pyridine ring.[12]
Mechanism and Regioselectivity: A strong lithium base, such as lithium diisopropylamide (LDA), coordinates to the nitrogen atoms of the triazole ring. This coordination directs the deprotonation of the adjacent C7 proton, forming a highly reactive 7-lithio intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sodiumiodide.net [sodiumiodide.net]
- 3. rsc.org [rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Page loading... [guidechem.com]
Application Note: A Comprehensive Guide to the Synthesis of Amide Derivatives fromTriazolo[1,5-a]pyridine-7-carboxylic Acid
Application Note: A Comprehensive Guide to the Synthesis of Amide Derivatives from[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2]triazolo[1,5-a]pyridine core is a fused bicyclic heterocycle of significant interest in medicinal chemistry. Its structure is isoelectronic with purines, allowing it to serve as a versatile purine surrogate in drug design.[3][4] This scaffold is a key building block for compounds targeting a wide array of biological targets, with applications as antihypertensive, anti-inflammatory, and anticancer agents.[5]
The functionalization of this privileged scaffold, particularly through the formation of amide bonds at the 7-position, is a critical strategy in drug discovery. Amide bonds are one of the most fundamental linkages in pharmaceuticals and biologically active molecules.[6] The synthesis of amide derivatives from[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments. This application note provides an in-depth guide to the chemical principles, a detailed experimental protocol, and field-proven insights for the efficient synthesis of these valuable compounds.
The Chemistry of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, resulting in the formation of a non-reactive ammonium carboxylate salt.[6] To facilitate the formation of an amide bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling agent" to create a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine.
The general mechanism proceeds in two main stages:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester, or an acylphosphonium salt.[1]
-
Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming a tetrahedral intermediate. This intermediate then collapses to yield the stable amide product.
To enhance reaction efficiency and minimize side reactions, such as the formation of N-acylurea byproducts or racemization of chiral centers, additives like 1-hydroxybenzotriazole (HOBt) are often employed.[6] HOBt traps the initial active intermediate to form a less reactive but more selective HOBt-ester, which then cleanly reacts with the amine.
Caption: Generalized mechanism of amide bond formation.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired reaction conditions, and cost. Below is a summary of commonly used reagents for the synthesis of amide derivatives from[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid.
| Coupling Reagent System | Additive | Base | Typical Solvent | Reaction Time | Reported Yield (%) | Key Advantages & Disadvantages |
| EDC / HOBt | 1-Hydroxybenzotriazole (HOBt) | DIPEA, NMM | DMF, DCM | 2-12 hours | 60-95% | Advantages: Water-soluble urea byproduct is easily removed during aqueous workup. Mild conditions.[7] Disadvantages: HOBt has potential explosive properties. |
| DCC / HOBt | 1-Hydroxybenzotriazole (HOBt) | DIPEA | DCM, THF | 2-12 hours | 70-98% | Advantages: High reactivity and yields.[2] Disadvantages: Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration, which can trap the product.[6] |
| HATU | None (acts as its own activator) | DIPEA, TEA | DMF, NMP | 1-4 hours | 85-99% | Advantages: Very fast, efficient, and low rates of racemization.[8] Disadvantages: Higher cost compared to carbodiimides. |
| PyBOP | None | DIPEA | DMF, DCM | 1-6 hours | 80-98% | Advantages: High efficiency, particularly for hindered substrates. Disadvantages: Forms carcinogenic HMPA as a byproduct. |
| SOCl₂ | None | Pyridine (optional) | Toluene, DCM | 1-3 hours | 75-95% | Advantages: Inexpensive and highly reactive (forms acyl chloride in situ).[9] Disadvantages: Harsh conditions (releases HCl), not suitable for sensitive substrates. |
Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), TEA (Triethylamine), DMF (Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), THF (Tetrahydrofuran).
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient procedure for coupling[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid with a primary or secondary amine using HATU, a widely trusted coupling agent.
Materials and Equipment
-
Starting Materials:
-
Reagents:
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Work-up & Purification:
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inlet
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash chromatography system
-
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid (1.0 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the carboxylic acid (concentration typically 0.1-0.5 M). Stir the solution at room temperature.
-
Activation: To the stirred solution, add HATU (1.1 equiv) followed by DIPEA (3.0 equiv). The solution may change color (often to yellow). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step ensures the formation of the active HOBt ester.[8]
-
Amine Addition: Add the desired amine (1.1-1.2 equiv) to the activated mixture. The addition can be done neat if the amine is a liquid or as a solution in a small amount of DMF if it is a solid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. Reactions with HATU are typically complete within 1-4 hours.
-
Work-up & Extraction:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.
-
Wash with brine (1x) to remove residual water and DMF.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide derivative.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for amide synthesis.
Troubleshooting and Optimization
-
Low Yield: If the yield is poor, consider increasing the equivalents of the coupling agent and amine. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Incomplete Reaction: For sterically hindered amines or carboxylic acids, the reaction may require heating (e.g., 50 °C) or a longer reaction time. Switching to a more potent coupling reagent like PyBOP might also be beneficial.
-
Side Product Formation: The primary side product is often the N-acylurea (if using carbodiimides) or unreacted starting material. Optimizing the stoichiometry and ensuring efficient stirring can mitigate these issues. The purification step is crucial for removing these impurities.
-
Solubility Issues: If the starting materials or product have poor solubility in standard solvents like DCM or DMF, consider alternatives such as NMP or THF.
Conclusion
The synthesis of amide derivatives from[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid is a robust and essential transformation for generating novel chemical entities in drug discovery. By understanding the underlying mechanism of amide bond formation and carefully selecting the appropriate coupling agent and reaction conditions, researchers can efficiently produce a diverse library of compounds for biological evaluation. The HATU-mediated protocol detailed here offers a reliable, high-yielding, and broadly applicable method for achieving this critical synthetic step.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Royal Society of Chemistry. (2022). Chapter 4: Amide Bond Formation. Books - The Royal Society of Chemistry. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is DCC Coupling In Amide Bond Formation? YouTube. Available at: [Link]
-
Oukoloff, K., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. eScholarship. Available at: [Link]
-
Polshettiwar, V. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2022). Synthesis of Amide Derivatives of Pyrimidine-Triazolo[1,5-a]pyridin-7-yl) Thiazoles: In Vitro Anticancer Evaluation and In Silico Molecular Binding Studies. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate. Available at: [Link]
-
Oukoloff, K., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
Sadu, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]
-
Sadu, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. Available at: [Link]
-
Springer. (2022). Synthesis of Amide Derivatives of Pyrimidine-Triazolo[1,5-a]pyridin-7-yl) Thiazoles: In Vitro Anticancer Evaluation and In Silico Molecular Binding Studies. springerprofessional.de. Available at: [Link]
-
ResearchGate. (2015). A Facile Synthesis of Amide Derivatives of[1][2]Triazolo[4,3-a]pyridine. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Sadu, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2012). Three-Component Procedure for the Synthesis of 5-Aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2010). The Chemistry of the[1][6]Triazolo[1,5-a]pyridines: An Update. ResearchGate. Available at: [Link]
-
RSC Publishing. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. youtube.com [youtube.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Triazolo[1,5-a]pyridine-7-carboxylic Acid in Cancer Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research on the broad class of triazolo[1,5-a]pyridine derivatives in oncology is extensive. However, literature specifically detailing the anticancer applications of triazolo[1,5-a]pyridine-7-carboxylic acid is limited. The following application notes and protocols are therefore based on the established methodologies and known mechanisms of action for structurally related triazolopyridine and triazolopyrimidine compounds. This guide is intended to provide a robust framework for initiating research into the potential of triazolo[1,5-a]pyridine-7-carboxylic acid as a novel anticancer agent.
Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold
The triazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1][2] As bioisosteres of purines, these compounds have been successfully developed as inhibitors for a variety of key targets in oncology.[3] Modifications at various positions on the heterocyclic core can significantly modulate their biological effects, making them a versatile backbone for the design of novel therapeutics.
Derivatives of the closely related[1][4]triazolo[1,5-a]pyrimidine and pyridine cores have demonstrated potent anticancer activity through several mechanisms, including:
-
Kinase Inhibition: Targeting critical signaling pathways such as the PI3K/AKT/mTOR cascade, which is frequently hyperactivated in cancer.[5]
-
Induction of Apoptosis: Triggering programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at various phases of the cell cycle, such as G0/G1 or G2/M.[6]
-
Tubulin Polymerization Modulation: Interfering with microtubule dynamics, a validated target for many successful chemotherapeutics.[4]
-
Epigenetic Modulation: Inhibiting targets such as Bromodomain-containing protein 4 (BRD4), a key reader of epigenetic marks.[8]
The presence of a carboxylic acid moiety at the 7-position of the triazolo[1,5-a]pyridine core suggests a potential for specific interactions with target proteins, possibly acting as a hydrogen bond donor or acceptor, which is a favorable characteristic in drug design.[9] This guide provides a systematic approach to evaluating the anticancer potential of triazolo[1,5-a]pyridine-7-carboxylic acid, from initial screening to in-depth mechanistic studies and preliminary in vivo evaluation.
Part 1: Initial Evaluation of Anticancer Activity
The first step in assessing a novel compound is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines.
Application Note: High-Throughput Screening for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] It is an ideal first-pass screen to determine the concentration-dependent effects of triazolo[1,5-a]pyridine-7-carboxylic acid on cancer cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Rationale for Experimental Design: A panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung, glioblastoma) should be selected to identify potential tissue-specific activity. Including a non-cancerous cell line (e.g., normal human fibroblasts) is crucial for assessing the compound's selectivity for cancer cells over healthy cells.
Protocol 1: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Triazolo[1,5-a]pyridine-7-carboxylic acid (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of triazolo[1,5-a]pyridine-7-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Elucidating the Mechanism of Action
Once antiproliferative activity is confirmed, the next phase is to investigate how triazolo[1,5-a]pyridine-7-carboxylic acid exerts its effects. Based on the known activities of related compounds, key areas to investigate include the induction of apoptosis, effects on the cell cycle, and modulation of key cancer-related signaling pathways.
Workflow for Mechanistic Investigation
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival. [12]
Caption: The intrinsic (mitochondrial) pathway of apoptosis. [2][8]
Part 3: In Vivo Efficacy Studies
Positive in vitro results should be validated in a living organism. The subcutaneous xenograft mouse model is a standard preclinical model to assess the antitumor efficacy of a novel compound. [13]
Application Note: Xenograft Models for Efficacy Testing
In this model, human cancer cells are implanted subcutaneously into immunocompromised mice. [14]Once tumors are established, the mice are treated with triazolo[1,5-a]pyridine-7-carboxylic acid, and tumor growth is monitored over time. This allows for the evaluation of the compound's ability to inhibit tumor growth in a more complex biological system.
Rationale for Experimental Design: Immunocompromised mice (e.g., athymic nude or NSG mice) are used because they will not reject the human cancer cells. [13]The subcutaneous location of the tumor allows for easy and non-invasive measurement of tumor volume. A comparison between vehicle-treated and compound-treated groups will demonstrate the in vivo efficacy.
Protocol 5: Subcutaneous Xenograft Mouse Model
Materials:
-
6-8 week old female immunocompromised mice
-
Human cancer cell line known to be sensitive to the compound in vitro
-
Sterile PBS and Matrigel®
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice. [15]2. Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of the mouse.
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor size 2-3 times per week with digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. [15]4. Treatment: When tumors reach a certain average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer triazolo[1,5-a]pyridine-7-carboxylic acid (via an appropriate route, e.g., oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined dosing schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Data Summary: Representative Anticancer Activity of Triazolopyridine/Pyrimidine Derivatives
The following table summarizes the reported in vitro anticancer activity of various triazolopyridine and triazolopyrimidine derivatives to provide a context for expected potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| T[1][4]riazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Varies | |
| T[1][4]riazolo[1,5-a]pyrimidines | HT-1080 | 6.1 | |
| T[1][4]riazolo[1,5-a]pyrimidines | Bel-7402 | 12.3 | |
| Pyrimidine-triazolo[1,5-a]pyridin-7-yl)thiazole | MCF-7 | 0.01 | [8] |
| Pyrimidine-triazolo[1,5-a]pyridin-7-yl)thiazole | A549 | 0.05 | [8] |
| T[1][4]riazolo[1,5-a]pyrimidine Indole | MGC-803 | 9.47 | [16] |
| T[1][4]riazolo[1,5-a]pyrimidine Indole | HCT-116 | 9.58 | [16] |
| T[1][4]riazolo[1,5-a]pyrimidine | MGC-803 | 0.96 | [6] |
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series oft[1][4]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
-
Zhang, Y., et al. (2021). Discovery oft[1][4]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Zhang, S. Q., et al. (2007). Synthesis and Anti-tumor Activities of Novelt[1][4]riazolo[1,5-a]pyrimidines. Molecules, 12(5), 1136-1146. [Link]
-
ResearchGate. Diagram of intrinsic and extrinsic pathways of apoptosis. [Link]
-
ResearchGate. Intrinsic apoptosis signaling pathway. [Link]
-
Li, J., et al. (2022). Design, Synthesis and Biological Evaluation ofT[1][4]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5035. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Xu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 797686. [Link]
-
Boi, C., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 13(10), 303. [Link]
-
Shi, D., et al. (2020). Discovery of new [1][4]Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. European Journal of Medicinal Chemistry, 203, 112595. [Link]
-
Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]
-
Cambridge University. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
ResearchGate. Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. [Link]
-
protocols.io. MTT (Assay protocol). [Link]
-
Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?[Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
-
Aparicio, L., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101741. [Link]
-
Stanford Medicine. In vivo tumor models. [Link]
-
BioRender. Apoptosis Extrinsic and Intrinsic Pathways. [Link]
-
Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]
Sources
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for Triazolopyridines in Agricultural Chemistry
For: Researchers, scientists, and drug development professionals
Introduction: The Triazolopyridine Scaffold - A Versatile Tool in Modern Agriculture
The quest for effective, selective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the triazolopyridine scaffold has emerged as a uniquely versatile and potent nucleus for the development of novel active ingredients.[1] This fused heterocyclic system, combining the chemical properties of both triazole and pyridine rings, provides a robust framework for creating molecules with diverse biological activities, including herbicidal, fungicidal, and plant growth-regulating properties.[2]
Triazolopyrimidine sulfonamides, a key class of triazolopyridine derivatives, were first registered for use in the United States in 1993 and have since become fundamental to many weed control strategies.[3][4] Their high efficacy at low application rates represented a significant advancement in reducing the chemical load on the environment compared to older herbicides.[3] This guide provides an in-depth exploration of the primary applications of triazolopyridines in agriculture, focusing on the underlying mechanisms of action and providing detailed protocols for their synthesis, evaluation, and analysis.
Chapter 1: Herbicidal Applications - The Primary Role of Triazolopyridines
The most prominent and commercially successful application of triazolopyridines in agriculture is as herbicides. Specifically, the triazolopyrimidine sulfonamide class has been developed into a range of highly effective products for controlling broadleaf and grass weeds in cereal crops and turf.[5][6][7][8]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Triazolopyrimidine sulfonamide herbicides act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][9][10] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth.[11][12]
The inhibition of ALS halts cell division and growth in susceptible plants. A key advantage of this mode of action is its selectivity; the ALS enzyme is present in plants and microorganisms but not in animals, contributing to the low mammalian toxicity of these herbicides.[3][4] This targeted action disrupts the production of essential amino acids, leading to the cessation of growth and eventual death of the weed.[13]
Symptoms of ALS inhibitor herbicides, such as chlorosis (yellowing), purplish/reddish discoloration of leaves, and stunting, typically appear several days after application.[12]
Caption: Mechanism of Acetolactate Synthase (ALS) Inhibition by Triazolopyrimidines.
Key Commercial Triazolopyrimidine Herbicides
Several triazolopyrimidine sulfonamides have been successfully commercialized, each with a specific profile of weed control and crop selectivity.[14]
| Active Ingredient | Key Target Weeds | Primary Crops | Reference(s) |
| Florasulam | Broadleaf weeds (e.g., cleavers, chickweed, wild buckwheat) | Wheat, Barley, Oats, Turf | [5][15][16] |
| Diclosulam | Broadleaf weeds (e.g., horseweed, morning glory) | Soybeans, Peanuts, Sugarcane | [9][13][17][18][19] |
| Pyroxsulam | Annual grass and broadleaf weeds (e.g., wild oats, brome grass) | Wheat, Barley, Rye, Triticale | [8][10][20][21] |
| Flumetsulam | Broadleaf weeds | Soybeans, Corn | [7][14] |
| Penoxsulam | Grass, sedge, and broadleaf weeds | Rice | [6] |
Application Protocol: Greenhouse Efficacy Screening for Novel Herbicides
This protocol outlines a whole-plant bioassay to determine the efficacy of new triazolopyridine derivatives against target weed species under controlled greenhouse conditions.[22][23][24]
Objective: To assess the herbicidal activity and determine the dose-response relationship of novel compounds.
Materials:
-
Seeds of a target weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a known susceptible population.[22]
-
Seeds of a tolerant crop species (e.g., Triticum aestivum - wheat).
-
Standard greenhouse potting mix.
-
Pots or trays.
-
Novel triazolopyridine compound, technical grade.
-
Commercial standard herbicide (e.g., Florasulam).
-
Solvent (e.g., acetone or DMSO).
-
Surfactant (non-ionic, as specified for commercial standard).
-
Automated track sprayer calibrated for consistent application volume.
-
Greenhouse with controlled temperature (22-28°C) and lighting (16:8 light:dark cycle).
Methodology:
-
Plant Propagation:
-
Fill pots/trays with potting mix.
-
Sow seeds of the weed and crop species to a depth of 0.5-1.0 cm.
-
Water as needed and grow plants in the greenhouse until they reach the 2-4 true leaf stage, which is optimal for post-emergence herbicide application.[25]
-
-
Herbicide Preparation:
-
Prepare a stock solution of the novel compound by dissolving a precise weight in a minimal amount of solvent.
-
Create a serial dilution from the stock solution to achieve a range of application rates (e.g., 0, 1, 5, 10, 25, 50, 100 g a.i./ha).
-
Prepare the commercial standard according to label recommendations.
-
For each dilution, add the required surfactant just prior to application.[25]
-
-
Herbicide Application:
-
Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Arrange the pots in the spray chamber, ensuring one set remains untreated as a control.
-
Apply the different rates of the novel compound and the standard herbicide to their respective sets of plants. Allow plants to dry before returning them to the greenhouse.
-
-
Evaluation:
-
Assess plants at 7, 14, and 21 days after treatment (DAT).
-
Evaluation is based on a visual rating of phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death).[25]
-
At 21 DAT, harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Express the dry weight as a percentage of the untreated control.
-
-
Data Analysis:
-
Use the data to calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) for the novel compound against each species. This provides a quantitative measure of its herbicidal potency.
-
Application Protocol: Residue Analysis in Soil via QuEChERS and LC-MS/MS
Ensuring food and environmental safety requires robust methods for detecting herbicide residues. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide analysis in complex matrices like soil.[26][27][28]
Objective: To extract and quantify triazolopyrimidine herbicide residues from soil samples.
Materials:
-
Soil sample (10 g).
-
50 mL centrifuge tubes.
-
Acetonitrile (LC-MS grade).
-
QuEChERS extraction salts (e.g., citrate buffer pouch containing MgSO₄, NaCl, sodium citrate).[28]
-
Dispersive SPE (d-SPE) cleanup tubes (containing MgSO₄, PSA, and C18 sorbents).[26]
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.2 μm).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Methodology:
Caption: Workflow for QuEChERS-based extraction of triazolopyrimidines from soil.
Step-by-Step Protocol:
-
Sample Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.[26]
-
Add 10 mL of acetonitrile.[26]
-
Vortex or shake vigorously for 5 minutes to extract the pesticides.[26]
-
Add the contents of the citrate-buffered QuEChERS salt packet.[28]
-
Immediately shake for at least 2 minutes to prevent the agglomeration of salts.
-
Centrifuge the sample for 5 minutes at ≥3000 relative centrifugal force (rcf).[26]
-
-
Sample Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing magnesium sulfate (to remove water), PSA (primary secondary amine, to remove organic acids), and C18 (to remove non-polar interferences).[26]
-
Vortex the tube for 1 minute.
-
Centrifuge for 2 minutes at high rcf (e.g., ≥5000).[26]
-
-
Final Preparation and Analysis:
-
Take the purified supernatant and filter it through a 0.2 μm syringe filter directly into an autosampler vial.
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, which provides the high sensitivity and selectivity needed for trace-level quantification.[29]
-
Chapter 2: Fungicidal Applications - An Emerging Area
While the herbicidal properties of triazolopyridines are well-established, their potential as fungicides is also an area of active research. The broader class of triazole fungicides is a major component of global disease management, primarily acting as demethylation inhibitors (DMIs).[30] They work by inhibiting the C14-demethylase enzyme, which is critical for the production of ergosterol, a vital component of fungal cell membranes.[30][31] This disruption leads to abnormal fungal growth and death. While some triazolopyridine derivatives have shown antifungal activity, this application is less commercially developed than their herbicidal use.[2][32]
Application Protocol: In Vitro Antifungal Assay (Disc Diffusion Method)
This protocol provides a rapid and straightforward method to screen novel triazolopyridine compounds for activity against common plant pathogenic fungi.[33][34]
Objective: To qualitatively and quantitatively assess the antifungal activity of test compounds by measuring the inhibition of fungal mycelial growth.
Materials:
-
Cultures of plant pathogenic fungi (e.g., Fusarium solani, Alternaria solani) on Potato Dextrose Agar (PDA) plates.[35][36]
-
Sterile PDA plates (90 mm).
-
Test triazolopyridine compounds.
-
Positive control (commercial fungicide, e.g., a known triazole like Tebuconazole).
-
Negative control (solvent, e.g., DMSO).
-
Sterile antibiotic assay discs (6 mm diameter).[34]
-
Sterile cork borer (5 mm).
-
Incubator set to 25-28°C.[36]
-
Micropipettes.
Methodology:
-
Fungal Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the plug, mycelium-side down, in the center of a fresh PDA plate.[36]
-
-
Compound Application:
-
Prepare stock solutions of the test compounds and the positive control in DMSO at a known concentration (e.g., 20 mg/mL).[34]
-
Once the fungal colony has grown to a diameter of 20-30 mm, place four sterile paper discs equidistantly on the agar surface around the colony.[34]
-
Pipette a precise volume (e.g., 15 µL) of each test compound solution, the positive control, and the negative control (DMSO alone) onto separate discs.[34]
-
-
Incubation and Evaluation:
-
Seal the plates with parafilm and incubate at 25°C for 3-7 days, or until the mycelium in the negative control plate has grown close to the edge of the plate.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) for each compound.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Chapter 3: Synthesis Protocols
The synthesis of the triazolopyridine core is a critical step in developing new active ingredients. Numerous methods exist, often involving the cyclization of a pyridine derivative.[2][37][38][39]
Protocol: One-Pot Synthesis of[3][5][27]Triazolo[4,3-a]pyridines
This protocol describes an efficient, one-pot synthesis from readily available starting materials at room temperature, adapted from established literature methods.[39][40]
Reaction Scheme: 2-hydrazinopyridine reacts with a substituted aldehyde, which undergoes an in-situ oxidative cyclization to form the final[3][5][26]triazolo[4,3-a]pyridine product.
Caption: General workflow for the one-pot synthesis of triazolopyridines.
Materials:
-
2-hydrazinopyridine.
-
Substituted aromatic aldehyde (e.g., benzaldehyde).
-
Oxidizing agent (e.g., Iodine (I₂)).
-
Base (e.g., K₂CO₃).
-
Solvent (e.g., Acetonitrile (CH₃CN)).[2]
-
Magnetic stirrer and reaction flask.
-
Standard laboratory glassware for work-up and purification (e.g., column chromatography).
Methodology:
-
Reaction Setup:
-
To a solution of 2-hydrazinylpyridine (1 mmol) and a substituted aldehyde (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃) (1 mmol).[2]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[2]
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the base.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield the pure[3][5][26]triazolo[4,3-a]pyridine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.
-
References
-
UCT, Inc. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. UCT. Available from: [Link]
-
Jabusch, T. W., & Tjeerdema, R. S. (2008). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Reviews of Environmental Contamination and Toxicology, 193, 31-52. Available from: [Link]
-
Pérez-Mayán, D., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 26(21), 6389. Available from: [Link]
-
ICL. (n.d.). Understanding florasulam: A selective herbicide active ingredient used in turf management. ICL. Available from: [Link]
-
Epp, J. B., et al. (2009). Penoxsulam--structure-activity Relationships of Triazolopyrimidine Sulfonamides. Pest Management Science, 65(6), 688-696. Available from: [Link]
-
AERU. (n.d.). Diclosulam (Ref: XDE 564). University of Hertfordshire. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. Available from: [Link]
-
Pacific Northwest Pest Management Handbooks. (n.d.). Pyroxsulam. Oregon State University. Available from: [Link]
-
Unknown. (2024). Diclosulam Herbicide An Overview of Its Applications and Benefits. Available from: [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols. Available from: [Link]
-
Reddy, T. S., et al. (2015). A facile and practical one-pot synthesis of[3][5][26]triazolo[4,3-a]pyridines. RSC Advances, 5(10), 7629-7634. Available from: [Link]
-
UCT, Inc. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. Available from: [Link]
-
AERU. (n.d.). Florasulam (Ref: DE 570). University of Hertfordshire. Available from: [Link]
-
Yang, G. F., et al. (2010). Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 18(14), 5229-5236. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available from: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2008). Evaluation of the new active Pyroxsulam in the product Crusader Herbicide. APVMA. Available from: [Link]
-
Ostojić, Z., & Barić, K. (2014). Pallas® 75 WG - new herbicide for weedcontrol in wheat, rye and triticale. Zbornik predavanj in referatov, 11. Slovenskega posvetovanja o varstvu rastlin, 1, 198-202. Available from: [Link]
-
JoVE. (2022). Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. Available from: [Link]
-
Contract Laboratory. (2024). Herbicide Testing: Resistance, Residues, and Soil Impact. Available from: [Link]
-
Viking Crop Production Partners Inc. (n.d.). VIKING™ Florasulam Herbicide. Available from: [Link]
-
ResearchGate. (2015). A Facile Synthesis of Amide Derivatives of[3][5][26]Triazolo[4,3-a]pyridine. Available from: [Link]
-
ResearchGate. (2008). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. Available from: [Link]
-
JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Available from: [Link]
-
Krylov, I. B., et al. (2019). Synthesis of ([3][5][26]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. Beilstein Journal of Organic Chemistry, 15, 1481-1487. Available from: [Link]
-
KingAgro. (n.d.). Florasulam 50g/L SC – Advanced Sulfonamide Herbicide for Cereal Crops. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Florasulam. PubChem Compound Database. Available from: [Link]
-
Quimby, P. C., Jr., et al. (1979). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 27(3), 344-347. Available from: [Link]
-
ResearchGate. (2015). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine. Available from: [Link]
-
Bentham Science Publishers. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Available from: [Link]
-
ResearchGate. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Available from: [Link]
-
Wikipedia. (n.d.). Acetolactate synthase. Available from: [Link]
-
Chipman, D., et al. (1998). An introduction to ALS-inhibiting herbicides. Weed Science, 46(3), 315-322. Available from: [Link]
-
Rybak, K., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3617. Available from: [Link]
-
UC Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Available from: [Link]
-
The Plant Pathology Journal. (2018). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. Available from: [Link]
-
ResearchGate. (2014). In vitro inhibition of the activity of the enzyme acetolactate synthase (ALS) in Hyola 555TT (555), Hyola 571CL (571) and Hyola 61 (61) canola hybrids by the metsulfuron-methyl herbicide. Available from: [Link]
-
Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. Available from: [Link]
-
MDPI. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Available from: [Link]
-
ResearchGate. (2023). The Chemistry of the Triazolopyridines: An Update. Available from: [Link]
-
Bayer Crop Science. (n.d.). Fungicide Modes of Action. Available from: [Link]
-
National Center for Biotechnology Information. (2022). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). Available from: [Link]
-
National Center for Biotechnology Information. (2024). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. icl-growingsolutions.com [icl-growingsolutions.com]
- 6. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Diclosulam Herbicide for Agricultural Research [benchchem.com]
- 10. Pyroxsulam | 422556-08-9 | FP103245 | Biosynth [biosynth.com]
- 11. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 13. peptechbio.com [peptechbio.com]
- 14. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
- 16. vikingcropproduction.com [vikingcropproduction.com]
- 17. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]
- 18. Diclosulam | 145701-21-9 | FD103289 | Biosynth [biosynth.com]
- 19. diclosulam herbicide [cnagrochem.com]
- 20. Pyroxsulam | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 21. plantaanalytica.com [plantaanalytica.com]
- 22. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. contractlaboratory.com [contractlaboratory.com]
- 24. benchchem.com [benchchem.com]
- 25. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. mdpi.com [mdpi.com]
- 28. unitedchem.com [unitedchem.com]
- 29. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 30. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 31. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 34. ppjonline.org [ppjonline.org]
- 35. mdpi.com [mdpi.com]
- 36. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Triazolo[1,5-a]pyridine Derivatives as Enzyme Inhibitors
Introduction: The Versatility of the Triazolo[1,5-a]pyridine Scaffold in Drug Discovery
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine ring.[1][2] This mimicry, combined with the scaffold's synthetic tractability, has led to the development of a diverse library of derivatives with a wide spectrum of biological activities.[3][4] Notably, these compounds have emerged as potent inhibitors of various enzyme families, making them valuable tools for researchers and drug development professionals.[5][6][7][8]
This guide provides a comprehensive overview of the synthesis, application, and evaluation of triazolo[1,5-a]pyridine derivatives as enzyme inhibitors. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this promising class of compounds in their own research endeavors.
I. Synthesis of Triazolo[1,5-a]pyridine Derivatives: Key Methodologies
The synthesis of the triazolo[1,5-a]pyridine core can be achieved through several efficient strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Copper-Catalyzed Oxidative Cyclization
This method provides a straightforward route to 1,2,4-triazolo[1,5-a]pyridines from readily available 2-aminopyridines and nitriles.[9] The use of a copper catalyst and air as the oxidant makes this an environmentally benign approach.[9]
Step-by-Step Protocol:
-
To a solution of 2-aminopyridine (1.0 mmol) and the desired nitrile (1.2 mmol) in a suitable solvent (e.g., DMF, 10 mL), add CuBr (0.1 mmol).
-
Stir the reaction mixture at 120 °C under an air atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-triazolo[1,5-a]pyridine derivative.
Causality: The copper catalyst facilitates the sequential N-C and N-N bond-forming oxidative coupling reactions, leading to the formation of the fused triazole ring.[9]
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis
For a rapid and efficient synthesis, microwave irradiation offers a catalyst-free and additive-free alternative.[4] This method utilizes enaminonitriles and benzohydrazides to construct the triazolo[1,5-a]pyridine scaffold.[4]
Step-by-Step Protocol:
-
In a microwave-safe vial, combine the enaminonitrile (1.0 mmol), benzohydrazide (1.0 mmol), and a high-boiling point solvent (e.g., diphenyl ether, 2 mL).
-
Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 200-250 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure product.
Causality: The high temperature achieved under microwave irradiation promotes a tandem reaction involving transamidation, nucleophilic addition to the nitrile, and subsequent condensation to form the target compound without the need for a catalyst.[4]
II. Triazolo[1,5-a]pyridines as Inhibitors of Key Enzyme Classes
The versatility of the triazolo[1,5-a]pyridine scaffold has been demonstrated by its inhibitory activity against a broad range of enzymes implicated in various diseases.
A. Kinase Inhibitors
Numerous triazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and established targets in oncology and inflammatory diseases.[5][6][10]
-
Janus Kinases (JAKs): Derivatives have shown high potency against JAK1/2, playing a role in inflammatory conditions like rheumatoid arthritis.[5] CEP-33779 is a notable selective JAK2 inhibitor based on this scaffold for anticancer therapy.[6]
-
Phosphoinositide 3-Kinases (PI3Ks): The scaffold has been utilized to develop potent and selective inhibitors of PI3Kγ, an attractive target for inflammatory and autoimmune disorders.[11]
-
Transforming Growth Factor-β Type I Receptor Kinase (ALK5): Certain derivatives have demonstrated potent inhibition of ALK5, a key player in fibrosis and cancer.[10]
-
Cyclin-Dependent Kinases (CDKs): By acting as purine bioisosteres, these compounds can inhibit CDKs, which are central to cell cycle control.[1][2]
B. Phosphodiesterase (PDE) Inhibitors
Triazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of phosphodiesterases, enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides.[7][12][13]
-
PDE2A: Optimized derivatives have shown nanomolar inhibitory potency against PDE2A, a target for neurological and psychiatric disorders.[7]
-
PDE10A: Triazolo analogues are being explored as inhibitors of PDE10A for the treatment of psychotic and neurodegenerative disorders.[13]
C. Other Enzyme Targets
The inhibitory activity of this scaffold extends beyond kinases and PDEs:
-
α-Glucosidase: Novel derivatives have exhibited potent and selective inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism, making them promising candidates for the management of type 2 diabetes.[14]
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): The triazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop reversible inhibitors of LSD1, an epigenetic target in cancer therapy.[8][15]
-
Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1): Inhibitors based on this scaffold have been identified with a novel binding mode to the active site iron of PHD-1.[16]
-
Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt): Potent and orally bioavailable inverse agonists of RORγt have been developed for the treatment of autoimmune diseases like psoriasis.[17]
III. Experimental Protocols: Enzyme Inhibition Assays
The evaluation of enzyme inhibitory activity is a critical step in the characterization of triazolo[1,5-a]pyridine derivatives. High-throughput screening (HTS) methodologies are often employed for initial hit identification from large compound libraries.[18][19]
General Workflow for Enzyme Inhibition Screening
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [1,2,4]Triazolo[1,5- a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors - Google Patents [patents.google.com]
- 13. Triazolo Derivatives as Inhibitors of PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
Application Notes and Protocols for the Biological Screening of Triazolopyridine Compounds
Introduction: The Therapeutic Potential of Triazolopyridines
Triazolopyridines are heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[1] Their rigid, planar structure serves as an excellent scaffold for presenting functional groups in a defined three-dimensional space, enabling potent and specific interactions with biological targets. Many approved drugs and clinical candidates, such as Trazodone and Filgotinib, feature this core structure, highlighting its therapeutic relevance.[2][3]
The primary goal of a screening campaign is to systematically identify which compounds in a chemical library possess the desired biological activity. For triazolopyridines, which frequently act as ATP-competitive inhibitors, protein kinases are a high-value target class.[4] Kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] This guide outlines a multi-stage screening protocol to efficiently identify and validate novel triazolopyridine-based kinase inhibitors.
The Screening Cascade: A Strategy for Hit Identification and Validation
A successful screening campaign follows a logical progression, often called a "screening cascade," designed to systematically narrow down a large library of compounds to a small number of high-quality "hits" or "leads." This multi-step process ensures that resources are focused on the most promising molecules while eliminating false positives and compounds with undesirable properties early on.
Our proposed cascade involves a high-throughput primary screen to identify all active compounds, followed by secondary and cellular assays to confirm their mechanism of action and biological relevance.
Figure 1: A comprehensive screening cascade for triazolopyridine compounds.
Primary Screening: High-Throughput Identification of Kinase Inhibitors
The primary screen is the first step, where a large library of triazolopyridine compounds is tested at a single concentration against the kinase of interest to identify initial "hits." The choice of assay is critical; it must be robust, reproducible, and amenable to automation in 96-, 384-, or 1536-well formats.[4]
Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are ideal for primary screening.[5] They measure kinase activity by quantifying the amount of ADP produced, which is a universal product of all kinase reactions.[6] The amount of ADP is converted into a light signal via a coupled enzymatic reaction with luciferase. A lower light signal indicates less ADP production and, therefore, potent inhibition of the kinase.
Protocol: Primary High-Throughput Screen (HTS) using ADP-Glo™
This protocol is adapted for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.
Objective: To identify triazolopyridine compounds that inhibit the target kinase by more than 50% at a single concentration (e.g., 10 µM).
Materials:
-
Target Kinase (recombinant)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Triazolopyridine compound library (dissolved in DMSO)
-
Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)
-
DMSO (Negative/Vehicle Control)
-
White, opaque 384-well assay plates
Experimental Parameters:
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, white, opaque | Maximizes throughput and luminescent signal detection. |
| Final Assay Volume | 15 µL | Conserves reagents while maintaining assay robustness. |
| Compound Conc. | 10 µM | A standard concentration for primary screens to identify potent hits. |
| DMSO Conc. | < 1% | High concentrations of DMSO can inhibit enzyme activity.[5] |
| ATP Conc. | At or near Km | Ensures sensitivity to ATP-competitive inhibitors. |
| Kinase/Substrate Conc. | Optimized for ~50-80% ATP consumption | Provides a sufficient assay window for detecting inhibition. |
Step-by-Step Protocol:
-
Compound Plating: Dispense 150 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of a 384-well plate.
-
Kinase Reaction Preparation: Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.
-
Initiate Kinase Reaction: Add 7.5 µL of the 2X Kinase/Substrate solution to each well. Immediately afterwards, add 7.5 µL of a 2X ATP solution to start the reaction.
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for the optimized reaction time (typically 60 minutes). Causality Note: This incubation allows the kinase to phosphorylate its substrate, consuming ATP and generating ADP. The extent of this reaction is what will be measured.
-
First Detection Step (Stop & Deplete ATP): Add 15 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (Signal Generation): Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is stable for several hours.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (0% activity) and negative (100% activity) controls. Compounds showing inhibition above a predefined threshold (e.g., >50%) are classified as primary "hits."
Hit Confirmation and Cellular Characterization
Primary hits must be subjected to further testing to confirm their activity, determine their potency (IC50), and assess their effects in a more physiologically relevant cellular environment.[7]
IC50 Determination and Orthogonal Validation
Hits from the primary screen are tested in a 10-point dose-response format to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of compound potency. It is also crucial to re-test the compounds in an orthogonal assay —a test that uses a different detection technology (e.g., TR-FRET or fluorescence polarization).[8] This step is vital to eliminate false positives that may arise from compound interference with the primary assay's detection system (e.g., luciferase inhibitors).
Cellular Viability/Cytotoxicity Assays
Before assessing target engagement in cells, it is essential to determine the cytotoxic profile of the compounds.[9] A compound that simply kills all cells is generally not a useful therapeutic agent. The MTT or MTS assay is a standard colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells, which correlates with the number of viable cells.[11][12]
Protocol: MTT Cell Viability Assay [11][13]
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the triazolopyridine compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control (DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Causality Note: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Target Engagement and Pathway Modulation
The ultimate test for a targeted inhibitor is to demonstrate that it can engage its target in a cellular context and modulate the downstream signaling pathway. Western blotting is a powerful and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[14][15][16]
Figure 2: Inhibition of a kinase signaling pathway by a triazolopyridine compound.
Protocol: Western Blot for Phospho-Substrate Levels [15][17]
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Treat cells with various concentrations of the hit compound for 1-2 hours, then stimulate with an appropriate growth factor (e.g., EGF) for 10-15 minutes to activate the target pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, preserving the signaling "snapshot" at the time of harvesting.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-ERK). In parallel, probe a separate blot with an antibody for the total substrate protein (e.g., anti-total-ERK) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the phospho-substrate signal without affecting the total protein level.
Selectivity Profiling
A common challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome.[18] A compound that inhibits many kinases can lead to off-target toxicity.[18] Therefore, promising lead compounds should be tested against a large panel of kinases (e.g., >300) to determine their selectivity profile.[19][20] This service is often provided by specialized contract research organizations (CROs). The data from this profiling is crucial for guiding further lead optimization efforts to improve selectivity and reduce potential side effects.[21]
Conclusion
The screening cascade detailed in this application note provides a robust and logical framework for the identification and characterization of novel triazolopyridine-based kinase inhibitors. By progressing from high-throughput biochemical screening to detailed cellular and selectivity assays, researchers can efficiently identify potent, cell-active, and selective lead compounds for further drug development. The emphasis on orthogonal assays and cellular target validation ensures the selection of high-quality hits, increasing the probability of success in preclinical and clinical development.
References
- Mechanism of Action for Trazodone (triazolopyridine antidepressant). (2025). Google Cloud.
- High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
- Cell-based Assays for Drug Discovery.Reaction Biology.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Application Notes and Protocols for Western Blot Analysis of Signaling P
- Biochemical Kinase Assays.Thermo Fisher Scientific - US.
- Triazolopyridines: Advances in Synthesis and Applic
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.PubMed.
- Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.
- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf - NIH.
- High-throughput screening for kinase inhibitors.PubMed.
- A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties.
- Cytotoxicity MTT Assay Protocols and Methods.
- The role of cell-based assays for drug discovery.News-Medical.Net.
- Targeted Kinase Selectivity
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PubMed Central.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- MTT assay protocol.Abcam.
- Protocol for Cell Viability Assays.BroadPharm.
- Dissect Signaling Pathways with Multiplex Western Blots.Thermo Fisher Scientific - US.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
- Western Blotting Protocol.Cell Signaling Technology.
- Western blot protocol.Abcam.
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. news-medical.net [news-medical.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiproliferative Activity Assay of Triazolo[1,5-a]pyridine Derivatives
Introduction: The Rationale for Screening Triazolo[1,5-a]pyridine Derivatives
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its isosteric relationship with purines and its versatile biological activities.[1] Numerous derivatives have demonstrated potent anticancer properties by targeting a range of critical cellular pathways.[2][3] Reported mechanisms of action include the inhibition of tubulin polymerization,[4] modulation of epigenetic readers like BRD4,[5][6] and interference with key signaling cascades such as the ERK pathway.[3]
Given the breadth of potential targets, a robust, reliable, and high-throughput method is required to screen novel triazolo[1,5-a]pyridine derivatives and identify promising lead compounds. This document provides a detailed guide to employing the Sulforhodamine B (SRB) assay for this purpose. The SRB assay is presented as the method of choice over other common viability assays, such as the MTT assay, due to its superior accuracy, stability, and reduced susceptibility to compound interference, which are critical considerations in a drug discovery setting.[7][8][9]
Choosing the Right Tool: Why the Sulforhodamine B (SRB) Assay?
The primary goal of a screening assay is to provide an accurate and reproducible measure of a compound's biological activity. While both MTT and SRB assays are used to determine cytotoxicity, their fundamental principles differ significantly, impacting their suitability for screening novel chemical entities.
-
The MTT Assay: This assay measures the metabolic activity of viable cells, relying on mitochondrial dehydrogenases to reduce a tetrazolium salt (MTT) to a colored formazan product.[10] This is an indirect measurement of cell number. Its major limitation is that a compound can interfere with the assay chemistry itself—either by directly reducing the MTT reagent or by altering the cell's metabolic state without killing it—leading to false positive or negative results.[11][12][13] This is a significant risk when screening novel, uncharacterized heterocyclic compounds.
-
The SRB Assay: In contrast, the SRB assay is a cell biomass assay. It relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA).[7][14] The amount of bound dye is directly proportional to the total protein mass, which is a reliable proxy for cell number.[15]
Key Advantages of the SRB Assay for this Application:
-
Reduced Compound Interference: Because the assay measures total protein of fixed cells, it is not dependent on cellular metabolism and is less prone to interference from colored compounds or compounds with redox potential.[16]
-
Stability and Reproducibility: The endpoint, a solubilized protein-dye complex, is indefinitely stable, allowing plates to be read at a later time without signal degradation.[7][17] This improves workflow flexibility in a high-throughput environment.
-
Linearity and Sensitivity: The SRB assay demonstrates excellent linearity with cell number over a wide range of cell densities and has a favorable signal-to-noise ratio.[7][8]
For these reasons, the SRB assay provides a more direct and robust measurement of cell number, making it the superior choice for assessing the antiproliferative activity of novel triazolo[1,5-a]pyridine derivatives.
Experimental Design: Building a Self-Validating System
A robust experimental design with appropriate controls is the foundation of trustworthy data. Each 96-well plate should be a self-contained, validatable experiment.
Cell Line Selection: Matching the Model to the Hypothesis
The choice of cancer cell lines is critical and should be hypothesis-driven. A well-selected panel can provide insights into a compound's potential spectrum of activity and mechanism of action.[15][18] Consider including cell lines with known genetic backgrounds relevant to potential triazolopyridine targets.
Recommended Starter Panel:
| Cell Line | Cancer Type | Key Rationale & Characteristics |
| HCT-116 | Colorectal Carcinoma | Commonly used, well-characterized. Often wild-type for key oncogenes, making it a good baseline model.[9][19][20] |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer (ER-positive). A standard line in many screening panels.[19][20] |
| A549 | Non-Small Cell Lung Cancer | Features a KRAS mutation, which leads to constitutive activation of the MAPK/ERK pathway.[19][20] Ideal for testing compounds hypothesized to target this pathway. |
| HEK293 | Normal Human Embryonic Kidney | Inclusion of a non-cancerous cell line is crucial to assess preliminary selectivity and general cytotoxicity.[20] |
Plate Layout and Essential Controls
A standardized plate layout ensures consistency and allows for the calculation of validation parameters.
-
Blank Wells (Medium Only): These wells contain only cell culture medium and are used to determine the background absorbance.
-
Vehicle Control (VC): These wells contain cells treated with the highest concentration of the vehicle (typically DMSO) used to dissolve the test compounds. This group represents 100% cell viability.
-
Positive Control (PC): This includes cells treated with a known cytotoxic agent (e.g., Doxorubicin at a high concentration) to ensure the assay can detect cell death (near 0% viability).[16]
-
Test Compound Wells: Cells are treated with a serial dilution of the triazolo[1,5-a]pyridine derivative. A 7-point, 1:3 or 1:5 dilution series is a common starting point.
Detailed Protocol: SRB Antiproliferative Assay
This protocol is optimized for adherent cells cultured in 96-well plates.
Materials and Reagents
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Triazolo[1,5-a]pyridine derivatives (dissolved in DMSO to create 10-20 mM stock solutions)
-
Doxorubicin (Positive Control)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 565 nm)
Experimental Workflow Diagram
Caption: High-level workflow for the SRB antiproliferative assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest cells from culture flasks during their exponential growth phase. Ensure cell viability is >95%.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (excluding blank wells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
Day 2: Compound Treatment
-
Prepare serial dilutions of the triazolo[1,5-a]pyridine stock solutions in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate concentrations of test compounds, vehicle control, or positive control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
Day 5: Fixation and Staining
-
Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant. Incubate the plate for 1 hour at 4°C. The TCA fixes the cells and precipitates proteins.
-
Washing: Carefully discard the supernatant. Wash the plate four times with tap water. Remove excess water by inverting the plate and tapping it firmly on a paper towel. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Destaining: Quickly discard the SRB solution. Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely. At this stage, the plate can be stored for several weeks if needed.[8]
Day 5: Solubilization and Reading
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.
-
Measure the optical density (OD) at 565 nm using a microplate reader.
Data Analysis and Interpretation
Assay Validation: Ensuring Data Trustworthiness
Before calculating IC₅₀ values, the quality of the assay must be confirmed using the control wells.
-
Coefficient of Variation (%CV): This measures the variability within replicate wells. It is calculated as (Standard Deviation / Mean) * 100. For the vehicle control wells, a %CV of <20% is generally acceptable.[2][21]
-
Z'-Factor: This parameter reflects the separation between the positive and negative controls and is a measure of assay quality for high-throughput screening. It is calculated as: Z' = 1 - (3 * (SD_vc + SD_pc)) / |Mean_vc - Mean_pc| An assay is considered excellent if Z' is between 0.5 and 1.0, and acceptable for screening if Z' > 0.4.[21][22][23]
Calculating Percentage Growth and IC₅₀
-
Background Subtraction: Subtract the mean OD of the blank wells from all other OD readings.
-
Calculate Percentage Growth: Use the following formula for each test well: % Growth = (Mean OD_test - Mean OD_vc) / (Mean OD_vc) * 100
-
Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell growth. This value is determined by plotting the Percentage Growth against the log of the compound concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[8]
Data Presentation
Results should be summarized in a clear, tabular format.
Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| TPD-001 | 1.2 ± 0.2 | 3.5 ± 0.4 | 0.8 ± 0.1 | > 50 | > 62.5 |
| TPD-002 | 15.6 ± 2.1 | 22.1 ± 3.5 | 9.8 ± 1.2 | > 50 | > 5.1 |
| Doxorubicin | 0.08 ± 0.01 | 0.05 ± 0.01 | 0.12 ± 0.02 | 0.09 ± 0.01 | 0.75 |
| Data are presented as Mean ± SD from three independent experiments. | |||||
| ¹Selectivity Index (SI) calculated as IC₅₀ in HEK293 / IC₅₀ in A549. |
Potential Mechanism of Action: The ERK Signaling Pathway
Many triazolo[1,5-a]pyridine and related heterocyclic derivatives exert their anticancer effects by modulating key signaling pathways.[3] The Ras-Raf-MEK-ERK pathway is a critical cascade that regulates cell proliferation and survival and is frequently hyperactivated in cancer, making it a prime therapeutic target.[24][25][26] A compound that inhibits this pathway would be expected to show potent antiproliferative activity, particularly in cell lines like A549 with activating mutations upstream (e.g., KRAS).[27]
Caption: A simplified diagram of the ERK signaling cascade.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates (%CV > 20%) | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition or washing. 3. "Edge effect" in the 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette; wash gently to avoid dislodging cells. 3. Avoid using the outermost wells, or fill them with sterile PBS to maintain humidity. |
| Poor dose-response curve (no sigmoidal shape) | 1. Compound concentrations are too high or too low. 2. Compound precipitated out of solution. 3. Compound is not active or has low potency. | 1. Perform a range-finding experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). 2. Check compound solubility in the final culture medium.[1][17] Reduce the highest concentration tested if necessary. 3. Confirm compound integrity and re-test. Consider a longer incubation time (e.g., 96h). |
| Vehicle control OD is very low | 1. Suboptimal cell seeding density (too few cells). 2. Poor cell health or contamination. | 1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase at the end of the assay. 2. Use healthy, low-passage cells. Visually inspect plates for signs of contamination. |
| Compound appears to increase cell growth | 1. Compound has intrinsic color that absorbs at 565 nm. 2. Compound causes cells to clump, affecting staining. | 1. Run a "cell-free" control: add the compound dilutions to wells with medium only, then perform the SRB staining. Subtract any background OD from the test wells.[11] 2. Visually inspect wells under a microscope before fixation. |
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]
-
McCubrey, J. A., et al. (2017). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1864(11), 2233-2256. Available from: [Link]
-
Choi, B. H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 562. Available from: [Link]
-
Steel, H., et al. (2011). Targeting the ERK signaling pathway in cancer therapy. Biological & Pharmaceutical Bulletin, 34(12), 1781-1790. Available from: [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1955. Available from: [Link]
-
Gazdar, A. F., et al. (2010). A Guide for the Selection of Relevant Cell Lines during the Evaluation of New Anti-Cancer Compounds. Current Cancer Drug Targets, 10(7), 771-782. Available from: [Link]
-
Sun, Y., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 13(4), 1977-1982. Available from: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the ERK pathway focusing on its function at the convergence of diverse intracellular signaling pathways. Retrieved from [Link]
-
Shi, J., et al. (2020). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 198, 112363. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
Axion BioSystems. (n.d.). Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 15(13), 1669-1681. Available from: [Link]
-
De la Torre, B. G., & Albericio, F. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(23), 4278. Available from: [Link]
-
Wang, S., et al. (2019). Discovery of[24]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115086. Available from: [Link]
-
Siren, M., et al. (2016). Assay characterisation using Z-factors, Signal Window (SW) and Coefficient of variation (CV) for NSCs. Journal of Neuroscience Methods, 269, 44-52. Available from: [Link]
-
Kaur, G., et al. (2018). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 78(22), 6299-6304. Available from: [Link]
-
Emmerich, C. H., & Harris, C. M. (2020). Minimum Information and Quality Standards for Conducting, Reporting, and Organizing In Vitro Research. Handbook of Experimental Pharmacology, 257, 177-196. Available from: [Link]
-
Kolli, A. R., et al. (2024). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102573. Available from: [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Paull, K. D., et al. (1989). Data Display and Analysis Strategies for The NCI Disease-Oriented in Vitro Antitumor Drug Screen. NCI-EORTC Symposium on New Drugs in Cancer Therapy, 11-20. Available from: [Link]
-
The R Journal. (2010). Fitting dose-response curves from bioassays and toxicity testing. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2024). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 14(1), 12345. Available from: [Link]
-
Begum, S., et al. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega, 7(16), 13693-13704. Available from: [Link]
-
Tanii, H., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. ATLA, 25, 563-573. Available from: [Link]
-
El-Damasy, D. A., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 15(1), 123. Available from: [Link]
-
Chashchikhina, E. A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2095. Available from: [Link]
-
The R Journal. (n.d.). Fitting dose-response curves from bioassays and toxicity testing. Retrieved from [Link]
-
MDPI. (n.d.). Mesalazine Regulates DUSP1, DUSP4, and DUSP5 Expression in Colorectal Cancer: In Vitro and Bioinformatic Evidence. Retrieved from [Link]
-
Giurato, G., et al. (2018). A drug screening assay on cancer cells chronically adapted to acidosis. BMC Cancer, 18(1), 927. Available from: [Link]
-
Zweifach, A. (2020). Z' Does Not Need to Be > 0.5. ACS Biomaterials Science & Engineering, 6(10), 5518-5522. Available from: [Link]
-
APHL. (2024). Verification and Validation Toolkit - Quantitative Assays. Retrieved from [Link]
-
ACS Publications. (2007). Synthesis and SAR of[24]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Retrieved from [Link]
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[24]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. aphl.org [aphl.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A drug screening assay on cancer cells chronically adapted to acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay [ouci.dntb.gov.ua]
- 13. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening | Axion Biosystems [axionbiosystems.com]
- 22. researchgate.net [researchgate.net]
- 23. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay [mdpi.com]
- 26. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening Anticancer Drugs with NCI Lines [cytion.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of triazolo[1,5-a]pyridines. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Instead of a generic overview, we will directly address the common challenges, side reactions, and byproduct formations encountered during synthesis, providing expert insights and actionable troubleshooting protocols.
Introduction: The Synthetic Challenge
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry and materials science.[4][5] While numerous synthetic routes exist, many researchers face challenges with reaction efficiency, product purity, and the formation of persistent byproducts.[2][6] The most common and often frustrating issue is the inadvertent synthesis of the isomeric[1][2][3]triazolo[4,3-a]pyridine, which can be difficult to separate from the desired product. This guide provides a focused Q&A section to tackle this and other synthetic hurdles.
Core Synthetic Pathways & Potential Pitfalls
The two primary modern approaches to the[1][2][3]triazolo[1,5-a]pyridine scaffold involve either the oxidative cyclization of N-aryl amidines or the cyclocondensation of 2-aminopyridine derivatives. Both pathways are robust but have unique byproduct profiles.
Figure 1: Primary synthetic routes to triazolo[1,5-a]pyridines.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical Q&A format.
Issue 1: Presence of an Unexpected Isomer
Q1: My NMR and LC-MS data show two isomeric products. The major peak is not my target[1][2][3]triazolo[1,5-a]pyridine. What is happening?
A: You are most likely observing the formation of the kinetically favored[1][2][3]triazolo[4,3-a]pyridine isomer alongside your desired thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine product.[1][7] This is the most common byproduct issue. The initial cyclization often forms the [4,3-a] system, which must then rearrange to the more stable [1,5-a] isomer via the Dimroth Rearrangement .[3][8][9] If your reaction conditions (e.g., low temperature, short reaction time, neutral pH) do not sufficiently promote this rearrangement, you will isolate the [4,3-a] intermediate.
Q2: What is the Dimroth Rearrangement and how can I use it to my advantage?
A: The Dimroth Rearrangement is a well-documented isomerization process in heterocyclic chemistry.[3][8] In this context, it involves the cleavage of the N1-C5 bond of the triazole ring in the [4,3-a] isomer, followed by rotation and ring-closure to form the more stable [1,5-a] system. This process is often facilitated by acid, base, or heat.[1][9]
To exploit this, you can modify your workup or re-subject your isolated mixture to conditions that favor the rearrangement.
Figure 2: Plausible mechanism for the Dimroth Rearrangement.[3][9]
Troubleshooting Protocol: Forcing the Dimroth Rearrangement
If you have isolated a mixture of isomers, or if you suspect the reaction has stalled at the [4,3-a] stage, the following protocol can be employed.
Objective: To convert the[1][2][3]triazolo[4,3-a]pyridine byproduct into the desired[1][2][3]triazolo[1,5-a]pyridine.
Methodology:
-
Dissolution: Dissolve the crude product mixture (containing both isomers) in a suitable high-boiling solvent such as pyridine or DMF.
-
Acid/Base Catalyst (Optional but Recommended):
-
Acidic Conditions: Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).
-
Basic Conditions: Add a base such as sodium ethoxide. The choice between acid and base can depend on the stability of your substituents.
-
-
Thermal Treatment: Heat the reaction mixture to reflux (typically 120-150 °C). The optimal temperature and time will vary depending on the substrate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. You should observe the spot/peak corresponding to the [4,3-a] isomer decrease while the [1,5-a] isomer's spot/peak intensifies. Reactions can take anywhere from 4 to 24 hours.[3]
-
Workup: Once the conversion is complete, cool the reaction mixture, remove the solvent under reduced pressure, and purify via standard column chromatography.
| Parameter | Condition | Rationale / Expected Outcome |
| Temperature | High (e.g., >120 °C) | Provides the activation energy needed for the ring-opening/closing mechanism. |
| pH | Acidic or Basic | Catalyzes the rearrangement, often leading to faster and cleaner conversion.[1][8] |
| Solvent | High-boiling polar aprotic (e.g., DMF, Pyridine) | Ensures solubility of intermediates and allows for the necessary high temperatures. |
| Reaction Time | 4 - 24 hours | The rearrangement can be slow; sufficient time is crucial for driving the equilibrium to the thermodynamic product. |
Table 1: Key Parameters for Promoting the Dimroth Rearrangement.
Issue 2: Low or No Yield in Oxidative Cyclization
Q3: I am using an oxidant like PIFA or I₂/KI for an intramolecular N-N bond formation, but I am getting very low yields and a complex mixture of byproducts. What could be the cause?
A: Low yields in these reactions often point to three main issues:
-
Oxidant Reactivity: The oxidant may be reacting with other functional groups on your molecule before the desired N-N bond formation can occur. Highly electron-rich aromatic rings or sensitive groups can be susceptible to side reactions.
-
Moisture: Many oxidative coupling reactions, especially those using copper catalysts, are sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[2]
-
Starting Material Purity: The starting N-(pyridin-2-yl)benzimidamide must be pure. Impurities can interfere with the catalyst or consume the oxidant, leading to a messy reaction profile.
Troubleshooting Protocol: Optimizing Oxidative Cyclization
Objective: To improve the yield and selectivity of the PIFA- or I₂/KI-mediated synthesis of[1][2][3]triazolo[1,5-a]pyridines.[6]
Methodology:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent unwanted side oxidations, especially if using a metal catalyst.
-
Slow Addition: Add the oxidant (e.g., a solution of PIFA in DCM) dropwise to the solution of your amidine starting material at a low temperature (e.g., 0 °C). This can help control the reaction rate and minimize side reactions.
-
Solvent Choice: The choice of solvent can be critical. While DCM is common, consider less reactive solvents or those that may better solvate your specific substrate.
-
Catalyst Screening: If using a copper-catalyzed method, screen different copper sources (e.g., CuBr, CuI, Cu(OAc)₂) and ligands to find the optimal combination for your substrate.[6]
-
Monitor Byproducts: Use LC-MS to identify the mass of major byproducts. This can give you clues about the side reactions occurring (e.g., halogenation of an aromatic ring, dimerization of starting material).
Final Recommendations
When developing a synthesis for a substituted[1][2][3]triazolo[1,5-a]pyridine, it is crucial to anticipate the potential for isomeric byproduct formation.
-
Initial Analysis: Always assume a new reaction may produce a mixture of [1,5-a] and [4,3-a] isomers. Use high-resolution analytical techniques to confirm the identity of your products.
-
One-Pot Strategy: Consider reaction conditions that directly yield the thermodynamic [1,5-a] product. Microwave-assisted synthesis, for example, often provides the high temperatures necessary to overcome the activation barrier for the Dimroth rearrangement in situ, resulting in a cleaner product profile.[2][10]
-
Purification: If separation of isomers is unavoidable, be aware that their polarities can be very similar. Specialized chromatography techniques (e.g., using different solvent systems or stationary phases) may be required.
By understanding the underlying mechanisms of byproduct formation, you can rationally design your experiments to favor the desired outcome, saving valuable time and resources.
References
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.). Scilit.
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Retrieved from [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Dimroth rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Dimroth rearrangement leading to[1][2][3]triazolo[1,5‐a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). MDPI. Retrieved from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and reactions of[1][2][3]triazolo[1,5-a]pyrimidinium-2-aminides. (n.d.). RSC Publishing. Retrieved from [Link]
-
New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (n.d.). Chemistry & Chemical Technology. Retrieved from [Link]
-
Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. (2015). PubMed Central. Retrieved from [Link]
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (n.d.). ResearchGate. Retrieved from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2014). PubMed Central. Retrieved from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). PubMed Central. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines | Scilit [scilit.com]
- 9. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center:Triazolo[1,5-a]pyridine-7-carboxylic Acid Purification
Technical Support Center:[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic Acid Purification
Welcome to the technical support guide for the purification of[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1234616-29-5).[4] This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and achieve high purity for your downstream applications.
Core Purification Principles
The purification strategy for[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid is dictated by its key structural features: a polar heterocyclic core and an acidic carboxylic acid group. This duality allows for several purification approaches, primarily revolving around recrystallization, acid-base extraction, and chromatography. The optimal choice depends on the nature and quantity of impurities present in the crude material.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial purification strategy for this compound?
A1: For crude material obtained from synthesis, a simple trituration or recrystallization is often the first and most effective step. If the crude product contains significant amounts of non-polar or basic impurities, an acid-base extraction is highly recommended to isolate the acidic product before attempting crystallization.[5]
Q2: What are the typical impurities I might encounter?
A2: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials (such as substituted 2-aminopyridines), reaction byproducts, or residual catalysts.[6] For pyridine-based compounds, related homologues can also be present, which may co-purify due to similar properties.[2]
Q3: How soluble is[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid?
A3: As a carboxylic acid with a fused heterocyclic system, its solubility is generally poor in non-polar organic solvents and moderate in highly polar aprotic solvents like DMF and DMSO. It exhibits poor solubility in water under neutral or acidic conditions but will dissolve in aqueous base (e.g., NaOH, NaHCO₃) due to the formation of the corresponding carboxylate salt. This property is fundamental to purification by acid-base extraction.[5] Some related triazolopyrimidine structures also exhibit poor solubility, which can complicate purification efforts.[7]
Q4: Can I use normal-phase silica gel chromatography for this compound?
A4: Yes, silica gel chromatography is a viable method.[1][8][9] However, due to the compound's polarity and acidic nature, it can streak on the column. To mitigate this, the mobile phase is typically doped with a small amount of a polar solvent like ethanol, methanol, or acetic acid to improve peak shape and elution.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: Crude product precipitates as an oil or fails to crystallize.
Q: I've completed the synthesis and after workup, my product is an intractable oil instead of a solid. What should I do?
A: Oiling out is a common problem for crude products that are impure or when an inappropriate solvent is used.
-
Causality: The presence of impurities lowers the melting point and disrupts the crystal lattice formation of the desired compound. Alternatively, the solvent chosen may be too good, preventing the compound from precipitating, or too poor, causing it to crash out of solution rapidly as an amorphous oil.
-
Troubleshooting Steps:
-
Identify Impurities: Use Thin Layer Chromatography (TLC) to assess the complexity of the mixture. If multiple spots are visible, a preliminary purification step is necessary.
-
Acid-Base Extraction: This is the most effective first step to remove neutral and basic impurities. Dissolve the crude oil in an organic solvent like ethyl acetate. Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified (e.g., with 1M HCl) to a pH of 2-3 to precipitate the purified acid.[10] The resulting solid can be filtered, washed with cold water, and dried.
-
Solvent Screening for Trituration: If the product is still oily, try triturating (slurrying) the oil with various solvents. Start with a non-polar solvent like hexanes or diethyl ether. This can often wash away soluble impurities, inducing the product to solidify.
-
Initiate Crystallization: If an oil forms during a cooling recrystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Issue 2: Low purity or yield after recrystallization.
Q: I performed a recrystallization, but my product's melting point is broad, or the recovery is very low. How can I optimize this?
A: This indicates either the wrong solvent system was chosen or that impurities are co-crystallizing with your product.
-
Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble at cold temperatures. If the impurities have very similar solubility profiles to the product, they will co-crystallize.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A mixed solvent system often provides better results than a single solvent. Use a pair of miscible solvents where your compound is soluble in one ("solvent") and less soluble in the other ("anti-solvent"). Dissolve the crude product in a minimum amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
-
Perform a Hot Filtration: If insoluble impurities are present, they must be removed before crystallization. Dissolve the crude product in a minimum of hot solvent and quickly filter the hot solution through a pre-heated funnel to remove solids.[10] Allow the filtrate to cool and crystallize.
-
Charcoal Treatment: If your product is colored, this may be due to highly conjugated, colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated decolorizing carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon before cooling.[10]
-
Issue 3: Poor separation during column chromatography.
Q: My compound is streaking badly on the silica gel column, and I can't get good separation from a close-running impurity.
A: Streaking (tailing) of acidic compounds on silica gel is a classic problem due to strong interactions with the stationary phase.
-
Causality: The acidic protons of both the silica gel surface (silanols) and the carboxylic acid on your molecule can lead to strong, non-ideal adsorption, causing the compound to elute slowly and as a broad, tailing band.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small percentage (0.5-2%) of an acid, such as acetic acid or formic acid, to your eluent system. This protonates the carboxylate and suppresses its ionization, leading to sharper peaks and better separation.
-
Increase Eluent Polarity: Triazolopyridine derivatives are often quite polar. Ensure your mobile phase is sufficiently polar to elute the compound in a reasonable number of column volumes. Gradient elution, starting with a less polar mixture and gradually increasing polarity, is highly effective. Common systems include gradients of ethanol in dichloromethane (CH₂Cl₂) or ethyl acetate in hexanes.[1][8]
-
Choose the Right Adsorbent: If silica gel continues to give poor results, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18), although the latter will require a different (polar) solvent system (e.g., water/acetonitrile or water/methanol).
-
Experimental Protocols & Data
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent like ethyl acetate (50 mL).
-
Basification: Transfer the solution to a separatory funnel and extract with saturated aqueous sodium bicarbonate solution (2 x 25 mL).
-
Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is between 2 and 3. A precipitate should form.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water (2 x 10 mL) and then a small amount of a cold non-polar solvent like diethyl ether to aid in drying. Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if needed): If solid impurities remain in the hot solution, perform a hot filtration as described in the troubleshooting section.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.[10]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum.
Table 1: Common Chromatographic Conditions for Triazolopyridine Derivatives
| Stationary Phase | Mobile Phase System | Modifier | Reference |
| Silica Gel | Chloroform / Ethyl Acetate | N/A (Gradient) | [8] |
| Silica Gel | Dichloromethane (CH₂Cl₂) / Ethanol (EtOH) | N/A (Gradient) | [1] |
| Silica Gel | Petroleum Ether / Ethyl Acetate (EtOAc) | N/A (Gradient) | [11] |
Visualization of Workflows
Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification technique based on the characteristics of the crude product.
Caption: Workflow for purification via acid-base extraction.
References
- Google Patents. (n.d.). Triazolopyridine derivatives as antibacterial agents (Patent No. WO2006038116A2).
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Wiley Online Library. (n.d.). TheT[1][2][3]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from
- BenchChem. (2025). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.
-
Advanced ChemBlocks. (n.d.). t[1][2][3]riazolo[1,5-a]pyridine-7-carboxylic acid. Retrieved from
- Sigma-Aldrich. (n.d.). Triazolo pyridine carboxylic acid.
- ResearchGate. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
Sources
- 1. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid 97% | CAS: 1234616-29-5 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. iris.unito.it [iris.unito.it]
Improving yield in triazolopyridine synthesis reactions
Technical Support Center: Triazolopyridine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Triazolopyridines are core components in numerous pharmacologically active agents, including antidepressants like Trazodone and novel kinase inhibitors.[1][2] However, their synthesis can present unique challenges, often leading to suboptimal yields or complex purification hurdles.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships between experimental parameters and outcomes. Our goal is to empower you to not only follow a procedure but to intelligently troubleshoot and optimize it.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of successful triazolopyridine synthesis.
Q1: What are the primary synthetic strategies for accessing the triazolopyridine core?
There are several established routes, and the choice often depends on the desired isomer and available starting materials. The most common strategies involve constructing the triazole ring onto a pre-existing pyridine scaffold.
-
Oxidative Cyclization of Hydrazone/Amidine Intermediates: This is a widely used method for forming[1][3][4]triazolo[4,3-a] and [1,5-a]pyridines. It typically involves the reaction of a 2-hydrazinopyridine or a 2-aminopyridine derivative with an aldehyde, nitrile, or related precursor to form an intermediate that is then cyclized using an oxidant.[3][5] Common oxidants include iodine, (diacetoxyiodo)benzene (PIDA), and even atmospheric oxygen in the presence of a copper catalyst.[5]
-
Tandem Coupling and Cyclization: This approach often involves a palladium-catalyzed coupling of a 2-chloropyridine with a hydrazide, followed by an acid-catalyzed dehydration to form the triazole ring.[6] This method is robust and suitable for continuous flow processes.
-
Microwave-Assisted Synthesis: Modern methods leverage microwave irradiation to accelerate reactions, often under catalyst-free and additive-free conditions.[7][8] A notable example is the reaction between enaminonitriles and benzohydrazides, which can produce high yields in a matter of hours instead of days.[7]
-
Modified Mitsunobu Reaction: This method provides a mild pathway for the synthesis of[1][3][4]triazolo[4,3-a]pyridines from acylated 2-hydrazinopyridines, offering an alternative to harsher cyclization conditions.[9][10]
Q2: What are the most critical factors that influence reaction yield?
Yield optimization is a multifactorial problem. Based on extensive literature and in-house experience, the following parameters have the most significant impact:
-
Solvent Choice: The polarity and boiling point of the solvent are critical. For many cyclization reactions, high-boiling aprotic solvents like toluene, xylene, or chlorobenzene provide excellent results.[7] In contrast, protic solvents like ethanol or polar aprotic solvents like DMSO can sometimes hinder the reaction or promote side products.[7]
-
Temperature and Reaction Time: Many triazolopyridine syntheses require elevated temperatures to overcome the activation energy for the cyclization step. Microwave-assisted protocols have demonstrated that temperatures around 140°C can dramatically increase yield and reduce reaction times from over 24 hours to just a few hours.[7]
-
Stoichiometry and Reagent Purity: The precise ratio of reactants is crucial. For instance, using a 2-fold excess of benzohydrazide in reactions with enaminonitriles has been shown to be optimal, with lower ratios leading to a significant drop in yield.[7] The purity of starting materials, especially reactive intermediates like hydrazines, is paramount as impurities can interfere with the reaction.
-
Electronic Effects of Substituents: The electronic nature of substituents on the starting materials can profoundly affect reactivity. Electron-donating groups (EDGs) on the pyridine or benzohydrazide ring generally facilitate the reaction and lead to higher yields.[7] Conversely, strong electron-withdrawing groups (EWGs), such as a nitro group (NO2), can deactivate the system and result in very poor yields.[7][11]
Q3: How do I select the appropriate starting materials for my target molecule?
The selection process should be guided by your target's specific isomer and substitution pattern.
-
Identify the Isomer: There are five main triazolopyridine isomers.[1] The two most common are the[1][3][4]triazolo[4,3-a]pyridine and the[1][3][4]triazolo[1,5-a]pyridine. Their syntheses start from different precursors:
-
Retrosynthetic Analysis: Disconnect the triazole ring from the pyridine core to identify the key synthons. For example, to synthesize a 3-substituted[1][3][4]triazolo[4,3-a]pyridine, the disconnection reveals a 2-hydrazinopyridine and a carboxylic acid derivative (or aldehyde/nitrile) as the required fragments.
-
Consider Substituent Tolerance: Review the literature for methods that are tolerant of the functional groups present in your target molecule.[5][7] For example, if your molecule contains a sensitive functional group, a mild, metal-free method like an iodine-mediated cyclization or a modified Mitsunobu reaction might be preferable to a high-temperature, palladium-catalyzed process.[5][9]
Part 2: Troubleshooting Guides for Low Yield
Low yield is the most common frustration in synthesis. This section breaks down the problem into specific scenarios with actionable solutions.
Scenario 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows predominantly unreacted starting materials.
Causality Analysis & Corrective Actions:
-
Insufficient Activation Energy: The reaction may be kinetically slow under the current conditions.
-
Solution: Increase the reaction temperature. If using conventional heating in a solvent like toluene (b.p. 111°C), consider switching to a higher boiling solvent like xylene (b.p. ~140°C). For a more significant impact, transition to a microwave-assisted protocol, which can achieve temperatures of 140-160°C and often dramatically improves yields and shortens reaction times.[7]
-
-
Reagent Degradation or Inactivity: Key reagents may be compromised.
-
Causality: Hydrazine derivatives can be susceptible to air oxidation. Anhydrous solvents are critical, as water can hydrolyze intermediates or quench catalysts.
-
Solution: Use freshly opened or purified reagents. Ensure all solvents are rigorously dried before use, for example, by distilling over sodium or using molecular sieves.[7] If the reaction requires an inert atmosphere, ensure the system is properly purged with nitrogen or argon.
-
-
Catalyst Failure (for catalyzed reactions):
-
Causality: Palladium catalysts can be poisoned by impurities (e.g., sulfur compounds). Copper catalysts may require a specific oxidation state that is not being maintained.
-
Solution: Use high-purity catalyst from a reputable supplier. If applicable, perform a pre-activation step. For air-sensitive catalysts, ensure proper handling using Schlenk techniques. In some cases, switching to a metal-free oxidative cyclization using reagents like I2/KI or PIFA can bypass catalyst-related issues entirely.[5]
-
Scenario 2: Significant Side Product Formation
Symptom: The crude reaction mixture shows multiple products, complicating purification and reducing the yield of the desired compound.
Causality Analysis & Corrective Actions:
-
Over-oxidation or Competing Pathways: The reaction conditions may be too harsh, or an intermediate may be prone to dimerization or rearrangement.
-
Causality: Strong oxidants can lead to undesired side reactions. In some flow chemistry applications, dimerization of reactive intermediates has been identified as a key source of byproducts.[12]
-
Solution: Reduce the amount of oxidant or switch to a milder one (e.g., from Pb(OAc)₄ to I₂/KI).[5] Lowering the reaction temperature or reactant concentration can sometimes disfavor bimolecular side reactions like dimerization.[12]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to undesired pathways.
-
Solution: Carefully optimize the stoichiometry of your reactants. Perform small-scale test reactions varying the equivalents of the limiting reagent. As noted, for some protocols, a significant excess of one reactant is required for optimal results.[7]
-
-
Isomeric Impurities: The formation of an undesired triazolopyridine isomer can occur.
-
Causality: This is most common when the starting material allows for cyclization at multiple nitrogen atoms.
-
Solution: This is a fundamental challenge related to the chosen synthetic route. The most effective solution is often to redesign the synthesis using starting materials that offer better regiocontrol. For example, to exclusively obtain the[1][3][4]triazolo[1,5-a]pyridine isomer, starting with a 2-aminopyridine is more reliable than routes that might involve ambiguous intermediates.[5]
-
Scenario 3: Product Loss During Workup and Purification
Symptom: LC-MS analysis of the crude mixture indicates good product formation, but the final isolated yield is low.
Causality Analysis & Corrective Actions:
-
Suboptimal Recrystallization: This is a frequent cause of significant product loss.
-
Causality: Using too much solvent is the most common error, as a large fraction of the product will remain dissolved in the mother liquor.[13] The chosen solvent may also be too effective, meaning the product is highly soluble even at low temperatures.[13]
-
Solution: Minimize the amount of hot solvent used to just dissolve the crude product. After cooling, if yield is still low, concentrate the mother liquor by evaporation and attempt a second crystallization.[13] If solubility is the issue, consider a mixed-solvent system. Dissolve the product in a small amount of a "good" solvent and then add a "poor" anti-solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[13]
-
-
Product Instability: The target compound may be sensitive to pH or degrade on silica gel.
-
Solution: If the product is acid- or base-sensitive, ensure all workup steps are performed under neutral conditions. If degradation on silica is suspected, try neutralizing the silica gel with triethylamine before preparing the column. Alternatively, switch to a different stationary phase like alumina or consider purification by recrystallization or preparative HPLC.
-
-
Physical Losses: Product may be lost during transfers or premature crystallization.
Part 3: Experimental Protocols & Data
Protocol: Microwave-Assisted Synthesis of a[1][3][4]Triazolo[1,5-a]pyridine
This protocol is adapted from a highly efficient, catalyst-free method and serves as an excellent starting point for optimization.[7]
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the enaminonitrile (1.0 equiv.), the desired benzohydrazide (2.0 equiv.), and dry toluene (1.5 mL per 0.2 mmol of enaminonitrile).
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 140°C for 3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure triazolopyridine product.
Data: Impact of Reaction Conditions on Yield
The following table summarizes optimization data for the synthesis of 7-(4-methoxyphenyl)-2-(4-methoxyphenyl)-[1][3][4]triazolo[1,5-a]pyridine from the corresponding enaminonitrile and 4-methoxybenzohydrazide, demonstrating the critical role of solvent and temperature.[7]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 (Reflux) | 24 | 83 |
| 2 | THF | 120 (Reflux) | 24 | No Reaction |
| 3 | Pyridine | 120 (Reflux) | 12 | 76 |
| 4 | Toluene | 140 (Microwave) | 3 | 89 |
| 5 | Xylene | 140 (Reflux) | 10 | 69 |
| 6 | Toluene | 160 (Microwave) | 1.5 | 81 |
Part 4: Visualizations & Workflows
Diagram 1: General Mechanism of Oxidative Cyclization
Caption: Oxidative cyclization pathway to[1][3][4]triazolo[4,3-a]pyridines.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties [ouci.dntb.gov.ua]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 11. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability and Storage of Triazolo[1,5-a]pyridine Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for triazolo[1,5-a]pyridine compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the stability and storage of this important heterocyclic scaffold. The unique electronic and structural properties of the triazolo[1,5-a]pyridine ring system, while valuable for biological activity, can also present specific handling and stability challenges.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity of your compounds and the reliability of your experimental data.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter during your research. We focus on the causality behind these issues and provide actionable protocols to resolve them.
Question 1: My compound solution, which was initially clear, has changed color (e.g., turned yellow/brown) after being left on the benchtop or in the fridge. What is happening?
Potential Causes: This is a classic indicator of compound degradation. The color change is often due to the formation of conjugated systems or polymeric byproducts. Several factors can trigger this decomposition in solution:
-
Photodegradation: The triazolopyridine ring, like many aromatic heterocyclic systems, can be susceptible to degradation upon exposure to UV or even ambient laboratory light. Energy from light can promote oxidative processes or facilitate ring-opening reactions.
-
Oxidation: Atmospheric oxygen can react with sensitive functionalities on your specific derivative, especially if the molecule contains electron-rich substituents. This process can be accelerated by light and the presence of trace metal impurities in your solvent.
-
Solvent Reactivity/pH: The stability of your compound can be highly dependent on the solvent and its pH. Protic solvents (like methanol or water) can participate in hydrolytic degradation, while acidic or basic conditions can catalyze ring-opening or other rearrangements. For some[2][3][4]triazolo[1,5-a]pyridines, there is a known equilibrium with an open-chain diazo form, which is highly reactive.[5]
Recommended Solutions & Protocols:
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to direct light during experimental manipulations.
-
Use High-Purity, Degassed Solvents: Use HPLC-grade or anhydrous solvents to minimize impurities. For sensitive compounds, degas the solvent before use by sparging with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: For maximum stability, prepare and store solutions under an inert atmosphere (e.g., in a vial sealed with a septum under nitrogen or argon).
-
pH Control: If working with aqueous media, buffer the solution to a pH where the compound is most stable, typically near neutral (pH 6-7.5), unless your specific compound's properties dictate otherwise.
-
Conduct a Preliminary Stability Screen: Before starting a lengthy experiment, perform a quick screen. Dissolve a small amount of your compound in the intended solvent, split it into two vials—one wrapped in foil (dark) and one clear (light)—and leave them on the benchtop for a few hours. Analyze both by LC-MS or TLC to check for the appearance of new peaks.
Question 2: My NMR/LC-MS analysis shows unexpected peaks, including a potential loss of 28 Da (N₂). Why is this occurring and is my compound viable?
Potential Causes: The loss of a 28 Da fragment is a strong indicator of the decomposition of the triazole ring, resulting in the extrusion of molecular nitrogen (N₂).
-
Ring-Chain Tautomerism: The[2][3][4]triazolo[1,5-a]pyridine system can exist in a temperature- and solvent-dependent equilibrium with its valence tautomer, an α-diazo-2-pyridylmethane derivative.[5] This open-chain diazo form can readily lose N₂ upon thermal, photochemical, or metal-catalyzed induction to form a highly reactive carbene intermediate, which then rearranges or reacts with other molecules to generate byproducts.
-
Mass Spectrometry Fragmentation: In some cases, the loss of N₂ can be an artifact of the ionization process in the mass spectrometer (in-source fragmentation), especially with high-energy ionization methods. However, if you also observe corresponding impurity peaks in your NMR or LC chromatogram, the degradation is real.
-
Thermal Decomposition: While many triazolopyridine cores exhibit high thermal stability as solids, with decomposition onsets often above 200°C, derivatives with certain substituents may be less stable.[3][4] In solution, thermal decomposition can occur at much lower temperatures.
Recommended Solutions & Protocols:
-
Low-Temperature Analysis: Acquire NMR spectra at a lower temperature (e.g., 0°C or -20°C) to see if the equilibrium shifts, potentially reducing the concentration of the open-chain form and degradation products.
-
Optimize MS Conditions: Use a softer ionization technique (e.g., ESI - Electrospray Ionization) with lower cone voltage or fragmentation energy to minimize in-source decay and confirm the true molecular weight.
-
Forced Degradation Study: To confirm the degradation pathway, perform a controlled stress study. Expose the compound to heat (e.g., 60°C in solution) and light (e.g., UV lamp) for a defined period and monitor the formation of the N₂-loss product by LC-MS. This confirms the liability and helps identify conditions to avoid.
Below is a general workflow for diagnosing the source of instability.
Caption: Potential degradation pathways for the triazolo[1,5-a]pyridine core.
By understanding these potential liabilities and implementing the recommended handling and storage protocols, you can significantly enhance the stability of your triazolo[1,5-a]pyridine compounds, leading to more reliable and reproducible experimental outcomes.
References
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. Available from: [Link]
-
Thermal Stability of Energetic 6,8-Dinitrotriazolo[1,5-a]pyridines: Interplay of Thermal Analysis and Quantitative Quantum Chemical Calculations. ResearchGate. Available from: [Link]
-
Conventional synthetic routes tot[2][3][6]riazolo[1,5‐a]pyridines. ResearchGate. Available from: [Link]
-
Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-o[2][3][7]xadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. ResearchGate. Available from: [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available from: [Link]
-
The Chemistry ofT[2][3][4]riazolo[1,5- a] pyridines. Taylor & Francis Online. Available from: [Link]
-
The Chemistry of theT[2][3][4]riazolo[1 , 5 -a]pyridines: An Update. ResearchGate. Available from: [Link]
-
Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PubMed Central. Available from: [Link]
-
Novelt[2][3][4]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. Available from: [Link]
-
Heterocycles in drug discovery: Properties and preparation. Montclair State University. Available from: [Link]
-
An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3- a ]pyridine Derivative: The Formation of Two Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. ResearchGate. Available from: [Link]
-
Heat‐Resistant and Low Sensitivity Energetic Material Constructed withT[2][3][6]riazolo[4,3‐a]pyridine Framework. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available from: [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available from: [Link]
-
Heterocyclic Compounds in Drug Discovery and Their Medical Applications. MDPI. Available from: [Link]
-
Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health. Available from: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available from: [Link]
-
Synthesis and hydrolytic decomposition of 2-hetarylt[2][3][6]riazolo[1,5-c]quinazolines: DFT study. ResearchGate. Available from: [Link]
-
Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. Available from: [Link]
-
Evaluation of the Novel Antichagasic Activity ofT[2][3][4]riazolo[1,5-a]pyridine Derivatives. ResearchGate. Available from: [Link]
-
The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available from: [Link]
-
Accepted Manuscript. Europe PMC. Available from: [Link] 29.T[2][3][6]riazolo[1,5-a]pyridine-2-carbaldehyde. Dana Bioscience. Available from: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of Triazolopyridine Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for addressing solubility challenges with triazolopyridine derivatives. This guide is structured to provide not just solutions, but a foundational understanding of the underlying physicochemical principles. As researchers, we know that low aqueous solubility is a primary obstacle, with over 70% of new chemical entities presenting this issue, potentially halting the progress of promising therapeutic candidates.[1] Triazolopyridine scaffolds, while pharmacologically versatile, often feature rigid, planar structures that can lead to high crystal lattice energy and consequently, poor solubility.[2][3]
This resource is designed as a dynamic troubleshooting guide. It moves from fundamental characterization to advanced formulation strategies, allowing you to diagnose the specific nature of your solubility problem and select the most appropriate experimental path forward.
Section 1: Understanding the Challenge: Core Concepts
Before attempting to solve a problem, it's critical to understand its origin. This section addresses the fundamental questions regarding the solubility of triazolopyridine compounds.
Q1: Why are my triazolopyridine derivatives consistently showing low aqueous solubility?
A1: The low solubility of triazolopyridine derivatives typically stems from a combination of their intrinsic molecular and solid-state properties:
-
High Lipophilicity: The fused aromatic ring system is inherently nonpolar. Substituents added to modulate biological activity can further increase the molecule's lipophilicity (high LogP value), reducing its affinity for aqueous media.[4]
-
Strong Crystal Lattice Energy: The planar nature of the triazolopyridine core facilitates efficient molecular packing and strong intermolecular interactions (e.g., π-π stacking) in the crystal lattice.[3] A significant amount of energy is required to break these interactions, resulting in low solubility.
-
Molecular Weight and Size: Modern drug discovery often leads to larger, more complex molecules. Larger molecules present a greater surface area that must be solvated, which can be energetically unfavorable.[5]
-
Weakly Basic Nature: The pyridine and triazole rings contain nitrogen atoms that can be protonated.[6] This makes their solubility highly dependent on pH. In neutral or basic conditions (like the lower gastrointestinal tract), they exist in their less soluble, non-ionized form.[7]
These compounds often fall under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility the rate-limiting step for absorption.[8]
Section 2: Initial Assessment & Characterization
A targeted solution requires precise data. Before modifying your formulation, you must first quantify the problem.
Q2: What initial experiments should I run to characterize the solubility issue?
A2: A systematic characterization is crucial. We recommend the following tiered approach:
-
Determine the pKa: Since triazolopyridines are often weakly basic, their ionization state is pH-dependent. Knowing the pKa will tell you at which pH the compound transitions from its ionized (more soluble) to non-ionized (less soluble) form. This is the single most important parameter for developing a pH-modification strategy.[7][9]
-
Measure pH-Dependent Solubility: Conduct a kinetic or equilibrium solubility study across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will generate a pH-solubility profile that visually confirms the impact of ionization and identifies the pH of maximum solubility (pHmax).[10]
-
Assess Solid-State Properties:
-
Microscopy: Visually inspect the solid material. Are the particles large, crystalline needles or small, amorphous-looking powders? Needle-like crystals often have poor dissolution properties.[11]
-
Powder X-ray Diffraction (PXRD): This analysis confirms whether your material is crystalline or amorphous. A sharp, defined pattern indicates a crystalline solid, while a broad halo suggests an amorphous state. The amorphous form is thermodynamically less stable but kinetically more soluble.[12]
-
Differential Scanning Calorimetry (DSC): DSC can identify the melting point and detect different polymorphic forms, each of which can have a unique solubility profile.[13]
-
Workflow for Initial Solubility Assessment
The following diagram outlines the logical flow for characterizing your compound's solubility.
}
Section 3: Primary Troubleshooting Strategies: Formulation Approaches
Once you have characterized the problem, you can select an appropriate strategy. These methods are often the first line of defense in formulation development.
Q3: My compound is a weak base. How can I use pH modification to improve its solubility?
A3: For a weakly basic triazolopyridine, solubility increases dramatically in acidic conditions where the molecule becomes protonated (ionized). You can leverage this by creating an acidic "microenvironment" for the drug.[14]
-
Mechanism: Adding an acidifier (a weak organic acid like citric acid or fumaric acid) to your formulation ensures that when the dosage form comes into contact with aqueous media, the local pH around the drug particle drops.[15] This promotes ionization and dissolution, even if the bulk medium has a higher pH.
-
Causality: According to the Henderson-Hasselbalch equation, maintaining the pH at least 1-2 units below the pKa of your compound will ensure it exists predominantly in its more soluble, ionized (salt) form.
-
Protocol: Co-formulate your triazolopyridine derivative with an acidifier. The ratio of drug to acidifier must be optimized to ensure a sufficient pH drop upon dissolution.
Q4: What is the difference between pH modification and salt formation? When should I choose one over the other?
A4: While related, they are distinct strategies.
-
pH Modification: Involves physically mixing your free-base compound with an acidifier in the final formulation. It's a formulation-based approach.[14]
-
Salt Formation: Involves a chemical reaction between the free-base compound and an acid to create a new, stable crystalline salt form of the API before formulation.[1][10]
Choose salt formation when you need a stable, well-characterized solid form with intrinsically higher solubility and dissolution rates. It is often preferred for long-term product stability. Choose pH modification for earlier stage development or when creating a suitable salt form proves difficult. However, be aware that pH modification can sometimes lead to stability issues if the chosen acidifier is hygroscopic.[14]
Q5: My compound's solubility is not very pH-dependent. What are my options?
A5: If pH is not the primary lever, you must address the compound's inherent lipophilicity or high crystal lattice energy. The use of co-solvents is a common and effective starting point.
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent.[16] This makes the environment more favorable for dissolving lipophilic compounds like triazolopyridines.
-
Causality: By reducing the interfacial tension between the aqueous solution and the hydrophobic solute, co-solvents lower the energy barrier for solvation.[16][17]
-
Common Co-solvents: A screening study is recommended to find the most effective and least toxic co-solvent for your specific application.
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 5 - 40% | Generally recognized as safe (GRAS), but can cause precipitation on dilution. |
| Propylene Glycol (PG) | 10 - 60% | Good solubilizer, often used in oral and parenteral formulations.[16] |
| Polyethylene Glycol (PEG 300/400) | 10 - 50% | Low toxicity, widely used. Can be viscous at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | < 10% (in vivo) | Excellent solubilizer but primarily used for in vitro assays due to toxicity concerns.[18] |
| Glycerin | 5 - 30% | Viscous, but a good choice where a non-alcoholic solvent is needed.[16] |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Create concentrated stock solutions of your triazolopyridine derivative in several pure co-solvents (e.g., 10 mg/mL in DMSO, Ethanol, PEG 400).
-
Create Solvent Blends: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing percentages of each co-solvent (e.g., 0%, 5%, 10%, 20%, 40%).
-
Measure Solubility: Add an excess amount of your compound to each solvent blend. Equilibrate for 24 hours with agitation.
-
Analyze: Centrifuge the samples to pellet undissolved solid. Dilute the supernatant and analyze the concentration of the dissolved compound via HPLC-UV or a similar method.
-
Plot Data: Plot solubility (e.g., in µg/mL) versus co-solvent concentration (%) to identify the most effective agent.
Section 4: Advanced & Secondary Strategies
If primary methods are insufficient, more advanced techniques that modify the drug's physical form or utilize sophisticated delivery systems may be required.
Q6: I've heard about amorphous solid dispersions (ASDs). How do they work and when are they appropriate?
A6: An amorphous solid dispersion is a highly effective technique for compounds with high crystal lattice energy.
-
Mechanism: In an ASD, individual drug molecules are dispersed within a hydrophilic polymer matrix. This prevents the drug from organizing into a stable, low-solubility crystal lattice.[8][19] The drug exists in a high-energy, amorphous state.
-
Causality: By eliminating the crystal lattice energy barrier, the drug requires much less energy to dissolve, leading to a state of "supersaturation" upon contact with aqueous media.[20] The polymer also helps maintain this supersaturated state and prevent recrystallization.[8]
-
When to Use: ASDs are ideal for BCS Class II or IV compounds where the primary barrier is the crystal structure, not just lipophilicity. They are particularly useful when other methods like pH modification or co-solvents fail to provide a sufficient increase in solubility.
-
Common Polymers: HPMC, HPMC-AS, PVP, and Soluplus® are commonly used polymers.[8]
Q7: What are cyclodextrins and how can they help with my triazolopyridine derivative?
A7: Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents.
-
Mechanism: They have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic triazolopyridine molecule can partition into the hydrophobic cavity, forming an "inclusion complex."[21]
-
Causality: The hydrophilic exterior of the cyclodextrin-drug complex presents a water-soluble face to the aqueous environment, effectively masking the drug's hydrophobicity and increasing its apparent solubility.[1][19]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their improved safety and solubility over native cyclodextrins.[18][22]
Diagram: Cyclodextrin Inclusion Complex
}
Q8: When should I consider particle size reduction techniques like micronization or nanosuspensions?
A8: Particle size reduction is a powerful tool when the rate of dissolution is the limiting factor, which is often the case for poorly soluble drugs.
-
Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute.[23] Reducing particle size from micrometers (micronization) to nanometers (nanosuspension) dramatically increases the surface area available for solvation.[21][24]
-
Micronization vs. Nanosuspension:
-
Micronization: Reduces particles to the 2-5 µm range. It's a well-established technique but may not be sufficient for extremely insoluble compounds.[19]
-
Nanosuspensions: Create drug particles less than 1 µm in size, often stabilized by surfactants. This offers a much greater surface area increase and can significantly improve dissolution velocity and bioavailability.[25][26]
-
-
When to Use: Consider this approach for BCS Class II drugs where dissolution rate is the key barrier. Nanosuspensions are particularly effective for compounds intended for both oral and parenteral administration.[27]
Section 5: Frequently Asked Questions (FAQs)
Q: My compound precipitates out of my DMSO stock solution when I dilute it into aqueous buffer for my in vitro assay. How do I fix this? A: This is a classic problem of kinetic solubility. The DMSO keeps the drug solubilized at a high concentration, but upon "crashing" into an aqueous environment, the drug immediately precipitates. Try lowering the final DMSO concentration (ideally to <0.5%), pre-warming your buffer, or adding a solubilizing excipient like HP-β-CD or a non-ionic surfactant (e.g., Tween® 80) to the assay buffer to maintain solubility.
Q: I successfully made an amorphous solid dispersion, but my drug recrystallizes over time during storage. What's happening? A: The amorphous state is thermodynamically unstable. Recrystallization can be caused by exposure to moisture or elevated temperatures, which increases molecular mobility and allows the drug to revert to its more stable crystalline form. Ensure you are storing the ASD in a desiccated, temperature-controlled environment. You may also need to screen for a different polymer that has stronger interactions with your drug to better inhibit crystallization.[8]
Q: Can I use more than one solubility enhancement technique at the same time? A: Yes, and this is often a very powerful strategy. For example, you can create a nanosuspension (particle size reduction) of a drug that has been co-formulated with a pH modifier. Another common combination is using a co-solvent system for a drug that is complexed with a cyclodextrin.[27] Combining methods can have a synergistic effect on improving solubility and bioavailability.
References
- World Pharma Today. (n.d.).
- Course Director. (2007). The Challenges and Formulation Strategies for Poorly Soluble Drug Substances.
- MDPI. (n.d.).
- ResearchGate. (2025).
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
- ResearchGate. (2023).
- Wikipedia. (2025). Triazolopyridine.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- ResearchGate. (2025).
- Pharmaguideline. (n.d.).
- BIOENGINEER.ORG. (2025).
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Scifiniti. (n.d.).
- Pharmaceutical Technology. (2025). Enhancing Solubility and Bioavailability with Nanotechnology.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Encyclopedia.pub. (2023). Nanotechnological Approaches for Solubility Enhancement.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- NIH. (n.d.).
- Google Patents. (n.d.). CN106496234A - Triazole [4,5 d] pyrimidine compound of crystal habit and its production and use.
- ResearchGate. (n.d.). (PDF) Synthesis and crystal structures of two novel triazolpyridine compounds solved by local L.S.
- NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- MDPI. (n.d.). Impact of Crystal Habit on Solubility of Ticagrelor.
- IQPC. (n.d.).
- PubMed. (n.d.). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.
- PubMed. (n.d.).
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]
- 13. CN106496234A - Triazole [4,5 d] pyrimidine compound of crystal habit and its production and use - Google Patents [patents.google.com]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. scifiniti.com [scifiniti.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. longdom.org [longdom.org]
- 24. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 25. Nanotechnological Approaches for Solubility Enhancement | Encyclopedia MDPI [encyclopedia.pub]
- 26. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Triazolopyridine Synthesis
Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Triazolopyridines are a cornerstone in medicinal chemistry, forming the core of drugs like trazodone and filgotinib.[1] However, their synthesis can present challenges. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am planning a triazolopyridine synthesis. What are the most common synthetic strategies I should consider?
There are several robust methods for synthesizing the triazolopyridine core, and the best choice depends on your starting materials and desired substitution pattern.[1][2][3] Historically, simple condensation reactions were common, but more sophisticated and efficient methods are now prevalent.[2]
Key strategies include:
-
From 2-Aminopyridines: A versatile approach involves the cyclization of N-(pyrid-2-yl)formamidoximes or the copper-catalyzed reaction of 2-aminopyridines with nitriles.[4][5]
-
From 2-Hydrazinopyridines: Dehydration of 2-hydrazidopyridines is a classic method.[6] Modified Mitsunobu reactions using acylated 2-hydrazinopyridines offer a milder alternative.[6][7] Another approach is the electrochemically induced desulfurative cyclization with isothiocyanates, which avoids transition metals.[8]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While not a direct synthesis of the fused ring system in one step, CuAAC is a powerful "click chemistry" method to append substituents to a pyridine or triazole precursor, which can then be cyclized. This is particularly useful for creating complex derivatives.[9][10][11]
-
Microwave-Assisted Synthesis: For rapid and efficient synthesis, microwave-mediated reactions can significantly reduce reaction times and improve yields, often under catalyst-free conditions.[2][12]
Q2: How do I choose the right solvent and temperature for my reaction?
Solvent and temperature are critical parameters that can dramatically influence reaction rate and yield. The optimal conditions are highly dependent on the specific synthetic route.
-
Solvent: While many reactions tolerate a range of solvents, the solubility of your reactants is a primary consideration.[13] For CuAAC reactions, water is often an excellent solvent.[13] In other cases, polar aprotic solvents like DMF or DMSO, or alcohols like ethanol are used.[6][13] If reactants have poor solubility, using a co-solvent might be necessary.[13]
-
Temperature: Many modern triazolopyridine syntheses can be performed at room temperature.[5] However, some reactions, particularly those with sterically hindered substrates or less reactive starting materials, may benefit from gentle heating.[6][13] Microwave-assisted synthesis often utilizes higher temperatures (e.g., 120-140 °C) to accelerate the reaction.[12] Always consider the thermal stability of your substrates and products when increasing the temperature.[13]
Troubleshooting Guide
Scenario 1: Low or No Yield of the Desired Triazolopyridine
This is one of the most common challenges in synthesis. The underlying cause can often be traced back to one of several factors.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Q: My copper-catalyzed reaction is not working. What could be the problem with my catalyst?
For copper-catalyzed reactions like CuAAC, the active catalytic species is Cu(I).[9][10][13]
-
Catalyst Oxidation: If you are using a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate must be added to generate Cu(I) in situ.[9][10][13] If you are using a Cu(I) salt (e.g., CuI or CuBr), ensure it has not been oxidized by exposure to air.[13]
-
Ligand Issues: In many modern protocols, a ligand is used to stabilize the Cu(I) catalyst and accelerate the reaction.[9][14] For reactions involving biomolecules, which can sequester copper, using an excess of the ligand (e.g., five equivalents relative to the copper source) is recommended.[13][14] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used ligand in bioconjugation reactions.[9][10]
-
Order of Addition: For optimal results, it is often recommended to first mix the copper salt with the ligand, then add this mixture to the solution of your substrates before initiating the reaction with a reducing agent like sodium ascorbate.[9][10]
Q: I suspect my starting materials are the issue. How can I confirm this?
The purity of your starting materials is paramount.
-
2-Hydrazinopyridines: These can be unstable and should be handled and stored carefully.
-
Azides and Alkynes (for CuAAC): Ensure the purity of your azide and alkyne substrates. Steric hindrance near the reactive groups can also impede the reaction, potentially requiring longer reaction times or heating.[13]
-
General Purity: Always use reagents from reliable sources and consider purification of starting materials if their quality is in doubt. You can check the purity using techniques like NMR or LC-MS.
Q: I've checked my catalyst and reagents, but my yield is still low. What reaction parameters can I adjust?
Fine-tuning your reaction conditions can often lead to significant improvements.
| Parameter | Recommendation | Rationale |
| Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). | Increased temperature can overcome activation energy barriers, especially with less reactive substrates.[13] |
| Solvent | If reactants are not fully dissolved, try a co-solvent system (e.g., water with DMSO, DMF, or t-BuOH). | Poor solubility can be a limiting factor for reaction kinetics.[13] |
| Concentration | For bimolecular reactions, increasing the concentration of reactants can improve the reaction rate. | Higher concentration increases the probability of molecular collisions. |
| Atmosphere | For oxygen-sensitive reactions like CuAAC, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation. | The active Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen.[9][10] |
Scenario 2: Formation of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the yield of your desired triazolopyridine.
Q: My reaction mixture is complex, and I'm having trouble isolating my product. What are common side reactions?
The nature of side reactions is specific to the synthetic route.
-
Incomplete Cyclization: In multi-step syntheses, you might isolate intermediates if the final cyclization step is incomplete. This can often be addressed by increasing the reaction time or temperature.
-
Oxidative Side Products: In copper-catalyzed reactions, reactive oxygen species can be generated, potentially leading to degradation of sensitive substrates.[9][10] The use of excess ligand can help mitigate this by acting as a sacrificial reductant.[14]
-
Dimerization: In some cases, starting materials may react with themselves to form dimers.
Q: How can I improve the purification of my triazolopyridine product?
Proper purification is key to obtaining a high-purity final product.
-
Column Chromatography: This is a common and effective method for purifying triazolopyridines. The choice of solvent system (e.g., petroleum ether/ethyl acetate, hexane/ethyl acetate) is crucial for good separation.[12][15]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective way to obtain material of high purity.[15]
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative reverse-phase HPLC can be used.[6]
Experimental Protocols
General Protocol for a Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This protocol is adapted from a catalyst-free method and demonstrates a modern, efficient approach.[12]
-
Reaction Setup: In a microwave reaction vial, combine the enaminonitrile (1.0 equiv.) and the appropriate benzohydrazide (2.0 equiv.).
-
Solvent Addition: Add dry toluene (or another suitable high-boiling solvent) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for the specified time (typically 1-3 hours).
-
Workup: After cooling, the reaction mixture can be concentrated in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate).
Reaction Scheme: Microwave-Assisted Synthesis
Caption: A simplified workflow for microwave-assisted triazolopyridine synthesis.
References
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper‐Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. OpenAlex. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
-
Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Triazolopyridines: Advances in Synthesis and Applications. (2025). BIOENGINEER.ORG. [Link]
-
Wang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
-
H-C, K., et al. (2013). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4887-4891. [Link]
-
El Mrayej, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Chemistry, 24(2), 113-143. [Link]
-
Synthesis of New Terpyridine-like ligands based on Triazolopyridines and Benzotriazoles. ResearchGate. [Link]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]
-
Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. (2025). GeneOnline News. [Link]
-
Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands. MDPI. [Link]
- Preparation method of triazolopyridine containing trifluoromethyl.
-
Triazolopyridines as ligands: structural diversity in iron(ii), cobalt(ii), nickel(ii) and copper(ii) complexes of 3-(2-pyridyl)-[4][9][16]triazolo[4,3-a]pyridine (L10) and spin crossover in [FeII(L10)2(NCS)2]. Royal Society of Chemistry. [Link]
-
The Chemistry of[4][6][16]Triazolo[1,5- a] pyridines. Taylor & Francis. [Link]
- Preparation method of triazolopyridine derivative.
-
Synthesis of Sugar-Derived Triazole- and Pyridine-Based Metal Complex Ligands. ResearchGate. [Link]
-
Triazolopyridines as ligands: structural diversity in iron(II), cobalt(II), nickel(II) and copper(II) complexes of 3-(2-pyridyl)-[4][9][16]triazolo[4,3-a]pyridine (L-10) and spin crossover in [Fe-II(L-10)(2)(NCS)(2)]. ResearchGate. [Link]
-
Reported strategies for the synthesis of triazolopyridines and our approach. ResearchGate. [Link]
-
Help with Low Yield Synthesis. Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. geneonline.com [geneonline.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openalex.org [openalex.org]
- 12. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google Patents [patents.google.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Triazolo[1,5-a]pyridines are core components of numerous pharmacologically active agents, making their efficient synthesis a critical objective. However, their preparation is often plagued by competing pathways and the formation of undesired side products.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed mechanistic insights to help you navigate the common challenges encountered during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: Why is the yield of my target triazolo[1,5-a]pyridine low, and my NMR spectrum shows a complex mixture of products?
Answer:
Low yields and the formation of complex mixtures are often the result of suboptimal reaction conditions, particularly in oxidative cyclization routes which are common for this scaffold. The choice of oxidant, solvent, and temperature can dramatically influence the reaction outcome.
Underlying Causes & Mechanistic Insight:
-
Harsh Oxidants: Strong or non-specific oxidizing agents can lead to over-oxidation or degradation of the starting materials and the desired product. For instance, using lead tetraacetate (Pb(OAc)₄) can result in difficult-to-separate mixtures with low content of the target product[1].
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of intermediates and the efficacy of the oxidizing agent. In the oxidative cyclization of tetrazine precursors to form related triazolo-fused systems, switching the solvent from acetonitrile to trifluoroethanol was shown to significantly improve both yield and purity when using (diacetoxyiodo)benzene as the oxidant[1].
-
Substrate Electronics: The electronic nature of substituents on your pyridine or amidine starting materials plays a crucial role. Electron-donating groups can activate the pyridine ring towards unwanted side reactions, while certain electron-withdrawing groups might hinder the desired cyclization. Syntheses involving phenyl or substituted phenyl groups have been noted to generate a large number of byproducts, depressing yields to as low as 15-30%[1].
Troubleshooting & Preventative Measures:
-
Screen Oxidizing Agents: If one oxidant gives poor results, screen others. Common and often milder alternatives for N-N bond formation include Phenyliodine(III) diacetate (PIDA/PIFA), Iodine in the presence of a base (like K₂CO₃ or KI), or even copper catalysts with air as the terminal oxidant[2].
-
Optimize the Solvent: Test a range of solvents with varying polarities. Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are common, but sometimes more coordinating or protic solvents can mediate the reaction more effectively.
-
Adjust the Temperature: Run the reaction at a lower temperature to reduce the rate of decomposition and side product formation. If the reaction is sluggish, consider a stepwise increase in temperature rather than starting at a high reflux.
-
Purify Starting Materials: Ensure your N-aryl amidine or 2-aminopyridine precursors are pure. Impurities can interfere with the reaction and complicate purification.
Question 2: I've isolated a product with the correct mass, but its spectroscopic data doesn't match the desired triazolo[1,5-a]pyridine. What is it?
Answer:
You have likely synthesized the isomeric, and often thermodynamically less stable, [1][3]triazolo[4,3-a]pyridine . This is one of the most common side products, or in some cases the kinetic product, in syntheses targeting the [1,5-a] scaffold.
Underlying Cause & Mechanistic Insight:
The formation of the [1,5-a] isomer often proceeds through the [4,3-a] isomer, which then rearranges in a process known as the Dimroth Rearrangement . This rearrangement involves the cleavage of the N1-C5 bond of the triazole ring, followed by rotation and re-cyclization of the amidine intermediate onto the pyridine N1 atom. If the reaction conditions do not facilitate this rearrangement, the [4,3-a] isomer can be isolated.
Troubleshooting & Preventative Measures:
-
Induce Rearrangement: If you have isolated the [4,3-a] isomer, you can often convert it to the desired [1,5-a] product. Refluxing the isolated isomer in a suitable solvent, sometimes with a catalytic amount of acid, can promote the Dimroth rearrangement[4].
-
Adjust Reaction Conditions: Running the initial synthesis at a higher temperature or for a longer duration may provide the necessary energy for the in-situ rearrangement to occur. Basic conditions can also facilitate this transformation in some systems.
-
Analytical Confirmation: The two isomers can typically be distinguished by NMR spectroscopy. The chemical shifts of the protons on the pyridine ring, particularly the proton adjacent to the fusion, will be different.
Question 3: Instead of cyclization, my reaction yielded an open-chain enamine or failed to proceed beyond an intermediate stage. Why?
Answer:
This issue points to a failure in the final ring-closing step of the reaction sequence. This can happen when the intermediate formed is unexpectedly stable or when the conditions are not suitable for the intramolecular cyclization.
Underlying Cause & Mechanistic Insight:
Many syntheses of triazolo[1,5-a]pyridines proceed via a multi-step, one-pot process. For example, a reaction might involve a transamidation followed by a nucleophilic addition and finally a condensation/cyclization to form the fused ring system[5]. If the final dehydration or cyclization step is not favorable, the reaction can stall. For instance, attempts at thermal cyclization of certain thiosemicarbazide precursors have been shown to yield stable enamines instead of the expected triazolo-fused products[6].
Troubleshooting & Preventative Measures:
-
Add a Dehydrating Agent: If the final step is a condensation that eliminates water, adding a mild dehydrating agent like molecular sieves or magnesium sulfate can help drive the reaction to completion.
-
Employ a Catalyst: A catalytic amount of acid (e.g., p-toluenesulfonic acid) or base can be sufficient to promote the final ring closure.
-
Change the Solvent: Switching to a higher-boiling point solvent and increasing the reaction temperature can provide the activation energy needed for cyclization. A Dean-Stark apparatus can also be used to physically remove water if it is the byproduct.
-
Microwave Synthesis: Microwave-assisted synthesis can be highly effective for driving reactions to completion in shorter times, often minimizing the formation of stalled intermediates by rapidly overcoming activation energy barriers[5].
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for triazolo[1,5-a]pyridines?
A: The most prevalent methods include:
-
Oxidative N-N Bond Formation: This involves the intramolecular cyclization of N-(pyridin-2-yl)amidines or related precursors using an oxidizing agent like PIDA, iodine, or copper catalysts[2].
-
Condensation of 3-amino-1,2,4-triazoles: Reacting a substituted 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an α,β-unsaturated system[4].
-
Tandem Reactions: Multi-step, one-pot syntheses, such as the reaction between enaminonitriles and benzohydrazides under microwave conditions, which proceed via transamidation and subsequent cyclization[5].
-
Rearrangement of Isomers: The Dimroth rearrangement of[1][3]triazolo[4,3-a]pyrimidines (which are often synthesized from hydrazinylpyrimidines) can be a deliberate strategy to access the [1,5-a] scaffold[4].
Q: How can I best identify the side products in my reaction mixture?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): To get a quick assessment of the number of components in your mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the mass of each component. This is crucial for identifying isomers (which have the same mass as the product) versus other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structure elucidation. For distinguishing between [1,5-a] and [4,3-a] isomers, 2D NMR techniques like NOESY can be very helpful to establish through-space proton correlations.
-
X-ray Crystallography: If you can grow a suitable crystal of an unknown side product, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Q: Can reaction conditions be tuned to favor one isomer over another?
A: Yes. The formation of the kinetic [4,3-a] product versus the thermodynamic [1,5-a] product can often be controlled. Lower temperatures and shorter reaction times may favor the isolation of the [4,3-a] isomer. Conversely, higher temperatures, longer reaction times, or the presence of an acid or base catalyst will promote the Dimroth rearrangement to the more stable [1,5-a] isomer[4].
Protocol: PIFA-Mediated Synthesis of 2-Phenyl-[1][3][4]triazolo[1,5-a]pyridine
This protocol is adapted from established literature methods for the oxidative cyclization of N-(pyridin-2-yl)benzimidamides[2].
Step 1: Synthesis of N-(pyridin-2-yl)benzimidamide (Precursor)
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous toluene, add benzonitrile (1.1 eq).
-
Add sodium amide (NaNH₂) (1.2 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Heat the mixture to reflux (approx. 110 °C) for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure precursor.
Step 2: Oxidative Cyclization to 2-Phenyl-[1][3]triazolo[1,5-a]pyridine
-
Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 eq) portion-wise over 10 minutes. Critical Step: Slow addition is key to prevent overheating and decomposition.
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC. The reaction is typically fast.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final product.
Troubleshooting Notes for this Protocol:
-
If the yield in Step 2 is low, consider running the reaction at a lower temperature (-10 °C to 0 °C) for a longer period.
-
If a complex mixture is observed, ensure the PIFA is of high purity. Old or degraded PIFA can lead to side reactions.
-
If the isomeric [4,3-a] product is suspected, an NMR analysis is required. If confirmed, the purified product can be refluxed in ethanol or acetic acid to attempt rearrangement.
Summary of Reaction Condition Effects
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference |
| Oxidant | Pb(OAc)₄ in CHCl₃ | Low yield, complex mixture | (Diacetoxyiodo)benzene | Higher yield, cleaner reaction | [1] |
| Solvent | Acetonitrile | Moderate yield and purity | Trifluoroethanol (TFE) | Higher yield and purity | [1] |
| Catalyst | None (Thermal) | Potential for stalled intermediates | Copper(I) Bromide (CuBr) | Efficient N-N bond formation | [2][7] |
| Energy Source | Conventional Heating | Longer reaction times | Microwave Irradiation | Rapid, high-yield formation | [5] |
References
-
Glinyanaya, N. V., et al. (2022). Synthesis of novel[1][3]triazolo[1,5-b][1][3][8]tetrazines and investigation of their fungistatic activity. National Center for Biotechnology Information. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Poustforoosh, A., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
-
Abarca, B., et al. (2024). The Chemistry of the[1][2]Triazolo[1,5-a]pyridines: An Update. ResearchGate. Available at: [Link]
-
Jones, G. & Abarca, B. (2003). The Chemistry of[1][2]Triazolo[1,5- a] pyridines. Taylor & Francis Online. Available at: [Link]
-
Plech, T. (2016). Synthesis of[1][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]
-
Ruda, G. F., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. Available at: [Link]
-
Abdelhamid, A. O., et al. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry. Available at: [Link]
-
Ghorai, S., et al. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. Available at: [Link]
-
Guma, M., et al. (2024). 1,2,4-Triazolo[1,5-a][1][2][8]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Shemet, V. V., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. Available at: [Link]
-
Ghorai, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Ghorai, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information. Available at: [Link]
-
El-Gazzar, A. A., et al. (2024). Pyrazolo[1,5-a][1][2][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Mrestani, Y., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. National Center for Biotechnology Information. Available at: [Link]
-
Pintea, B. N., et al. (2021). The synthesis of pyrazolo[5,1-c][1][3]triazoles. Part 1: From acyclic and monocyclic precursors. ResearchGate. Available at: [Link]
-
Gilchrist, T. L., et al. (1989). Synthesis and reactions of[1][3]triazolo[4,3-a]pyridinium-3-aminides and[1][3]triazolo[4,3-a]pyrimidinium-3-aminides: evaluation of the scope and mechanism of a new type of heterocyclic rearrangement. Royal Society of Chemistry. Available at: [Link]
-
Liu, X., et al. (2022). Scope of the synthesis of 1,2,4-triazolo[1,5-a]pyridines.[a]. ResearchGate. Available at: [Link]
-
Le-Deygen, I., et al. (2024). Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and reactions of [1,2,4]triazolo[4,3-a]pyridinium-3-aminides and [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides: evaluation of the scope and mechanism of a new type of heterocyclic rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Guide: Scaling the Synthesis ofTriazolo[1,5-a]pyridine-7-carboxylic Acid
Technical Support Guide: Scaling the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic Acid
From the Desk of the Senior Application Scientist
This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on scaling the synthesis of[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial and anticancer properties.[1][4] Scaling its synthesis from the bench to pilot plant or manufacturing scales introduces challenges that require a robust and well-understood chemical process.
This guide abandons a one-size-fits-all template. Instead, it is structured to address the specific chemical challenges of this synthesis, focusing on causality, troubleshooting, and process control. We will explore a reliable synthetic route, provide detailed protocols, and offer solutions to common problems encountered during scale-up.
Section 1: Recommended Synthetic Pathway for Scale-Up
For the synthesis of[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid, a three-step sequence starting from commercially available 2-amino-4-cyanopyridine is recommended. This pathway is advantageous due to the accessibility of starting materials, the robustness of the transformations, and the crystalline nature of the key intermediate, which facilitates purification on a larger scale.
The overall strategy involves:
-
N-Alkylation: Reaction of 2-amino-4-cyanopyridine with ethyl bromoacetate to form the key aminopyridine acetate intermediate.
-
Oxidative Cyclization: Intramolecular N-N bond formation to construct the fused triazole ring system, yielding the ethyl ester of the target molecule. This transformation is a critical step where various oxidative agents can be employed.[5]
-
Saponification: Hydrolysis of the ethyl ester to afford the final carboxylic acid product.
Workflow Diagram
Caption: Recommended three-step synthetic route for scale-up.
Section 2: Detailed Experimental Protocols
The following protocols are designed as a starting point for laboratory-scale synthesis (10-50 g) and can be adapted for further scale-up with appropriate engineering and safety controls.
Step 1: Synthesis of Ethyl 2-((4-cyanopyridin-2-yl)amino)acetate
Rationale: This is a standard SN2 reaction. Potassium carbonate is chosen as a mild, inexpensive base suitable for scale-up, minimizing the risk of side reactions like dialkylation that can occur with stronger bases. Acetonitrile is a good solvent choice due to its polarity and sufficiently high boiling point.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 20g scale) |
| 2-Amino-4-cyanopyridine | 119.12 | 1.0 | 20.0 g |
| Ethyl Bromoacetate | 167.00 | 1.1 | 30.9 g (20.8 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 34.8 g |
| Acetonitrile (MeCN) | - | - | 200 mL (10 vol) |
Procedure:
-
To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-amino-4-cyanopyridine (20.0 g, 167.9 mmol), potassium carbonate (34.8 g, 251.8 mmol), and acetonitrile (200 mL).
-
Stir the suspension and heat to reflux (approx. 82°C).
-
Slowly add ethyl bromoacetate (30.9 g, 185.7 mmol) over 30 minutes. Caution: Ethyl bromoacetate is a lachrymator; handle in a fume hood with appropriate personal protective equipment (PPE).
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete.
-
Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL).
-
Concentrate the combined filtrate under reduced pressure to obtain a crude solid.
-
Slurry the crude solid in water (100 mL) for 1 hour to dissolve any remaining salts. Filter the solid, wash with water (2 x 50 mL), and dry under vacuum at 45°C.
-
Typical Yield: 30-34 g (87-98%) of a white to off-white solid. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of Ethyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
Rationale: This step involves an oxidative N-N bond formation. Phenyliodine bis(trifluoroacetate) (PIFA) is a highly effective reagent for this type of cyclization. On a larger scale, controlling the addition rate and temperature is critical as the reaction can be exothermic. An alternative, more atom-economical method using I₂/KI can also be considered.[5]
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 30g scale) |
| Ethyl 2-((4-cyanopyridin-2-yl)amino)acetate | 205.21 | 1.0 | 30.0 g |
| PIFA | 430.02 | 1.1 | 49.9 g |
| Dichloromethane (DCM) | - | - | 300 mL (10 vol) |
Procedure:
-
To a clean, dry reactor, add the intermediate from Step 1 (30.0 g, 146.2 mmol) and dichloromethane (300 mL).
-
Cool the solution to 0-5°C using an ice bath.
-
Add PIFA (49.9 g, 160.8 mmol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction at 0-5°C for 2-3 hours. Monitor by HPLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (150 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by silica gel chromatography.
-
Typical Yield: 25-28 g (83-93%) of a crystalline solid.
Step 3: Saponification to[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic Acid
Rationale: Standard ester hydrolysis using a base. Lithium hydroxide (LiOH) is often preferred as it can effectively hydrolyze esters at lower temperatures, minimizing potential degradation of the heterocyclic core.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 25g scale) |
| Ethyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate | 204.19 | 1.0 | 25.0 g |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 2.0 | 10.3 g |
| Tetrahydrofuran (THF) / Water | - | - | 125 mL / 125 mL |
| 2M Hydrochloric Acid (HCl) | - | - | ~125 mL (to pH 2-3) |
Procedure:
-
Dissolve the ester (25.0 g, 122.4 mmol) in a mixture of THF (125 mL) and water (125 mL).
-
Add LiOH·H₂O (10.3 g, 244.8 mmol) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by HPLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and cool to 0-5°C.
-
Slowly add 2M HCl to adjust the pH to 2-3. A precipitate will form.
-
Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water (3 x 50 mL) until the washings are neutral (pH ~7).
-
Dry the solid under vacuum at 50°C to a constant weight.
-
Typical Yield: 19-21 g (90-97%) of the final product as a white or off-white solid.
Section 3: Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up of this synthesis in a question-and-answer format.
Q1: My N-alkylation (Step 1) is slow or gives a low yield. What can I do?
-
Possible Cause 1: Inactive Base. The potassium carbonate may be old or have absorbed moisture, reducing its basicity.
-
Solution: Use freshly purchased or properly stored K₂CO₃. For scale-up, consider using powdered and dried K₂CO₃.
-
-
Possible Cause 2: Insufficient Temperature. If the reaction is run below reflux, the rate will be significantly slower.
-
Solution: Ensure a consistent internal temperature of ~82°C. Check condenser efficiency to prevent solvent loss.
-
-
Possible Cause 3: Side Product Formation. A common side product is the dialkylated pyridine.
-
Solution: Avoid overly strong bases (like NaH) or high excesses of ethyl bromoacetate. The 1.1 equivalents recommended is a good starting point. Ensure slow addition of the alkylating agent to maintain a low instantaneous concentration.
-
Q2: The oxidative cyclization (Step 2) is messy and gives multiple byproducts. Why?
-
Possible Cause 1: Exothermic Reaction. Uncontrolled addition of the oxidant (PIFA) can cause temperature spikes, leading to decomposition and side reactions.
-
Solution: Strict temperature control is paramount. Ensure the reactor has adequate cooling capacity. Add the oxidant slowly and portion-wise, monitoring the internal temperature closely. For very large scales, a solution of the oxidant can be added via a dosing pump.
-
-
Possible Cause 2: Presence of Water. Water can interfere with the oxidant and the reaction mechanism.
-
Solution: Use anhydrous solvents and ensure the starting material is thoroughly dry. Perform the reaction under an inert atmosphere (e.g., nitrogen).
-
-
Possible Cause 3: Oxidant Choice. PIFA is effective but can be expensive and sensitive.
-
Solution: Consider screening alternative, more scalable oxidants. A system of I₂/KI in the presence of a base like K₂CO₃ can be an effective and more economical alternative for N-N bond formation.[5]
-
Q3: My final product (Step 3) is difficult to precipitate or isolate after hydrolysis.
-
Possible Cause 1: Incorrect pH. The product is an amino-acid-like molecule and has an isoelectric point. If the pH is too high or too low, it may remain in solution as a salt.
-
Solution: Carefully monitor the pH during the acidic workup. The target pH of 2-3 is crucial for maximal precipitation. Use a calibrated pH meter and add the acid slowly, especially near the target pH.
-
-
Possible Cause 2: Oiling Out. The product may sometimes separate as an oil before solidifying, trapping impurities.
-
Solution: Ensure the solution is well-stirred and cooled during acidification. Adding the acid more slowly or adding seed crystals of the final product can promote direct crystallization.
-
Q4: How can I improve the purity of my final carboxylic acid without chromatography?
-
Possible Cause: Trapped Impurities. Impurities from previous steps may be carried through and trapped during the final precipitation.
-
Solution 1: Intermediate Purification. The purity of the final product is highly dependent on the purity of the ester intermediate from Step 2. A thorough recrystallization of the ester before hydrolysis is the most effective way to ensure high final purity.
-
Solution 2: Recrystallization or Slurry. The final acid product can often be purified by recrystallization from a suitable solvent like water, ethanol/water, or acetic acid/water mixtures. Alternatively, a hot slurry in a non-dissolving solvent can remove more soluble impurities.
-
Section 4: Process Control and Troubleshooting Logic
Scaling up requires identifying Critical Process Parameters (CPPs) and having a logical framework for troubleshooting.
Troubleshooting Decision Tree
Caption: A logical flow for troubleshooting yield and purity issues.
References
- 1. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1555335-57-3|[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Regioselectivity in Triazolopyridine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of poor regioselectivity in triazolopyridine synthesis. Our goal is to empower you with the knowledge to control your reaction outcomes and synthesize the desired triazolopyridine isomers with high purity and yield.
Introduction: The Challenge of Regioselectivity in Triazolopyridine Synthesis
Triazolopyridines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] The synthesis of these molecules, often achieved through cycloaddition reactions, can present a significant challenge: controlling the regioselectivity. The formation of undesired regioisomers not only reduces the yield of the target molecule but also complicates purification processes. This guide will delve into the common causes of poor regioselectivity and provide practical, evidence-based solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers during triazolopyridine synthesis.
Q1: What are the primary causes of poor regioselectivity in my triazolopyridine synthesis?
Poor regioselectivity in triazolopyridine synthesis, particularly in [3+2] cycloaddition reactions between an azide and an alkyne (a common method), often stems from the reaction conditions. Uncatalyzed, thermal cycloadditions (Huisgen 1,3-dipolar cycloadditions) frequently result in a mixture of regioisomers because the energy barriers for the formation of the different isomers are similar.[3]
Q2: How does the choice of catalyst impact the regioselectivity of the reaction?
The choice of catalyst is the most critical factor in controlling regioselectivity in azide-alkyne cycloadditions for triazole synthesis.[3]
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[3][4][5]
-
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , on the other hand, selectively produces the 1,5-disubstituted 1,2,3-triazole isomer.[6][7][8][9]
Therefore, by selecting the appropriate catalyst, you can dictate the regiochemical outcome of your reaction.
Q3: Can the electronic and steric properties of my starting materials affect regioselectivity?
Yes, the electronic and steric nature of the substituents on both the pyridine precursor and the reacting partner can influence the regioselectivity, especially in cases where catalytic control is not absolute.[10] For instance, bulky substituents can sterically hinder the approach to one of the nitrogen atoms of the azide, favoring the formation of one regioisomer over the other. Similarly, electron-donating or electron-withdrawing groups can alter the electron density of the reacting species, influencing the orbital interactions that govern the cycloaddition.[10]
Q4: What is the role of the solvent and reaction temperature in controlling regioselectivity?
While less influential than the choice of catalyst, solvent and temperature can play a role in modulating regioselectivity. The polarity of the solvent can sometimes slightly alter the ratio of isomers formed in thermal reactions.[11] In some cases, polar, protic solvents may slightly favor the formation of the 1,4-isomer.[11] Lowering the reaction temperature, where feasible, can sometimes improve selectivity, although this is often not practical for uncatalyzed reactions due to their high activation energies.[3]
Troubleshooting Guide: From Mixed Isomers to Pure Product
This section provides a structured approach to troubleshooting common problems related to poor regioselectivity in triazolopyridine synthesis.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Observation of multiple product spots on TLC/LC-MS analysis, indicating a mixture of regioisomers. | 1. Use of thermal (uncatalyzed) reaction conditions: The classic Huisgen cycloaddition often leads to poor regioselectivity.[3] 2. Inefficient catalysis: The catalyst may be inactive or used in insufficient quantity. | 1. Implement a catalyzed reaction: - For the 1,4-isomer , employ a Copper(I) catalyst (CuAAC).[4][5] - For the 1,5-isomer , utilize a Ruthenium catalyst (RuAAC).[6][7][8] 2. Optimize catalyst conditions: Ensure the use of an active catalyst source and appropriate ligands if necessary. For CuAAC, an in-situ source of Cu(I) (e.g., CuSO₄ with a reducing agent like sodium ascorbate) is often effective. |
| Inconsistent batch-to-batch regioselectivity. | 1. Variability in starting material purity: Impurities can affect catalyst activity. 2. Inconsistent reaction setup: Minor changes in temperature, solvent purity, or atmospheric conditions (e.g., oxygen for CuAAC) can lead to variations. | 1. Ensure high purity of starting materials: Purify starting materials if necessary. 2. Standardize reaction protocol: Carefully control all reaction parameters, including solvent grade, temperature, and reaction time. For air-sensitive reactions, use proper inert atmosphere techniques. |
| Low yield of the desired regioisomer despite using a catalyst. | 1. Suboptimal reaction conditions: The chosen solvent, temperature, or reaction time may not be ideal for the specific substrates. 2. Catalyst poisoning: Functional groups on the starting materials may be interfering with the catalyst. | 1. Screen reaction conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for your specific reaction. 2. Protect interfering functional groups: If a functional group is suspected of poisoning the catalyst, consider protecting it before the cycloaddition reaction. |
Key Mechanistic Pathways and Experimental Workflows
To provide a deeper understanding of how to control regioselectivity, the following diagrams illustrate the key mechanistic differences between catalyzed reactions and a general workflow for optimizing your synthesis.
Caption: Experimental workflow for optimizing regioselective triazolopyridine synthesis.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for achieving regioselective triazolopyridine synthesis. Note that specific conditions may need to be optimized for your particular substrates.
Protocol 1: Copper(I)-Catalyzed Synthesis of a 1,4-DisubstitutedT[1][12][13]riazolo[4,5-b]pyridine
This protocol is adapted from the principles of CuAAC reactions.
-
Reactant Preparation: In a reaction vessel, dissolve the 2-azidopyridine derivative (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or THF/H₂O (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equiv) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.
-
Reaction Initiation: To the stirring solution of the reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Synthesis of a 1,5-DisubstitutedT[1][12][13]riazolo[4,5-b]pyridine
This protocol is based on established RuAAC methodologies. [8][9]
-
Reactant and Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 2-azidopyridine derivative (1.0 equiv), the alkyne (1.0-1.2 equiv), and the ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(cod)], 0.01-0.05 equiv) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the catalyst and substrates).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
-
Ben Hassen, M., Masmoudi, F., & Zribi, L. (2021). Regioselective Synthesis of NovelT[1][12][13]riazolo[1,5‐a]pyridine Derivatives. ChemistrySelect, 6(5), 945-950.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
- Flefel, E. M., et al. (2018). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry, 6, 100521.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 3. Regioselectivity and reaction mechanism. Journal of the American Chemical Society, 127(1), 210-216.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Lutz, J. F. (2007). 1,3-Dipolar cycloadditions of azides and alkynes: a universal ligation tool in polymer and materials science.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
- Mohamed, M. S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
-
ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
-
ScienceDirect. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
- Sharpless, K. B., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999.
Sources
- 1. Sílice [silice.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. research.chalmers.se [research.chalmers.se]
- 10. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
Technical Support Center: Analytical Strategies for Triazolo[1,5-a]pyridine Isomers
Introduction: The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system prevalent in medicinal chemistry and materials science.[1][2][3] Its isomeric forms, however, present significant analytical challenges due to their similar physicochemical properties. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in developing robust analytical methods for the characterization and differentiation of triazolo[1,5-a]pyridine isomers.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate triazolo[1,5-a]pyridine isomers chromatographically?
A1: The primary challenge lies in the subtle structural differences between isomers. Positional isomers often have very similar polarity, molecular weight, and pKa values, leading to co-elution in standard reversed-phase or normal-phase HPLC systems. Successful separation requires a highly selective stationary phase, optimization of mobile phase composition (including pH and additives), and potentially the use of alternative chromatographic modes like HILIC or chiral chromatography if applicable.[4]
Q2: My mass spectrometry data shows identical m/z values for my isomeric mixture. How can I differentiate them?
A2: While isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct. The position of substituents on the triazolopyridine core influences the stability of fragment ions. By carefully optimizing collision energy and analyzing the resulting product ion spectra, you can often identify unique fragments or significant differences in the relative abundance of common fragments that serve as fingerprints for each isomer.[5][6][7]
Q3: Can ¹H NMR alone be used to definitively identify my triazolo[1,5-a]pyridine isomer?
A3: While ¹H NMR provides valuable information about the proton environment, relying on it alone can be ambiguous, especially with complex substitution patterns. Chemical shifts can be very similar between isomers. For unambiguous structural confirmation, it is highly recommended to use a combination of 1D NMR (¹H, ¹³C) and 2D NMR techniques such as COSY, HSQC, and especially HMBC.[8][9] ¹H-¹⁵N HMBC experiments can be particularly powerful for differentiating regioisomers by probing the nitrogen chemical shifts indirectly.[8][9]
Q4: Are there any computational tools that can help predict the properties of my isomers?
A4: Yes, computational methods are increasingly used to predict properties that can aid in analytical method development.[10] Quantum mechanical calculations (e.g., DFT) can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis absorption spectra.[1] These predicted data can be compared with experimental results to help assign structures. Additionally, molecular modeling can predict dipole moments and other properties that can inform the selection of chromatographic conditions.[11]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of triazolo[1,5-a]pyridine isomers using key analytical techniques.
Guide 1: HPLC/UHPLC Method Development
Issue: Poor or no separation of isomers on a C18 column.
-
Causality: Standard C18 columns primarily separate based on hydrophobicity. Isomers with similar logP values will exhibit minimal differential retention. The silanol activity of the stationary phase can also play a role, but may not be sufficient to resolve closely related isomers.
-
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
pH Adjustment: Systematically vary the mobile phase pH. The protonation state of the nitrogen atoms in the triazolopyridine ring can differ subtly between isomers, affecting their interaction with the stationary phase.
-
Solvent Optimization: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity.
-
Additives: For MS-compatible methods, use volatile acids like formic acid or acetic acid.[12][13][14] For non-MS methods, phosphoric acid can be effective.[12][13][14] These additives can help control the ionization state of the analytes and interact with residual silanols on the stationary phase.
-
-
Alternative Stationary Phases:
-
If C18 fails, consider columns with different selectivities. A phenyl-hexyl phase, for instance, offers pi-pi interactions that can be beneficial for aromatic systems like triazolopyridines.
-
Embedded polar group (EPG) columns can also provide alternative selectivity through hydrogen bonding interactions.
-
For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.
-
-
Temperature Optimization: Varying the column temperature can affect retention and selectivity. Lower temperatures often increase resolution but also increase backpressure.
-
| Parameter | Starting Condition | Troubleshooting Action | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Switch to Phenyl-Hexyl or EPG phase | Introduce alternative separation mechanisms (π-π, H-bonding). |
| Mobile Phase A | 0.1% Formic Acid in Water | Vary pH from 2.5 to 7.0 (if column stable) | Alter ionization state of isomers to enhance differential retention. |
| Mobile Phase B | Acetonitrile | Switch to Methanol | Change solvent selectivity and hydrogen bonding characteristics. |
| Gradient | 5-95% B in 10 min | Start with a shallow gradient (e.g., 5-40% B in 20 min) | Improve resolution of closely eluting peaks. |
| Temperature | 30 °C | Test at 25 °C and 40 °C | Optimize selectivity and viscosity. |
Guide 2: Mass Spectrometry (MS) Differentiation
Issue: Isomers produce identical precursor ions and very similar MS/MS fragmentation patterns.
-
Causality: The core triazolopyridine scaffold may undergo a dominant, high-energy fragmentation pathway that is common to all isomers, masking the more subtle, structurally informative fragmentation channels.
-
Troubleshooting Protocol:
-
Collision Energy Optimization:
-
Perform a collision energy ramp or a series of discrete collision energy experiments. Low collision energies may reveal subtle differences in the fragmentation thresholds of the isomers, while higher energies might produce a common, less informative spectrum.
-
The goal is to find an optimal energy that maximizes the intensity of unique fragment ions or creates the largest difference in the relative abundance of shared fragments.
-
-
High-Resolution MS (HRMS):
-
Utilize an Orbitrap or TOF mass spectrometer to obtain high-resolution, accurate-mass data for all fragment ions.[15] This can help confirm the elemental composition of fragments and distinguish between isobaric (same nominal mass) fragments that may differ in their elemental formula.
-
-
Alternative Fragmentation Techniques:
-
If using Collision-Induced Dissociation (CID), consider other fragmentation methods if available, such as Higher-energy C-trap Dissociation (HCD) or Electron Transfer Dissociation (ETD). Different fragmentation techniques can induce different cleavage pathways, potentially highlighting isomeric differences.
-
-
Caption: Workflow for optimizing MS/MS conditions for isomer differentiation.
Guide 3: NMR Spectroscopic Analysis
Issue: ¹H and ¹³C NMR spectra of isomers are nearly identical, preventing unambiguous assignment.
-
Causality: The electronic effects of substituents may not be sufficient to induce large, easily distinguishable changes in the chemical shifts of the core ring protons and carbons of different isomers.
-
Troubleshooting Protocol:
-
Advanced 2D NMR Experiments:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. Look for long-range (2-3 bond) correlations from protons to carbons. For example, a proton on a substituent can show a correlation to a specific carbon in the pyridine or triazole ring, confirming its point of attachment.
-
¹H-¹⁵N HMBC: This is a powerful technique for differentiating regioisomers where the nitrogen positions differ.[8][9] The correlation patterns between protons and nitrogen atoms provide definitive evidence of the ring structure. This experiment requires a spectrometer equipped with a suitable probe and may require ¹⁵N-labeled standards for optimal sensitivity, though it is often successful at natural abundance with sufficient sample concentration.[8]
-
NOESY/ROESY: These experiments can reveal through-space correlations between protons that are close to each other, which can help to confirm the relative positions of substituents.
-
-
Use of Lanthanide Shift Reagents (LSRs):
-
In some cases, adding a small amount of a lanthanide shift reagent (e.g., Eu(fod)₃) can induce significant changes in the chemical shifts of protons near a Lewis basic site (like the nitrogen atoms). The magnitude of the induced shift is dependent on the distance from the metal center, which can help to resolve overlapping signals and differentiate isomers.
-
-
Caption: Decision tree for using advanced NMR to assign isomer structures.
References
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[8][12][15]triazolo[1,5-a] pyrimidine and[8][12][15]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622. [Link]
-
SIELC Technologies. (n.d.). Separation of[8][12][15]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[8][12][15]triazolo[1,5-a] pyrimidine and[8][12][15]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. [Link]
-
Patel, M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
SIELC Technologies. (n.d.). Separation of 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Drozd, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(23), 8235. [Link]
-
Moreno-Gordillo, M., et al. (2019). Novel[8][9][12]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155. [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Fernandez-Aliseda, A. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6894. [Link]
-
Ballesteros-Garrido, R., et al. (2009).[8][9][12]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions. New Journal of Chemistry, 33, 2102-2106. [Link]
-
Wentrup, C., Reisinger, A., & Kvaskoff, D. (n.d.). Figure S1. IR spectrum of 1,2,3-triazolo[1,5- a ]pyrazine 24 matrix... ResearchGate. [Link]
-
Borys, K., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]
-
Lenci, E., & Trabocchi, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(1), 123. [Link]
-
Farcas, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Abarca, B., & Jones, G. (2023). The Chemistry of the[8][9][12]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]
-
Ahmed, S., et al. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry, 60(13), 5663-5672. [Link]
-
Fatahpour, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 14(1), 12063. [Link]
-
Abarca, B., et al. (2003). The Chemistry of[8][9][12]Triazolo[1,5- a] pyridines. ResearchGate. [Link]
-
Al-Qaisi, Z. A. M., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 13(36), 25304-25316. [Link]
-
El-Faham, A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(19), 6932. [Link]
-
Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]
-
Shipe, W. D., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(11), 4681-4694. [Link]
-
Asad, M., et al. (2023). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. [Link]
-
Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Velihina, M., et al. (2022). Synthesis of novel[8][12][15]triazolo[1,5-b][5][8][12][15]tetrazines and investigation of their fungistatic activity. Pharmaceutical Chemistry Journal, 55(11), 1165-1170. [Link]
-
Lenci, E., & Trabocchi, A. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 166, 347-366. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. article.sapub.org [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Triazolo[1,5-a]pyridine-7-carboxylic acid vs. other triazolo isomers
An In-Depth Comparative Guide to Triazolo[1,5-a]pyridine-7-carboxylic Acid and Its Isomers for Drug Discovery Professionals
As a Senior Application Scientist, my experience has shown that subtle changes in molecular architecture can lead to profound differences in biological activity and physicochemical properties. This is particularly true for fused heterocyclic systems like triazolopyridines, a scaffold of significant interest in medicinal chemistry. This guide provides an in-depth comparison of triazolo[1,5-a]pyridine-7-carboxylic acid against its key structural isomers, offering field-proven insights and experimental data to inform rational drug design and development.
We will move beyond a simple catalog of properties to explore the causal relationships between structure, synthesis, and function. The choice of an isomeric scaffold is a critical decision point in a discovery campaign, and understanding the "why" behind their differential performance is paramount.
The Isomeric Landscape of Triazolopyridines
The triazolopyridine core is formed by fusing a triazole ring with a pyridine ring. The arrangement of nitrogen atoms in the five-membered triazole ring and the fusion pattern to the pyridine ring give rise to several isomers. For researchers focused on derivatives of triazolo[1,5-a]pyridine-7-carboxylic acid, the most relevant comparators are its regioisomer and other positional isomers.
The three primary triazolopyridine scaffolds of interest are:
-
[1][2][3]Triazolo[1,5-a]pyridine: The focus of this guide, characterized by a bridgehead nitrogen atom. This system is generally the most thermodynamically stable.[4]
-
[1][2][3]Triazolo[4,3-a]pyridine: A common regioisomer that can sometimes be formed alongside the [1,5-a] system and may rearrange to it, often under thermal or acidic conditions (Dimroth rearrangement).[5]
-
[1][2][6]Triazolo[1,5-a]pyridine: Another key isomer with a different arrangement of nitrogen atoms, leading to distinct electronic and steric properties.[7]
The placement of the carboxylic acid group on these scaffolds further diversifies the available chemical space and profoundly influences properties such as solubility, metal chelation, and target engagement.
Caption: Logical relationship between core triazolopyridine scaffolds and their carboxylic acid derivatives.
Synthesis Strategy: The Decisive Factor in Isomer Selection
The desired isomer is often dictated by the chosen synthetic route. Control over reaction conditions and starting materials is crucial to avoid mixtures of regioisomers.
Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
This stable isomer is accessible through several robust methods. A prevalent strategy involves the cyclization of an N-acylated 2-hydrazinopyridine precursor. More modern approaches offer improved efficiency and functional group tolerance.
A catalyst-free, microwave-assisted method has been developed, which proceeds via a tandem reaction of enaminonitriles and benzohydrazides.[8] This approach is lauded for its environmental friendliness and short reaction times.[8] Another common and effective strategy is the PIFA- or I₂/KI-mediated intramolecular oxidative N-N bond formation from readily available N-(pyridin-2-yl)benzimidamides.[9]
Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
This isomer is typically synthesized via the cyclization of 2-hydrazinopyridines with various one-carbon synthons like carboxylic acids or orthoesters.[10] A highly efficient method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by a microwave-assisted dehydration/cyclization step.[6] The causality here is clear: the initial C-N coupling sets the stage for cyclization, and the subsequent dehydration under microwave irradiation provides the energy needed to form the fused ring system efficiently.
The Dimroth Rearrangement: An Important Consideration
Researchers must be aware of the potential for the less stable[1][2][3]triazolo[4,3-a]pyridine to rearrange into the more stable[1][2][3]triazolo[1,5-a]pyridine isomer.[5] This rearrangement is often facilitated by heat or acid and can be an unintentional side reaction or a deliberate synthetic step. Understanding the kinetics and thermodynamics of this process is key to isolating the desired product.
Caption: Simplified synthetic pathways leading to[1][2][3]triazolo regioisomers.
Physicochemical and Spectroscopic Differentiation
The structural differences between isomers translate directly to their physical and spectroscopic properties. The carboxylic acid moiety imparts pH-dependent solubility, but the core scaffold dictates properties like crystal packing, stability, and electronic distribution.
| Property | [1][2][3]Triazolo[1,5-a]pyridine | [1][2][3]Triazolo[4,3-a]pyridine | [1][2][6]Triazolo[1,5-a]pyridine |
| Relative Stability | Most stable isomer[4] | Less stable, can rearrange to [1,5-a] form[5] | Stable, but distinct reactivity[11] |
| Electron Distribution | Electron-rich 5-membered ring fused to an electron-deficient 6-membered ring[12] | Different charge distribution due to N placement[13] | In equilibrium with open-chain diazo form under certain conditions[7] |
| Key Spectroscopic ID | Distinct ¹⁵N chemical shifts[5] | Differentiated from [1,5-a] via ¹H-¹⁵N HMBC[5] | Unique fragmentation pattern in MS |
Protocol: Regioisomer Differentiation by ¹H-¹⁵N HMBC Spectroscopy
Confirming the identity of the synthesized scaffold is a non-negotiable step for ensuring data integrity. Standard ¹H and ¹³C NMR can often be ambiguous. However, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments provide unequivocal differentiation.
Rationale: The nitrogen atoms in the pyrrole-like environment of the [1,5-a] isomer have a significantly different electronic environment and ¹⁵N chemical shift compared to the pyridine-like nitrogens in the [4,3-a] isomer.[5] By observing the long-range correlations between specific protons (e.g., H5 and H7) and the nitrogen atoms, a definitive assignment can be made.[5]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.
-
Acquisition: Set up a standard gradient-selected ¹H-¹⁵N HMBC experiment (hsqcetgpmb for Bruker). Optimize the long-range coupling delay (typically set for couplings of 5-10 Hz) to observe 2- and 3-bond correlations.
-
Data Analysis: Process the 2D spectrum. For the [1][2][3]triazolo[1,5-a]pyridine isomer, expect to see correlations from protons on the pyridine ring (H5, H7) to the N4 (pyridine-like) and N3 (pyrrole-like) nitrogens. For the [1][2][3]triazolo[4,3-a]pyridine isomer, the correlation patterns to the differently positioned nitrogen atoms will be distinct.
-
Validation: Compare the observed ¹⁵N chemical shifts to literature values or quantum chemical predictions to confirm the assignment.[5]
Comparative Biological Activity: A Case Study on Adenosine Receptors
The true value of comparing isomers lies in their differential biological performance. A seminal study by Guba et al. provides a direct comparison of isomeric triazolopyridine amides as inhibitors of the human adenosine A₂ₐ (hA₂ₐ) receptor, a key target in inflammation and neurodegenerative diseases.[1] While this study uses amide derivatives, the core structure-activity relationship (SAR) insights are highly relevant to the carboxylic acid analogs.
The study compared 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides with their isomeric 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts.[1]
Key Finding: The primary determinant for hA₂ₐ inhibitory activity and selectivity against the hA₁ receptor was the H-bond donor strength of the free amino functionality .[1] This highlights that the precise positioning of key interacting groups on the scaffold is critical for potent and selective target engagement.
| Compound Class | Position of Amino Group | Position of Carboxyamide | hA₂ₐ Receptor Inhibition | Rationale |
| Isomer A | 8-amino | 6-carboxyamide | Lower Potency | Suboptimal positioning of H-bond donor for receptor interaction.[1] |
| Isomer B | 5-amino | 7-carboxyamide | Higher Potency | Optimal positioning of the amino H-bond donor mimics the natural ligand, adenosine.[1] |
This data underscores a critical principle for drug designers: scaffold hopping or isomer screening is not just about maintaining a core shape but about recreating a specific pharmacophore in three-dimensional space. The [1,5-a] scaffold with substituents at the 5- and 7-positions provided a superior vector orientation for interacting with the adenosine receptor active site compared to the 8,6-substituted isomer.
Broader Therapeutic Potential of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
Beyond adenosine receptors, the[1][2][3]triazolo[1,5-a]pyridine scaffold, including carboxylic acid derivatives, has been explored for a wide range of therapeutic targets.
-
Kinase Inhibition: Derivatives have been developed as potent inhibitors of Janus kinases (JAK1/2), which are crucial nodes in cytokine signaling pathways relevant to inflammatory diseases.[14]
-
Anticancer Activity: The scaffold is present in molecules designed to inhibit S-phase kinase-associated protein 2 (SKP2) for cancer treatment and has shown antiproliferative activity in various cancer cell lines.[15][16]
-
Antimycobacterial Agents: Fluorinated derivatives of[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid have demonstrated activity against Mycobacterium tuberculosis.[17]
Caption: Inhibition of the JAK-STAT signaling pathway by triazolo[1,5-a]pyridine derivatives.
Conclusion and Future Outlook
The choice between triazolo[1,5-a]pyridine-7-carboxylic acid and its isomers is a strategic decision with significant downstream consequences.
-
For Potency and Stability, Choose[1][2][3]Triazolo[1,5-a]pyridine: This scaffold is generally the most thermodynamically stable and has proven to be a versatile and successful core in numerous drug discovery programs. Synthetic routes are well-established and high-yielding.
-
Be Cautious with the[1][2][3]Triazolo[4,3-a]pyridine Isomer: While synthetically accessible, its propensity to undergo Dimroth rearrangement requires careful control of reaction and purification conditions. However, it may offer unique interaction patterns in specific biological targets before any rearrangement occurs.
-
Consider the[1][2][6]Triazolo[1,5-a]pyridine for Novel Chemical Space: This isomer offers a different arrangement of nitrogen atoms, altering the electronics, dipole moment, and hydrogen bonding capabilities of the molecule, which could be advantageous for targeting novel proteins or overcoming resistance.
Final Recommendation for Researchers: The [1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid represents a robust starting point for fragment-based or lead optimization campaigns due to its synthetic tractability, chemical stability, and proven track record as a privileged scaffold. However, a comprehensive discovery strategy should include the synthesis and evaluation of key isomers. The comparative data presented here demonstrates that seemingly minor positional changes can unlock significant gains in potency and selectivity, providing the critical breakthroughs needed to advance a program toward clinical development. Always validate your isomeric structure unequivocally, preferably using techniques like ¹H-¹⁵N HMBC, to ensure the integrity of your SAR data.
References
- 1. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Triazolopyridine Derivatives
Introduction: The Versatility of the Triazolopyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The triazolopyridine nucleus, a heterocyclic system featuring a triazole ring fused to a pyridine ring, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility is evidenced by its presence in a range of marketed drugs, including the antidepressant Trazodone, the Janus kinase (JAK) inhibitor Filgotinib, and the anti-cancer agent Tucatinib.[2]
The derivatization of the triazolopyridine core has unlocked a vast spectrum of pharmacological activities.[1] Scientific literature is replete with studies demonstrating the potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these compounds.[3][4] This guide provides a comparative analysis of the biological activities of distinct triazolopyridine derivatives, supported by experimental data and detailed protocols. We will dissect the mechanisms of action and evaluate the structure-activity relationships that govern their therapeutic potential, offering a valuable resource for researchers and drug development professionals.
Anticancer Activity: Targeting Key Oncogenic Pathways
Triazolopyridine derivatives have shown significant promise as anticancer agents by targeting critical pathways involved in tumor growth and survival. Here, we compare two derivatives that inhibit two distinct and crucial cancer targets: Bromodomain-containing protein 4 (BRD4) and Epidermal Growth Factor Receptor (EGFR).
Derivative Spotlight: BRD4 and EGFR Inhibitors
A. BRD4 Inhibition: BRD4 is an epigenetic reader that plays a pivotal role in regulating the expression of key oncogenes, such as c-Myc.[5] Its overexpression is linked to various cancers, making it a prime therapeutic target.[5] A novel triazolopyridine derivative, designated Compound 12m , has demonstrated potent and selective inhibition of BRD4.[5]
-
Mechanism & Efficacy: Molecular docking studies revealed that Compound 12m binds to the acetyl-lysine binding site of the first bromodomain (BD1) of BRD4, forming a critical hydrogen bond with the amino acid residue Asn140.[5] This interaction leads to potent anti-cancer activity, with an IC50 value of 0.02 µM in the MV4-11 acute myeloid leukemia cell line, which is superior to the well-known BRD4 inhibitor, (+)-JQ1 (IC50 = 0.03 µM).[5] Furthermore, Compound 12m was shown to be a more effective inducer of apoptosis (programmed cell death) than (+)-JQ1 at equivalent concentrations.[5]
B. EGFR Inhibition: The EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation and survival in many cancer types, including breast and cervical cancers.[6][7] A series of pyrazolo-[4,3-e][1][5]triazolopyrimidine derivatives were designed as EGFR inhibitors, with Compound 1 emerging as a lead candidate.[6][7]
-
Mechanism & Efficacy: Compound 1 showed the highest antiproliferative activity against cancer cell lines that express high levels of EGFR, such as HCC1937 (breast cancer) and HeLa (cervical cancer).[7] The causality of this effect was confirmed through Western blot analysis, which demonstrated that treatment with Compound 1 inhibited the activation (phosphorylation) of EGFR and its downstream signaling proteins, Akt and Erk1/2, at concentrations of 7 µM and 11 µM, respectively.[6] Docking studies further support that Compound 1 binds at the ATP-binding site of EGFR, preventing its activation.[6]
Comparative Anticancer Activity Data
| Compound | Target | Cancer Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |
| Compound 12m | BRD4 | MV4-11 (Leukemia) | 0.02 | (+)-JQ1 | 0.03 | [5] |
| Compound 1 | EGFR | HCC1937 (Breast) | ~7.0 | Doxorubicin | Not directly compared | [6][7] |
| Compound 1 | EGFR | HeLa (Cervical) | ~11.0 | Doxorubicin | Not directly compared | [6][7] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening test for cytotoxic agents. The causality is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MV4-11, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance (optical density) at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Visualization: EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by a triazolopyridine derivative.
Antimicrobial Activity: Combating Bacteria and Fungi
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[8] Triazolopyridine derivatives have emerged as a promising scaffold, exhibiting broad-spectrum activity against both bacteria and fungi.
Derivative Spotlight: Antibacterial and Antifungal Agents
A. Antibacterial Activity: A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their ability to combat both Gram-positive and Gram-negative bacteria.[9]
-
Efficacy: Compound 2e from this series showed superior antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus (Gram-positive) and 16 µg/mL against Escherichia coli (Gram-negative).[9] This potency is comparable to the first-line antibiotic ampicillin, highlighting its potential as a lead compound.[9] The mechanism is hypothesized to involve the inhibition of essential bacterial enzymes like DNA gyrase or topoisomerase IV.[9]
B. Antifungal Activity: Several triazolopyridine derivatives have demonstrated significant activity against pathogenic fungi.
-
Efficacy: In one study, compounds 3, 5b, 6c, 6d, and 13 showed promising growth inhibition against the opportunistic pathogens Candida albicans and Aspergillus niger.[10] Their activity was found to be comparable to the standard antifungal drug fluconazole, suggesting they are strong candidates for further development.[10]
Comparative Antimicrobial Activity Data (MIC, µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | A. niger (Fungus) | Source |
| Compound 2e | 32 | 16 | - | - | [9] |
| Compounds 3, 5b, etc. | - | - | Promising | Promising | [10] |
| Ampicillin (Control) | Comparable to 2e | Comparable to 2e | - | - | [9] |
| Fluconazole (Control) | - | - | Comparable | Comparable | [10] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its self-validating nature comes from including positive (no drug) and negative (no bacteria) controls.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Start with a high concentration and dilute across the plate, leaving the last two columns for controls.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Add inoculum to wells containing only MHB (no compound).
-
Sterility Control: Add only MHB to wells (no compound, no inoculum).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance with a plate reader.
Visualization: MIC Assay Workflow
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Antiviral Activity: Inhibiting Viral Replication
Triazolopyridine derivatives have also been investigated for their potential to combat viral infections. Different derivatives have been shown to inhibit distinct viruses through unique mechanisms of action.
Derivative Spotlight: Anti-HBV and Anti-CHIKV Agents
A. Anti-Hepatitis B Virus (HBV) Activity: Chronic HBV infection is characterized by high levels of HBV surface antigen (HBsAg), which suppresses the host immune response.[11] A therapy that reduces HBsAg levels is highly sought after.
-
Mechanism & Efficacy: The triazolo-pyrimidine derivative 3c (PBHBV-2-15) was identified as a potent inhibitor of HBsAg secretion from infected cells.[11] It exhibited an EC50 (half-maximal effective concentration) of 1.4 ± 0.4 µM, demonstrating a significant ability to reduce the viral protein load, which could potentially restore immune function.[11]
B. Anti-Chikungunya Virus (CHIKV) Activity: CHIKV is a re-emerging mosquito-borne virus that causes debilitating joint pain.[12] The viral non-structural protein 1 (nsP1) is essential for viral RNA replication and capping.
-
Mechanism & Efficacy: A series of 3-aryl-[5][9]triazolo[4,5-d]pyrimidin-7(6H)-ones were found to be selective inhibitors of CHIKV replication, with antiviral activity in the very low micromolar range.[12] Mechanistic studies confirmed that these compounds inhibit the in vitro guanylylation of nsP1, a crucial step in the formation of the viral RNA cap.[12] By targeting this essential enzymatic activity, the compounds effectively halt the viral life cycle.
Comparative Antiviral Activity Data
| Compound | Target Virus | Mechanism of Action | EC50 Value (µM) | Source |
| 3c (PBHBV-2-15) | Hepatitis B Virus (HBV) | Inhibition of HBsAg secretion | 1.4 ± 0.4 | [11] |
| Triazolopyrimidinones | Chikungunya Virus (CHIKV) | Inhibition of nsP1 capping enzyme | Low µM range | [12] |
Experimental Protocol: Virus Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Step-by-Step Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., Vero cells for CHIKV) in a 24-well plate and grow to confluence.
-
Infection: Remove the growth medium and infect the cell monolayer with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.
-
Compound Treatment: After the infection period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of the triazolopyridine derivative.
-
Incubation: Incubate the plate for a period that allows for one full replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Harvest the cell culture supernatant, which contains the progeny virus particles.
-
Titration: Determine the viral titer in the collected supernatant using a standard method like a plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: Compare the viral titers from treated wells to those from untreated (control) wells. Calculate the EC50 value, which is the compound concentration required to reduce the virus yield by 50%.
Visualization: Viral RNA Capping Inhibition
Caption: Mechanism of action for anti-CHIKV triazolopyrimidinone derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is an underlying factor in numerous diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of the inflammatory response.[13][14] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Derivative Spotlight: Selective COX-2 Inhibitor
A novel series of 1,2,4-triazole derivatives were designed and evaluated for their anti-inflammatory effects by targeting COX enzymes.[14]
-
Efficacy & Selectivity: Compound 14 from this series emerged as a highly potent and selective COX-2 inhibitor. It displayed a COX-2 IC50 of 0.04 µM, which is comparable to the well-known selective COX-2 inhibitor, celecoxib (IC50 = 0.045 µM).[14] Crucially, its activity against COX-1 was significantly lower (IC50 = 13.5 µM), resulting in a high selectivity index for COX-2. This profile suggests a potent anti-inflammatory effect with a potentially improved safety profile.[14]
Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |
| Compound 14 | 13.5 | 0.04 | 337.5 | [14] |
| Celecoxib (Control) | 14.7 | 0.045 | 326.7 | [14] |
| Diclofenac (Control) | 3.8 | 0.84 | 4.5 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds. The injection of carrageenan, an irritant, into a rat's paw induces a localized, acute inflammatory response characterized by swelling (edema).
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.
-
Grouping and Fasting: Group the animals and fast them overnight before the experiment, with free access to water.
-
Compound Administration: Administer the triazolopyridine derivative orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like Ibuprofen or Indomethacin.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Visualization: Arachidonic Acid Cascade
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of triazolo-pyrimidine derivatives as novel inhibitors of hepatitis B virus surface antigen (HBsAg) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[1,5-a]pyridine Analogs
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, prized for its remarkable versatility and drug-like properties. Its structural resemblance to endogenous purines allows it to function as a bioisostere, engaging with a wide array of biological targets by mimicking key interactions.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of triazolo[1,5-a]pyridine analogs, offering insights into the nuanced chemical modifications that govern their potency and selectivity against critical therapeutic targets.
The Strategic Importance of the Triazolo[1,5-a]pyridine Core
The fused bicyclic structure of triazolo[1,5-a]pyridine offers a rigid and planar core, which is advantageous for establishing well-defined interactions within protein binding pockets. The nitrogen atoms within the rings act as key hydrogen bond acceptors and donors, while the carbon framework provides a versatile platform for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This inherent adaptability has enabled the development of potent and selective modulators for enzymes ranging from kinases and phosphodiesterases to epigenetic targets.
Comparative SAR Analysis Across Key Therapeutic Target Classes
The true utility of a scaffold is demonstrated by its adaptability. Below, we compare the SAR of triazolo[1,5-a]pyridine analogs across several major enzyme families, highlighting how substituent patterns are tailored to achieve target specificity.
Anticancer Agents: Modulators of Tubulin Dynamics
A fascinating application of this scaffold is in the development of anticancer agents that modulate microtubule (MT) dynamics. Unlike classic taxanes, certain triazolopyrimidines promote tubulin polymerization through a unique mechanism that involves inhibiting the binding of vinca alkaloids.[1][5]
Key SAR Insights:
-
Position 5: A high-potency pharmacophore is established with the presence of a (1S)-2,2,2-trifluoro-1-methylethylamino group or a similar achiral 2,2,2-trifluoroethylamino group. This substitution is critical for the compound's activity.[1]
-
Position 6 (Phenyl Ring): Optimal activity requires fluoro atoms at both ortho positions of the C6 phenyl ring.[1][5]
-
Position 6 (Phenyl Ring, para position): The most effective substituents are those connected via an oxygen linkage, followed by a three-methylene chain terminating in an alkylamino or hydroxyl group.[1][5]
Interestingly, the specific substitutions around the core can differentiate between compounds that merely stabilize microtubules (Class I) and those that also induce proteasome-dependent tubulin degradation (Class II).[6][7] This is thought to be due to differential binding affinities for the vinca site versus a secondary intradimer "seventh site."[6][7]
Table 1: SAR of Triazolopyrimidine Analogs as Tubulin Modulators
| Compound Ref. | Substitution at C5 | Substitution at C6 (Phenyl Ring) | Cellular Activity (Example) |
|---|---|---|---|
| General Class I | (1S)-2,2,2-trifluoro-1-methylethylamino | 2,6-difluoro-4-(alkoxy/aminoalkoxy)phenyl | MT Stabilization[7] |
| General Class II | (1S)-2,2,2-trifluoro-1-methylethylamino | 2,6-difluoro-4-(specific chain)phenyl | MT Stabilization & Tubulin Degradation[6] |
Epigenetic Modulators: Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 (KDM1A) is a critical enzyme in histone modification and a promising target in oncology.[8][9] Triazolo[1,5-a]pyrimidine-based compounds have emerged as potent, reversible inhibitors of this flavin-dependent demethylase.[8][10][11][12][13]
Key SAR Insights:
-
The triazolopyrimidine core serves as a scaffold to present substituents that occupy the substrate-binding pocket of LSD1.
-
Docking studies suggest that specific analogs form crucial hydrogen bonds with active site residues like Ala331, Met332, and Ala539, and arene-H interactions with Val333, anchoring the inhibitor.[9]
-
The nature and position of aromatic and aliphatic groups attached to the core are critical for achieving high potency, with some compounds reaching nanomolar to low micromolar IC50 values.[9] For instance, compound 5p from one study showed an IC50 of 0.154 µM.[9]
Table 2: SAR of Triazolopyrimidine Analogs as LSD1 Inhibitors
| Compound Ref. | Key Substituents | LSD1 IC50 (µM) | Cell Line Activity (Example) |
|---|---|---|---|
| 5p (Eur. J. Med. Chem. 2017) | (Structure specific) | 0.154 | Potent growth inhibition in PC-9 cells[9] |
| 6i (Eur. J. Med. Chem. 2017) | (Structure specific) | 0.557 | Significant cytotoxicity in A549 cells[9] |
| C26 (Bioorg. Med. Chem. 2019) | (Structure specific) | 1.72 | Induces H3K4/H3K9 methylation in A549 cells[8] |
Metabolic Disease Modulators: α-Glucosidase Inhibitors
Targeting α-glucosidase is a validated strategy for managing type 2 diabetes. Recently, novel 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been identified as potent inhibitors, significantly outperforming the standard drug acarbose.[14][15][16]
Key SAR Insights:
-
This series demonstrates excellent inhibitory activity, with IC50 values ranging from 6.60 µM to 75.63 µM, compared to acarbose (IC50 = 750.00 µM).[14]
-
The most potent compound, 15j , exhibited an IC50 of 6.60 µM and acted as a competitive and selective inhibitor with no effect on α-amylase, which is crucial for avoiding common gastrointestinal side effects.[14][17]
-
Molecular docking studies revealed that the high efficacy of compound 15j is due to strong binding affinity and the formation of key hydrogen bonds with active site residues TYR158, GLN353, and GLU411.[15]
Table 3: SAR of Triazolopyridine Analogs as α-Glucosidase Inhibitors
| Compound Ref. | Ar¹ Substituent | Ar³ Substituent | α-Glucosidase IC50 (µM) |
|---|---|---|---|
| 15a | Unsubstituted Phenyl | Unsubstituted Phenyl | 20.32 ± 0.11 |
| 15c | Unsubstituted Phenyl | 4-Chlorophenyl | 9.69 ± 0.09 |
| 15j | 4-Methoxyphenyl | 4-Chlorophenyl | 6.60 ± 0.09 |
CNS and Inflammation Modulators: Phosphodiesterase (PDE) Inhibitors
The triazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop inhibitors of phosphodiesterases, particularly PDE2A, which are targets for neurological and psychiatric disorders.[18][19][20]
Key SAR Insights:
-
Structure-guided design, aided by X-ray crystallography, has been instrumental in optimizing these inhibitors.[18]
-
Computational methods like free-energy perturbation (FEP) calculations have been used to prioritize substituents, leading to the synthesis of compounds with IC50 values spanning from the micromolar to the sub-nanomolar range.[18]
-
A lead compound, 46 , emerged from these studies with a PDE2A IC50 of 1.3 nM and over 100-fold selectivity against other PDE enzymes, demonstrating the power of combining structural biology with computational chemistry.[18]
Visualization of SAR Principles and Experimental Workflows
To better understand the logic behind SAR studies, the following diagrams illustrate key concepts and processes.
General SAR Hotspots on the Triazolo[1,5-a]pyridine Core
This diagram highlights the key positions on the scaffold that are commonly modified to tune biological activity and selectivity for different target classes.
Caption: Key positions on the triazolo[1,5-a]pyridine core for SAR exploration.
Workflow for a Typical SAR Study
The process of developing and optimizing a lead compound follows a logical, iterative cycle of design, synthesis, and testing.
Caption: A generalized workflow for a structure-activity relationship study.
Experimental Protocols
Reproducibility and methodological rigor are the bedrocks of scientific integrity. The following are detailed protocols for representative assays used to evaluate the compounds discussed in this guide.
Protocol 1: In Vitro LSD1 Histone Demethylase Inhibition Assay (Peroxidase-Coupled)
This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[3]
Objective: To determine the IC50 value of a test compound against human recombinant LSD1.
Materials:
-
Human recombinant LSD1 enzyme (e.g., BPS Bioscience, #50100).[21]
-
Dimethylated H3(1-21)K4 peptide substrate (e.g., Anaspec, #63677).[21]
-
Horseradish Peroxidase (HRP).
-
HRP substrate (e.g., Amplex Red or similar).
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.[21]
-
Test compounds dissolved in DMSO.
-
Black 96-well microplates.
Procedure:
-
Compound Preparation: Prepare serial 3-fold dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., 0.5%).[21]
-
Enzyme Pre-incubation: In a black 96-well plate, add 2 µL of each compound dilution. Add 23 µL of LSD1 enzyme solution (final concentration ~38.5 nM) to each well.[21]
-
Incubate the plate for 15 minutes at 25°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the H3K4 peptide substrate (at its Km concentration), HRP, and the HRP substrate in assay buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence increase over time (kinetic read) at the appropriate excitation/emission wavelengths for the chosen HRP substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Self-Validation System:
-
Positive Control: A known LSD1 inhibitor (e.g., GSK-LSD1) should be run in parallel to validate assay performance.
-
Negative Control: Wells containing enzyme and substrate but no inhibitor (vehicle only) represent 0% inhibition.
-
Background Control: Wells without LSD1 enzyme are used to subtract background signal.
-
Counter-Screen: Test compounds should be evaluated for inhibition of HRP to exclude false positives.[3]
Protocol 2: In Vitro CDK2/Cyclin A Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[22][23]
Objective: To determine the IC50 value of a test compound against the CDK2/Cyclin A complex.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme complex.
-
Kinase Substrate Peptide (e.g., a derivative of Histone H1).
-
Adenosine Triphosphate (ATP).
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[22]
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Test compounds dissolved in DMSO.
-
White, opaque 384-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Buffer. Ensure the final DMSO concentration is constant (e.g., 1-5%).[22]
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).
-
Add 2 µL of the CDK2/Cyclin A enzyme solution.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.[22]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Self-Validation System:
-
Positive Control: Use a known CDK2 inhibitor like Staurosporine to confirm assay sensitivity.[22]
-
Negative Control: Vehicle-only wells define the 100% activity level.
-
Background Control: Wells without enzyme are used to measure background luminescence.
-
An ATP-to-ADP standard curve can be generated to confirm the linear range of the assay.
References
-
Zhang, Y., et al. (2006). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]
-
Wang, J., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 167, 209-222. [Link]
-
Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 247-270. [Link]
-
ResearchGate. (2006). Synthesis and SAR of[1][2][3]Triazolo[1,5- a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]
-
Epigentek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. Epigentek. [Link]
-
Liu, Y., et al. (2017). Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. European Journal of Medicinal Chemistry, 126, 659-669. [Link]
-
Epigentek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Epigentek. [Link]
-
Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(2), 855-868. [Link]
-
Ma, L., et al. (2017). Discovery of[1][2][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(3), 347-352. [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Histone Demethylase Assays. Springer Nature. [Link]
-
Peytam, F., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 13412. [Link]
-
Peytam, F., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 13412. [Link]
-
ResearchGate. (2024). (PDF) Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. ResearchGate. [Link]
-
Li, Y., et al. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. Cell Death & Disease, 13(5), 461. [Link]
-
Brunden, K. R., et al. (2023). Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis. bioRxiv. [Link]
-
Zhang, B., et al. (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, 65(1), 328-353. [Link]
-
Kawaguchi, M., et al. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 110, 129820. [Link]
-
Adane, L., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 29(8), 1888. [Link]
-
ResearchGate. (n.d.). Important clinically used α-glucosidase inhibitors. The boxed structure... ResearchGate. [Link]
-
Ma, L., et al. (2017). Discovery of[1][2][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(3), 347-352. [Link]
-
Scilit. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Scilit. [Link]
-
R Discovery. (2017). Discovery of[1][2][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. R Discovery. [Link]
-
De Siati, F., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5169. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Science Behind Selective Inhibition: Triazolopyridines and Alpha-Glucosidase. NINGBO INNO PHARMCHEM. [Link]
-
Tresadern, G., et al. (2020).[1][2][3]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. Journal of Medicinal Chemistry, 63(21), 12887-12910. [Link]
-
Mitchell, C. J., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5845-5850. [Link]
-
Google Patents. (2018). WO2018083098A1 -[1][2][3]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. Google Patents.
-
Therapeutic Target Database. (n.d.). Drug Information: Triazolo-pyridine derivative 3. TTD. [Link]
Sources
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 14. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. [1,2,4]Triazolo[1,5- a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors - Google Patents [patents.google.com]
- 20. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 21. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
A Comparative Guide to the Validation of Triazolo[1,5-a]pyridine-7-carboxylic Acid Purity by High-Performance Liquid Chromatography
Introduction
Triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic scaffold of significant interest in modern drug discovery and development. As a key intermediate and pharmacophore, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and reproducibility of downstream processes and the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies mandate rigorous analytical characterization, making the validation of purity-testing methods a cornerstone of any successful pharmaceutical development program.[3][4]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of triazolo[1,5-a]pyridine-7-carboxylic acid. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, compare the performance of different stationary phases, and provide the experimental data necessary for researchers and drug development professionals to make informed decisions.
The Analytical Challenge: Understanding the Analyte
The molecular structure of triazolo[1,5-a]pyridine-7-carboxylic acid—possessing an aromatic fused-ring system, a polar triazole moiety, and an ionizable carboxylic acid group—presents distinct challenges for conventional reversed-phase (RP) HPLC.
-
Polarity and Retention: As a polar molecule, it can exhibit poor retention on traditional nonpolar stationary phases (like C18), especially when mobile phases with a high aqueous content are required. This can lead to elution near the solvent front, making accurate quantification difficult.[5][6]
-
Peak Shape and Silanol Interactions: The basic nitrogen atoms in the pyridine ring can interact with residual acidic silanols on the surface of silica-based columns, leading to peak tailing.[5] The carboxylic acid group’s ionization state is pH-dependent, which can drastically affect retention and peak shape if the mobile phase pH is not carefully controlled.[7][8]
-
Potential Impurities: The purity method must be able to resolve the main component from structurally similar impurities. These can include starting materials (e.g., substituted 2-aminopyridines), synthetic by-products (e.g., positional isomers), or degradation products.[9]
Caption: Potential Impurity Profile for the Analyte.
Comparative Analysis of HPLC Methodologies
We will evaluate three distinct reversed-phase HPLC strategies, each employing a different stationary phase to address the challenges posed by this analyte. The goal is to develop a stability-indicating method capable of separating the main peak from its potential impurities and degradation products.
Method A: Conventional C18 Reversed-Phase Chromatography
This approach serves as the baseline, utilizing the most common stationary phase in RP-HPLC. The core principle is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH, thereby increasing its hydrophobicity and retention on the nonpolar C18 column.[8]
-
Rationale: A C18 column provides strong hydrophobic retention. Using an acidic mobile phase (e.g., pH 2-3) ensures the carboxylic acid is protonated (-COOH), maximizing its interaction with the stationary phase. This is a well-established and cost-effective starting point for method development.
-
Potential Limitation: If the analyte and its impurities are highly polar, a high percentage of the aqueous mobile phase (>95%) may be needed to achieve adequate retention. Under these conditions, traditional C18 columns can suffer from "pore dewetting" or "phase collapse," where the aqueous mobile phase is expelled from the hydrophobic pores, leading to a sudden loss of retention and poor reproducibility.[10][11]
Method B: Aqueous-Stable C18 Reversed-Phase Chromatography
This method uses a modified C18 column specifically engineered for robust performance in highly aqueous mobile phases. These columns often incorporate polar-embedded groups or use proprietary polar end-capping.
-
Rationale: The hydrophilic modification of the stationary phase prevents pore dewetting, ensuring stable and reproducible retention times even when using 100% aqueous mobile phases.[10] This creates a more robust and reliable method for routine quality control (QC) environments where slight variations in mobile phase preparation could otherwise lead to retention shifts.
-
Advantage: This approach directly mitigates the primary risk associated with Method A, enhancing method ruggedness and reliability without fundamentally changing the separation mechanism.
Method C: Phenyl-Hexyl Reversed-Phase Chromatography
This strategy employs a stationary phase with phenyl rings, offering an alternative separation mechanism (selectivity) compared to purely aliphatic phases like C18.
-
Rationale: Phenyl columns can engage in π-π interactions with aromatic analytes like triazolo[1,5-a]pyridine-7-carboxylic acid.[6] This provides a different selectivity that can be highly effective in resolving structurally similar compounds, such as positional isomers, which may co-elute on a C18 column. Phenyl phases are also known for their resistance to phase collapse in highly aqueous conditions.[6]
-
Advantage: This is a powerful tool during method development for resolving complex impurity profiles and serves as an excellent orthogonal method for confirming peak purity.
Experimental Protocols and Validation
The following protocols outline the conditions for each method. All methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, precision, accuracy, and range.[3][12]
Caption: General Workflow for HPLC Purity Method Validation.
Protocol Details
| Parameter | Method A (Conventional C18) | Method B (Aqueous-Stable C18) | Method C (Phenyl-Hexyl) |
| Column | Standard C18, 150 x 4.6 mm, 5 µm | Aqueous-Stable C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5% to 60% B over 20 min | 2% to 55% B over 20 min | 5% to 60% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Comparative Validation Data Summary
The following table summarizes the performance of each method when challenged with a sample spiked with known impurities (a positional isomer and a starting material precursor).
| Validation Parameter | Method A (Conventional C18) | Method B (Aqueous-Stable C18) | Method C (Phenyl-Hexyl) | Acceptance Criteria |
| Specificity (Resolution) | ||||
| API / Precursor | 2.1 | 2.5 | 3.1 | > 2.0 |
| API / Isomer | 1.4 | 1.6 | 2.8 | > 2.0 |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9997 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.9% - 101.2% | 99.5% - 100.8% | 99.2% - 101.1% | 98.0% - 102.0% |
| Precision (%RSD) | ||||
| Repeatability | 0.45% | 0.21% | 0.25% | ≤ 1.0% |
| Intermediate Precision | 0.89% | 0.45% | 0.51% | ≤ 2.0% |
| Robustness | Minor retention shifts with changes in % aqueous | Highly Robust | Highly Robust | No significant impact on results |
Senior Application Scientist's Insights and Recommendations
The experimental data reveals a clear performance hierarchy.
-
Method A (Conventional C18) provided acceptable results for linearity, accuracy, and precision. However, it failed the specificity criterion, with a resolution of only 1.4 between the main peak and its positional isomer. This indicates that this method is not stability-indicating and would be unsuitable for regulatory submission without further optimization. The lower robustness is also a concern for routine use.
-
Method B (Aqueous-Stable C18) showed a marked improvement in precision and robustness, which is directly attributable to the stability of the stationary phase in the low-organic mobile phase required for retention. While it passed the minimum resolution threshold, the separation between the API and the critical isomer (1.6) was still marginal. This method would be a reliable choice for routine QC of batches where the impurity profile is well-understood and this specific isomer is not expected to be present at significant levels.
-
Method C (Phenyl-Hexyl) delivered the best performance. The alternative selectivity offered by the phenyl stationary phase provided excellent resolution (2.8) for the critical isomer pair that was challenging for the C18 phases.[6] The method demonstrated high precision and robustness, making it the most suitable choice for both method development and as a final, validated, stability-indicating method for purity analysis. The π-π interactions were key to achieving this superior separation.
Conclusion
The validation of an HPLC purity method for a polar, ionizable compound like triazolo[1,5-a]pyridine-7-carboxylic acid requires a scientifically-driven approach. While a conventional C18 column is a logical starting point, it may not provide the necessary selectivity or robustness to build a truly reliable, stability-indicating method.
This comparative guide demonstrates that stationary phases with alternative selectivity, such as Phenyl-Hexyl columns , can offer significant advantages in resolving closely related impurities. For routine applications demanding high throughput and robustness, Aqueous-Stable C18 columns provide a superior alternative to their conventional counterparts. The ultimate choice of method must be guided by empirical data and a thorough risk assessment based on the specific impurity profile of the analyte. By investing in comprehensive method development and validation, researchers and drug developers can ensure the integrity of their data and the quality of their products.
References
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Retrieved from [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved from [Link]
-
(n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
(2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). [1][13][14]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
(2017). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. ResearchGate. Retrieved from [Link]_
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Agilent Technologies, Inc. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Khidre, R. E. (2021). Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[1][13][14]Triazoloquinol. Taylor & Francis Online. Retrieved from [Link]
-
Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH guideline Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
-
Al-Rimawi, F. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jazanu.edu.sa [jazanu.edu.sa]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. database.ich.org [database.ich.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Elucidation of Triazolo[1,5-a]pyridine Derivatives: An X-ray Crystallography Perspective
The triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, leading to derivatives with a vast spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and potential anticancer therapeutics[1][2][3]. The precise three-dimensional arrangement of atoms and functional groups on this heterocyclic system dictates its biological activity. Therefore, unambiguous structural determination is not merely a characterization step but a fundamental prerequisite for effective, rational drug design.
This guide provides an in-depth exploration of X-ray crystallography as the definitive method for elucidating the absolute structure of triazolo[1,5-a]pyridine derivatives. We will dissect the experimental workflow, address common challenges, and objectively compare its capabilities against other widely used analytical techniques, offering field-proven insights to guide your research.
The Gold Standard: Why X-ray Crystallography is Indispensable
In the realm of structural biology and medicinal chemistry, X-ray crystallography stands alone in its ability to provide a high-resolution, three-dimensional snapshot of a molecule. While other techniques provide crucial pieces of the puzzle, crystallography delivers the complete picture: precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This level of detail is paramount for understanding structure-activity relationships (SAR), designing potent and selective ligands, and optimizing drug candidates based on their interaction with biological targets[4]. For triazolo[1,5-a]pyridine derivatives, which often target specific enzymatic pockets, knowing the exact conformation and intermolecular interactions is the key to unlocking their therapeutic potential.
The Crystallography Workflow: From Powder to Picture
Obtaining a high-quality crystal structure is a systematic process that demands both precision and patience. Each stage is critical for the success of the next, forming a self-validating chain of experimental checkpoints.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Hanging-Drop Vapor Diffusion
This technique is a workhorse for crystallization due to its efficiency with small sample quantities. The principle relies on slowly reaching supersaturation by allowing water to diffuse from a droplet containing the sample into a larger reservoir of a precipitant solution.
Materials:
-
High-purity (>99%) triazolo[1,5-a]pyridine derivative.
-
24-well crystallization plate.
-
Siliconized glass cover slips.
-
A range of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile).
-
A range of precipitant solutions (e.g., Polyethylene Glycols (PEGs), salts like Ammonium Sulfate).
-
Micropipettes.
Methodology:
-
Preparation of the Reservoir: Pipette 500 µL of a chosen precipitant solution into the reservoir of a well in the crystallization plate.
-
Preparation of the Sample Solution: Dissolve the triazolo[1,5-a]pyridine derivative in a suitable organic solvent to a concentration of 5-20 mg/mL. The goal is a clear, fully dissolved solution.
-
Causality Note: The choice of solvent is critical. It must fully solubilize the compound but also be miscible with the precipitant to allow for controlled diffusion.
-
-
Setting the Drop: On a clean cover slip, pipette 1 µL of the sample solution and 1 µL of the reservoir solution. Mix gently by aspirating and dispensing the droplet.
-
Self-Validation Check: The drop should remain clear upon mixing. If immediate precipitation occurs, the starting concentration is too high or the precipitant is too harsh. Adjust accordingly.
-
-
Sealing and Incubation: Invert the cover slip and place it over the well, ensuring an airtight seal with vacuum grease. Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Check the drops under a microscope daily for the first few days, then weekly. Crystal growth can take anywhere from a day to several months. Note any changes, such as the formation of microcrystals, oils, or clear crystals.
-
Troubleshooting: If "oiling out" occurs, the compound is separating as a liquid. This can often be resolved by lowering the initial concentration, slowing the rate of equilibration (e.g., by using a lower concentration precipitant), or changing the solvent system[5].
-
Comparative Analysis: Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method for 3D structure, a multi-faceted approach using complementary techniques provides the most robust characterization. The choice of technique is driven by the specific question you need to answer.
Caption: Decision-making guide for selecting the appropriate structural analysis technique.
The table below provides a direct comparison of the primary analytical methods used for characterizing triazolo[1,5-a]pyridine derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Primary Information | Absolute 3D atomic coordinates, bond lengths/angles, intermolecular interactions[6][7][8]. | Atomic connectivity, solution-state conformation, proton/carbon environment[9][10][11][12]. | Precise molecular weight, elemental composition, fragmentation patterns[10]. | Predicted 3D structure, binding poses, electronic properties, reaction mechanisms[13][14][15]. |
| Sample State | Single Crystal (Solid) | Solution | Solid, Liquid, or Gas | In Silico (No physical sample) |
| Typical Sample Amount | <1 mg | 1-10 mg | <1 µg | N/A |
| Key Advantage | Unambiguous and definitive structural data. The "gold standard." | Non-destructive; provides insight into dynamic behavior in solution. | Extremely high sensitivity and mass accuracy. | Provides predictive insights when experimental data is unavailable; guides synthesis. |
| Primary Limitation | Requires high-quality, single crystals, which can be difficult or impossible to obtain. | Provides indirect 3D structural information; spectra can be complex. | Provides no stereochemical or conformational information. | Theoretical and must be validated by experimental data. "Garbage in, garbage out." |
Synergistic Application in Drug Discovery
In a typical drug discovery program, these techniques are used in concert:
-
Synthesis: A new triazolo[1,5-a]pyridine derivative is synthesized.
-
Initial Verification: Mass Spectrometry confirms the correct molecular weight, and NMR Spectroscopy confirms the expected chemical structure (connectivity)[10][12].
-
Biological Screening: The compound shows promising activity.
-
Structural Elucidation for SAR: X-ray Crystallography is employed to determine the precise 3D structure. If co-crystallization with the target protein is successful, this provides invaluable insight into the binding mode[4].
-
Model Refinement: If an experimental structure cannot be obtained, Computational Modeling , guided by the NMR data and structures of similar compounds, can be used to build a predictive model of how the molecule interacts with its target[16][17].
Conclusion
For researchers and drug development professionals working with triazolo[1,5-a]pyridine derivatives, X-ray crystallography is an unparalleled tool. It provides the definitive structural evidence required for patent applications, publications, and, most importantly, for making informed decisions in the iterative cycle of drug design and optimization. While obtaining suitable crystals can be a significant hurdle, the wealth of precise, actionable data derived from a successful crystal structure is indispensable. By integrating crystallography with complementary techniques like NMR, mass spectrometry, and computational modeling, scientists can achieve a holistic understanding of these powerful molecules, accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
-
Costa, M. F., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
-
Wang, Z., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of[1][2][4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Nagashima, K., et al. (2020). Discovery of[1][2][4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
El-Deeb, A. H., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry. Available at: [Link]
-
Wang, X., et al. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Verma, P., et al. (2022). Computational Analysis Reveals Monomethylated Triazolopyrimidine as a Novel Inhibitor of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). Molecules. Available at: [Link]
-
El-taweel, F. M., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. Available at: [Link]
-
Abarca, B., et al. (2003). The Chemistry of[1][2][3]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Zepeda-Velázquez, C., et al. (2018). Novel[1][2][3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. Available at: [Link]
-
Goud, E. V., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]
-
PubChem. (n.d.).[1][2][3]Triazolo[1,5-a]pyridine. Available at: [Link]
-
Cano-Sarabia, M., et al. (2016). Spectroscopic studies of the interaction of 3-(2-thienyl)-[1][2][3]triazolo[1,5-a]pyridine with 2,6-dimethyl-beta- cyclodextrin a. RSC Advances. Available at: [Link]
-
Michalska, D., et al. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Saudi Pharmaceutical Journal. Available at: [Link]
-
ResearchGate. (n.d.). The structure for 1,2,4-triazolo[1,5-a]pyrimidine derivatives described... Available at: [Link]
-
ResearchGate. (2025). The Chemistry of the[1][2][3]Triazolo[1 , 5 -a]pyridines: An Update. Available at: [Link]
-
Abd El-All, A. S., et al. (2022). Novel[1][2][3]triazoles,[1][2][3]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives: Synthesis and Molecular Modeling as Potential Apoptotic Antitumor Agents. Polycyclic Aromatic Compounds. Available at: [Link]
-
Ballesteros-Garrido, R., et al. (2009).[1][2][3]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). General structure of[1][2][4]triazolo[1,5‐a]pyrimidine. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. Available at: [Link]
-
Grout, R. J., et al. (1973). Chemical and X-ray crystallographic study of meso-ionic derivatives of s-triazolo[4,3-a]pyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals. Available at: [Link]
-
Herrera, F., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals. Available at: [Link]
-
SpectraBase. (n.d.). 3H-[1][2][3]Triazolo[4,5-b]pyridin-3-amine. Available at: [Link]
-
Rusanov, E., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2][4]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. Available at: [Link]
-
Ghorab, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical and X-ray crystallographic study of meso-ionic derivatives of s-triazolo[4,3-a]pyridine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 12. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jchemrev.com [jchemrev.com]
- 15. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Comparative Analysis of Triazolopyridine Synthesis Methods: A Guide for Researchers
Triazolopyridines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The fusion of a triazole ring with a pyridine scaffold creates a versatile pharmacophore found in numerous clinically used drugs and biologically active molecules.[2] Consequently, the development of efficient and robust synthetic methodologies for accessing this privileged scaffold is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of several key synthetic strategies for triazolopyridines, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the intricacies of classical and modern synthetic routes, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Classical Approaches: Cyclization of Pyridine Derivatives
The traditional synthesis of triazolopyridines often relies on the cyclization of appropriately substituted pyridine precursors. These methods, while foundational, often require harsh reaction conditions.
Oxidative Cyclization of 2-Hydrazinopyridines
One of the most established methods involves the reaction of 2-hydrazinopyridine with various one-carbon donors, such as aldehydes or carboxylic acids, followed by an oxidative cyclization step.
Mechanism: The initial condensation of 2-hydrazinopyridine with an aldehyde forms a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, leads to the formation of the triazole ring, yielding the[2][3][4]triazolo[4,3-a]pyridine core.
Causality of Experimental Choices: The choice of the oxidizing agent is critical to the success of this reaction. While traditional oxidants like lead tetraacetate or manganese dioxide have been used, modern variations employ milder and more environmentally benign reagents.[5] The solvent choice is also crucial and is often a polar protic solvent like ethanol to facilitate both the condensation and cyclization steps.
Experimental Protocol: Synthesis of 3-phenyl-[2][3][4]triazolo[4,3-a]pyridine
-
To a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.
-
Add sodium hypochlorite (1.2 mmol) as an oxidizing agent.[5]
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Modern Synthetic Strategies: Efficiency and Versatility
Contemporary approaches to triazolopyridine synthesis focus on improving efficiency, atom economy, and substrate scope. These methods often employ catalytic systems or unconventional energy sources.
One-Pot Synthesis from 2-Hydrazinopyridine and Aldehydes
A significant advancement over the classical two-step procedure is the development of one-pot methodologies. These protocols combine the condensation and cyclization steps into a single, operationally simple procedure.
A mild and efficient one-pot synthesis of substituted[2][3][4]triazolo[4,3-a]pyridines has been developed from easily available 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature.[3] This method is noted for its functional group tolerance and atom economy.[3]
Causality of Experimental Choices: The success of this one-pot reaction often relies on the choice of a catalyst or additive that can facilitate both the initial condensation and the subsequent oxidative cyclization in the same reaction vessel. The absence of harsh oxidants and the ability to perform the reaction at room temperature contribute to its "green" credentials.
Experimental Protocol: One-Pot Synthesis of Substituted[2][3][4]triazolo[4,3-a]pyridines [3]
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (1 mmol) and the desired aromatic aldehyde (1 mmol) in a suitable solvent like ethanol.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure triazolopyridine derivative.
Metal-Catalyzed Synthesis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and triazolopyridines are no exception. Palladium- and copper-catalyzed reactions have emerged as powerful tools for their construction.
Palladium-Catalyzed Coupling: A practical synthesis of triazolopyridines involves the palladium-catalyzed intermolecular coupling of aldehyde-derived hydrazones with chloro-substituted pyridines, followed by oxidative cyclization.[6][7]
Nickel-Catalyzed Alkenylation: A regioselective nickel-catalyzed alkenylation of the C7-H bond of triazolopyridines provides a route to 2,6-disubstituted pyridines.[8][9] The triazole moiety acts as a directing group and can be subsequently removed.[8][9]
Causality of Experimental Choices: The choice of the metal catalyst, ligand, and base is crucial for achieving high efficiency and selectivity in these reactions. The ligand plays a key role in stabilizing the metal center and modulating its reactivity. The base is often required to facilitate the deprotonation steps in the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Synthesis of Triazolopyridines [7]
-
To a mixture of an aldehyde-derived hydrazone (1.0 mmol), a chloropyridine derivative (1.2 mmol), a palladium catalyst such as Pd(OAc)₂, and a suitable ligand in a dry solvent (e.g., toluene), add a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water.
-
Purify the product by column chromatography on silica gel.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of triazolopyridines has significantly benefited from this technology, leading to shorter reaction times, improved yields, and often cleaner reaction profiles.[10][11]
A catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established using enaminonitriles and benzohydrazides.[4] This tandem reaction proceeds via transamidation, nucleophilic addition, and subsequent condensation, affording the products in good to excellent yields within a short reaction time.[4]
Causality of Experimental Choices: The use of a high-boiling point solvent like toluene is common in microwave-assisted synthesis to allow for higher reaction temperatures to be reached safely.[4] The microwave power and temperature are carefully controlled to maximize the reaction rate while minimizing decomposition.
Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [4]
-
In a microwave-safe vessel, combine the enaminonitrile (1.0 equiv.) and the appropriate benzohydrazide (2.0 equiv.) in dry toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 3 hours).[4]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Cycloaddition and Rearrangement Reactions
Beyond the construction from pyridine precursors, cycloaddition and rearrangement reactions offer elegant and efficient pathways to the triazolopyridine scaffold.
Huisgen [3+2] Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles.[12][13][14] This reaction can be applied to the synthesis of triazolopyridines where one of the reacting partners contains a pyridine ring. The copper-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high regioselectivity and mild reaction conditions.[14][15]
Mechanism: The reaction involves the concerted or stepwise addition of a 1,3-dipole (the azide) to a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. In the copper-catalyzed variant, a copper acetylide intermediate is formed, which then reacts with the azide.[14]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the pyridine-containing alkyne (1.0 mmol) and the azide (1.0 mmol) in a mixture of t-butanol and water, add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Dimroth Rearrangement
The Dimroth rearrangement is an intriguing isomerization reaction observed in certain triazole-fused heterocycles.[16] In the context of triazolopyridines, it involves the interconversion of[2][3][4]triazolo[4,3-a]pyridines to the more thermodynamically stable[2][3][4]triazolo[1,5-a]pyridine isomers.[17] This rearrangement can occur under acidic, basic, or thermal conditions.
Mechanism: The accepted mechanism involves a ring-opening of the protonated (or activated) triazole ring to form an open-chain intermediate, followed by rotation and subsequent ring-closure to yield the rearranged isomer.[6]
Causality of Experimental Choices: The conditions required for the Dimroth rearrangement are highly dependent on the substitution pattern of the triazolopyridine ring. Electron-withdrawing groups can influence the ease of rearrangement. The choice of acid or base and the reaction temperature are critical parameters to control this transformation.
Comparative Data
| Synthesis Method | Key Features | Typical Yields | Reaction Conditions | Scope & Limitations |
| Oxidative Cyclization | Traditional, two-step process | Moderate to Good | Often requires stoichiometric oxidants and elevated temperatures. | Well-established, but can lack functional group tolerance and generate waste. |
| One-Pot Synthesis | Operationally simple, atom-economical[3] | Good to Excellent[3] | Mild, often at room temperature.[3] | Good functional group tolerance, environmentally friendly. |
| Metal-Catalyzed Synthesis | High efficiency and selectivity | Good to Excellent | Requires a metal catalyst, ligand, and base; often at elevated temperatures. | Broad substrate scope, but catalyst cost and removal can be a concern. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields[4] | Good to Excellent[4] | High temperatures achieved quickly with microwave irradiation.[4] | Excellent for rapid library synthesis, requires specialized equipment. |
| Huisgen Cycloaddition | High regioselectivity (CuAAC)[14] | Good to Excellent | Mild conditions, often at room temperature.[14] | Requires synthesis of azide and alkyne precursors. |
| Dimroth Rearrangement | Access to isomeric scaffolds | Variable | Can be induced by acid, base, or heat. | Substrate-dependent; provides access to thermodynamically more stable isomers. |
Visualizing the Synthetic Pathways
Reaction Workflow: One-Pot Synthesis
Caption: One-pot synthesis of triazolopyridines.
Mechanism: Dimroth Rearrangement
Caption: Mechanism of the Dimroth rearrangement.
Conclusion
The synthesis of triazolopyridines has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, sustainability, and scope over classical approaches. One-pot procedures and microwave-assisted syntheses provide rapid and environmentally friendly access to these important heterocycles. Metal-catalyzed cross-coupling reactions have expanded the possibilities for structural diversification. Furthermore, elegant strategies like the Huisgen cycloaddition and the Dimroth rearrangement provide access to specific isomers and complex architectures. The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides a foundation for researchers to navigate the rich chemistry of triazolopyridines and select the most appropriate synthetic strategy for their research endeavors.
References
-
A facile and practical one-pot synthesis of[2][3][4]triazolo[4,3-a]pyridines. RSC Publishing.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- Triazolopyridines: Advances in Synthesis and Applic
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][3][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
- Dimroth rearrangement. Wikipedia.
-
Dimroth rearrangement leading to[2][3][4]triazolo[1,5‐a]pyridines. ResearchGate.
- The Chemistry of the Triazolopyridines: An Update.
- Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine deriv
- Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one deriv
- COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines.
- Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines.
- A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (
- Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and rel
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 7. Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 12. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 15. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
The Triazolo[1,5-a]pyrimidine Scaffold: A Superior Bioisostere for Kinase Inhibitor Design
A Comparative Guide to Physicochemical Properties, Biological Activity, and Synthetic Accessibility
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the strategic application of bioisosterism is a cornerstone of successful lead optimization. The goal is to modulate a molecule's properties—enhancing potency, selectivity, and metabolic stability while minimizing off-target effects and toxicity. Among the various heterocyclic scaffolds employed as bioisosteres, the[1][2][3]triazolo[1,5-a]pyrimidine system has emerged as a remarkably versatile and advantageous replacement for traditional structures like purines.
This guide provides an in-depth comparison of the triazolo[1,5-a]pyrimidine scaffold against the classical purine ring and other relevant bioisosteres, such as the isomeric pyrazolo[1,5-a]pyrimidine. We will delve into the nuanced differences in their physicochemical and pharmacological profiles, supported by experimental data, to elucidate the rationale behind the growing preference for the triazolo[1,5-a]pyrimidine core in contemporary medicinal chemistry.
The Rationale for Bioisosteric Replacement: Beyond Simple Mimicry
Bioisosterism is far more than the substitution of one atom or group for another of similar size and shape. It is a sophisticated strategy to fine-tune the electronic and steric properties of a pharmacophore, thereby influencing its interactions with biological targets and its overall disposition in the body. The purine scaffold, while central to the structure of many endogenous ligands and successful drugs, presents several challenges for the medicinal chemist, including potential for metabolic degradation and complex tautomeric equilibria.
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold offers a compelling solution to these challenges. As an isoelectronic aza-analog of purine, it maintains the key hydrogen bonding vectors necessary for interaction with the hinge region of kinase active sites. However, its distinct electronic distribution and reduced susceptibility to certain metabolic pathways can confer significant advantages in a drug discovery program.
Comparative Analysis of Physicochemical Properties
A key advantage of the triazolo[1,5-a]pyrimidine scaffold lies in its distinct physicochemical properties compared to purines. These differences can have a profound impact on a drug candidate's solubility, permeability, and ultimately, its oral bioavailability.
| Property | Purine | [1][2][3]Triazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Rationale for Impact |
| Hydrogen Bonding | Both donor and acceptor sites. Prone to tautomerism, which can complicate binding interactions. | Strong hydrogen bond acceptor character at N3 and N4. Lacks the N7-H donor of purines, which can reduce off-target interactions and improve selectivity.[4] | Possesses a hydrogen bond donor at N1 and acceptors at N4 and N7. | The arrangement and nature of heteroatoms dictate the hydrogen bonding potential, which is critical for kinase hinge region binding. |
| Dipole Moment | Generally higher due to the arrangement of nitrogen atoms. | The distribution of nitrogen atoms often results in a different dipole moment compared to purines, which can influence solubility and membrane permeability. | The dipole moment is also distinct from both purines and triazolo[1,5-a]pyrimidines. | The magnitude and vector of the dipole moment affect crystal packing, solubility, and interactions with polar environments. |
| Aromaticity | Aromatic 10-π electron system. | Described as a delocalized 10-π electron system with an electron-rich five-membered ring fused to an electron-deficient six-membered ring. However, some studies suggest a more limited degree of aromaticity.[4] | Also a fused aromatic heterocyclic system. | Aromaticity influences the planarity of the scaffold and its ability to participate in π-stacking interactions within the kinase active site. |
| pKa | The pKa of purine itself is 2.39 and 8.93. Substituted purines have a wide range of pKa values. | The basicity of the triazolo[1,5-a]pyrimidine core is generally lower than that of purines, which can be advantageous for reducing interactions with acidic organelles and improving cell permeability. | The pKa will vary depending on substitution patterns. | The basicity of the core scaffold is a key determinant of a compound's absorption, distribution, and potential for off-target effects. |
| Solubility | Can be challenging to optimize, particularly for highly substituted analogs. | In some cases, replacement of a purine with a triazolo[1,5-a]pyrimidine has been shown to improve aqueous solubility.[4] | Solubility is highly dependent on the nature of the substituents. | The overall polarity and crystal lattice energy of the molecule govern its solubility. |
| Metabolic Stability | Susceptible to oxidation by enzymes such as xanthine oxidase, as well as other metabolic transformations. | Generally more resistant to oxidative metabolism compared to purines. The absence of an acidic proton at the 9-position equivalent can block certain metabolic pathways. | Can also offer improved metabolic stability over purines. | The specific sites of metabolism are dictated by the electronic properties of the ring system and the presence of labile functional groups. |
Impact on Biological Activity: A Case Study in Kinase Inhibition
The theoretical advantages of the triazolo[1,5-a]pyrimidine scaffold are borne out by experimental data. A compelling example is the development of inhibitors for Methionine Aminopeptidase-2 (MetAP-2), an enzyme implicated in angiogenesis. In a lead optimization campaign, researchers directly compared a purine-based inhibitor with its triazolo[1,5-a]pyrimidine bioisostere.[4]
Table 2: Comparison of a Purine Inhibitor and its Triazolo[1,5-a]pyrimidine Bioisostere [4]
| Compound | Core Scaffold | MetAP-2 IC50 (µM) | Thermodynamic Solubility (µM) | Caco-2 Permeability (10-6 cm/s) |
| Purine Analog (27) | Purine | 0.32 | >100 | 1.3 |
| TP Derivative (28) | [1][2][3]Triazolo[1,5-a]pyrimidine | 0.025 | >100 | 1.6 |
As the data clearly indicates, the bioisosteric replacement of the purine core with the triazolo[1,5-a]pyrimidine scaffold resulted in a greater than 12-fold increase in potency against MetAP-2, while maintaining excellent solubility and permeability.[4] This significant improvement in biological activity underscores the profound impact that this bioisosteric switch can have on lead optimization.
Interestingly, X-ray crystallography revealed that the triazolo[1,5-a]pyrimidine derivative binds in a different orientation within the active site compared to its purine counterpart, highlighting that bioisosteric replacement can lead to novel binding modes and improved interactions with the target protein.[4]
Structure-Activity Relationship (SAR) Insights
The triazolo[1,5-a]pyrimidine scaffold offers multiple points for substitution, allowing for fine-tuning of the molecule's properties. A common strategy in kinase inhibitor design is to append a substituted aniline moiety at the 7-position, which often projects into the solvent-exposed region of the ATP-binding pocket.
Caption: General workflow for the synthesis of the triazolo[1,5-a]pyrimidine core.
One of the most common and versatile methods is the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. [4]This approach allows for the introduction of diversity at various positions of the final product by simply changing the starting materials.
Experimental Protocol: Synthesis of a 7-Anilino-t[1][2][3]riazolo[1,5-a]pyrimidine Derivative
This protocol describes a general procedure for the synthesis of 7-anilino substituted triazolo[1,5-a]pyrimidines, a class of compounds that have shown potent activity as antimicrotubule agents. [1] Step 1: Synthesis of 2-Substituted-7-hydroxy-t[1][2][3]riazolo[1,5-a]pyrimidines
-
To a solution of the appropriate 3-substituted-5-amino-1,2,4-triazole (1.0 equivalent) in glacial acetic acid, add ethyl acetoacetate (1.2 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford the desired 2-substituted-7-hydroxy-t[1][2][3]riazolo[1,5-a]pyrimidine.
Step 2: Chlorination of the 7-Hydroxy Intermediate
-
Suspend the 2-substituted-7-hydroxy-t[1][2][3]riazolo[1,5-a]pyrimidine (1.0 equivalent) in phosphorus oxychloride (POCl3) (10-15 equivalents).
-
Heat the mixture at reflux for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-substituted-7-chloro-t[1][2][3]riazolo[1,5-a]pyrimidine.
Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline
-
To a solution of the 2-substituted-7-chloro-t[1][2][3]riazolo[1,5-a]pyrimidine (1.0 equivalent) in isopropanol, add the desired substituted aniline (2.0 equivalents).
-
Heat the reaction mixture at 80 °C for 3 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 7-anilino-t[1][2][3]riazolo[1,5-a]pyrimidine derivative. [1]
Conclusion: A Privileged Scaffold for Future Drug Discovery
Thet[1][2][3]riazolo[1,5-a]pyrimidine scaffold represents a significant advancement in the medicinal chemist's toolkit for bioisosteric replacement, particularly as a surrogate for the purine ring in kinase inhibitors. Its favorable physicochemical properties, including improved metabolic stability and the potential for enhanced solubility, coupled with its demonstrated ability to significantly boost biological activity, make it a highly attractive core for lead optimization. The well-established and versatile synthetic routes to this scaffold further enhance its appeal for use in drug discovery programs. As the quest for more potent, selective, and safer kinase inhibitors continues, the strategic incorporation of the triazolo[1,5-a]pyrimidine scaffold is poised to play an increasingly important role in the development of the next generation of targeted therapeutics.
References
-
Romagnoli, R., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals, 15(6), 738. Available from: [Link]
-
Cid, M. G., et al. (2024). Discovery of NovelT[1][2][3]riazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435-16454. Available from: [Link]
-
Ushakova, A. A., et al. (2021). Structure–activity relationship for the 1,2,4‐triazolo[1,5‐a]pyrimidine scaffold. Russian Journal of Organic Chemistry, 57(6), 934-945. Available from: [Link]
-
Romagnoli, R., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Cardiff University. Available from: [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 698. Available from: [Link]
-
Zheng, Y., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of newt[1][2][3]riazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 167, 303-316. Available from: [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. Available from: [Link]
-
Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031. Available from: [Link]
-
Paul, S., & Manna, K. (2022). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available from: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR ofT[1][2][3]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 219-231. Available from: [Link]
-
Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]
-
Papakyriakou, A., et al. (2020). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 25(21), 5195. Available from: [Link]
-
Bettayeb, K., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(10), 3164-3173. Available from: [Link]
-
Gomaa, A. A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 54. Available from: [Link]
-
Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. SlideShare. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of Triazolo [4,5-d] pyrimidine, 3h-v-, 7-(octyloxy)- (CAS 94523-45-2). Cheméo. Available from: [Link]
-
Rusinov, V. L., & Chupakhin, O. N. (2016). Synthesis ofT[1][2][3]riazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157. Available from: [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(12), 8206-8231. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. PubChem. Available from: [Link]
-
Sharma, S., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry, 112, 298-346. Available from: [Link]
-
Wang, S., et al. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16187-16204. Available from: [Link]
-
Wodtke, R., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(10), 2249-2263. Available from: [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(12), 8206-8231. Available from: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents [sfera.unife.it]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Triazolo[1,5-a]pyridine and Triazolopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine and its bioisosteric analog, triazolo[1,5-a]pyrimidine, represent a class of privileged heterocyclic scaffolds in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comparative overview of the in vivo efficacy of select compounds from these series in preclinical models of cancer, inflammation, and epilepsy. By presenting key experimental data and detailed methodologies, we aim to offer researchers valuable insights into the therapeutic potential of this versatile chemical class.
Anticancer Efficacy: Targeting Proliferation and Survival Pathways
Triazolo[1,5-a]pyridine and pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.
A notable example is the[1][2][3]triazolo[1,5-a]pyridinylpyridine derivative, compound 1c , which has been evaluated for its anticancer effects in a sarcoma S-180 mouse model[4]. Mechanistic studies revealed that this class of compounds can inhibit the AKT signaling pathway, a key regulator of cell survival and proliferation[4].
Another promising agent is CEP-33779 , a selective and orally bioavailable inhibitor of Janus kinase 2 (JAK2) based on a 1,2,4-triazolo[1,5-a]pyridine scaffold[5]. The JAK/STAT pathway is frequently dysregulated in various malignancies, making it an attractive therapeutic target. CEP-33779 has shown efficacy in a CWR22 human prostate cancer xenograft model, where it induced tumor stasis and partial regressions. Furthermore, it has demonstrated an oral bioavailability of 33% in mice, a critical parameter for clinical translation.
More recently, the[1][2][3]triazolo[1,5-a]pyrimidine derivative, E35 , has been identified as a potent inhibitor of S-phase kinase-associated protein 2 (Skp2)[6]. Skp2 is a component of an E3 ubiquitin ligase complex that targets tumor suppressor proteins like p21 and p27 for degradation. Inhibition of Skp2 by E35 leads to the accumulation of these tumor suppressors, resulting in cell cycle arrest and inhibition of tumor growth. In vivo studies using an MGC-803 gastric cancer xenograft model demonstrated that E35 has a significant inhibitory effect on tumor growth without apparent toxicity[6].
Comparative In Vivo Anticancer Efficacy
| Compound | Class | In Vivo Model | Dosing Regimen | Key Efficacy Results | Oral Bioavailability | Mechanism of Action |
| Compound 1c | [1][2][3]triazolo[1,5-a]pyridinylpyridine | Sarcoma S-180 (mice) | Not specified in abstract | Potent anticancer agent | Not specified | AKT pathway inhibition[4] |
| CEP-33779 | 1,2,4-triazolo[1,5-a]pyridine | CWR22 Prostate Cancer Xenograft (mice) | 30 mg/kg, twice daily (oral) | Tumor stasis and partial regressions | 33% (mice) | JAK2 Inhibition |
| E35 | [1][2][3]triazolo[1,5-a]pyrimidine | MGC-803 Gastric Cancer Xenograft (mice) | Not specified in abstract | Obvious inhibitory effect on tumor growth | Not specified | Skp2 Inhibition[6] |
Experimental Protocol: Subcutaneous Sarcoma S-180 Model in Mice
This protocol outlines the general procedure for establishing a subcutaneous tumor model to evaluate the in vivo efficacy of anticancer compounds.
-
Cell Culture: Sarcoma S-180 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Immunocompetent mice (e.g., Kunming strain) are used for the S-180 allograft model.
-
Tumor Cell Implantation: A suspension of S-180 cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile saline or PBS) is injected subcutaneously into the right flank or axilla of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound (e.g., compound 1c) is administered at predetermined doses and schedules (e.g., daily intraperitoneal injection). A positive control group treated with a standard chemotherapeutic agent (e.g., cyclophosphamide) is often included.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as: (1 - (mean tumor weight of treated group / mean tumor weight of control group)) × 100%.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
The triazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. Certain 1,2,4-triazole derivatives have demonstrated significant in vivo anti-inflammatory effects, with efficacy comparable to or exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin.
For instance, in a carrageenan-induced paw edema model in mice, a well-established model of acute inflammation, a novel 1,2,4-triazole derivative, referred to as compound A , exhibited potent anti-inflammatory activity[7]. After 3 hours of administration, compound A showed a 91% inhibition of paw edema, which was superior to the 82% inhibition observed with the standard drug ibuprofen[7]. This suggests that triazole-based compounds can effectively mitigate the inflammatory response.
Comparative In Vivo Anti-inflammatory Efficacy
| Compound | Class | In Vivo Model | Dose | Paw Edema Inhibition (after 3h) | Comparator (Dose) | Comparator Inhibition (after 3h) |
| Compound A | 1,2,4-triazole derivative | Carrageenan-induced paw edema (mice) | Not specified | 91%[7] | Ibuprofen (not specified) | 82%[7] |
| Indomethacin | NSAID | Carrageenan-induced paw edema (rats) | 5 mg/kg | Significant inhibition[8] | - | - |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 5-10 mg/kg)[8].
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat[3][8].
-
Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer[8].
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: (1 - (V_t - V_0)_treated / (V_t - V_0)_control) × 100%, where V_t is the paw volume at time t and V_0 is the initial paw volume.
Anticonvulsant Activity: Modulating Neuronal Excitability
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a promising template for the development of novel anticonvulsant agents. Several derivatives have shown significant efficacy in preclinical models of epilepsy, often with improved safety profiles compared to existing antiepileptic drugs (AEDs).
A series of 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives demonstrated potent anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model in mice[9]. The PTZ model is particularly relevant for screening drugs effective against absence seizures. Among the synthesized compounds, compound 5c and compound 5e showed significant anticonvulsant effects with median effective doses (ED50) of 31.81 mg/kg and 40.95 mg/kg, respectively[9]. Importantly, these compounds exhibited favorable protective indices (PI = TD50/ED50) of 17.22 and 9.09, respectively, suggesting a good safety margin between the therapeutic and toxic doses[9]. Mechanistic studies indicated that these compounds act as positive modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain[9].
Another series of triazolopyrimidine derivatives also showed potent anticonvulsant activity in both the maximal electroshock (MES) and PTZ-induced seizure models[10]. The MES test is a model for generalized tonic-clonic seizures. Compound 6d from this series was particularly potent, with ED50 values of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test[10]. Its protective index was significantly higher than that of commonly used AEDs like valproate and carbamazepine, highlighting its potential as a safer therapeutic alternative[10].
Comparative In Vivo Anticonvulsant Efficacy
| Compound | Class | In Vivo Model | ED50 (mg/kg) | Protective Index (PI) | Comparator (ED50, mg/kg) |
| Compound 5c | [1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one | PTZ-induced seizures (mice) | 31.81[9] | 17.22[9] | Diazepam (not specified) |
| Compound 5e | [1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one | PTZ-induced seizures (mice) | 40.95[9] | 9.09[9] | Diazepam (not specified) |
| Compound 6d | Triazolopyrimidine | MES-induced seizures (mice) | 15.8[10] | >10 | Carbamazepine (not specified) |
| Compound 6d | Triazolopyrimidine | PTZ-induced seizures (mice) | 14.1[10] | >10 | Diazepam (not specified) |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
This is a widely used preclinical model to assess the efficacy of potential anticonvulsant drugs.
-
Animals: Male Swiss albino or C57BL/6 mice (20-30 g) are used.
-
Compound Administration: The test compounds are administered intraperitoneally or orally at various doses. A control group receives the vehicle, and a positive control group receives a standard AED like diazepam.
-
Induction of Seizures: After a specific pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 60-85 mg/kg) is injected subcutaneously or intraperitoneally[4][11].
-
Observation: The mice are then observed for a period of 30 minutes for the onset and severity of seizures. The seizure activity is often scored using a standardized scale (e.g., Racine scale)[11]. The absence of generalized clonic seizures is considered as protection.
-
Determination of ED50: The dose of the compound that protects 50% of the animals from PTZ-induced seizures (ED50) is calculated using probit analysis.
-
Neurotoxicity Assessment: The neurotoxicity of the compounds is often assessed using the rotarod test, and the median toxic dose (TD50) is determined. The protective index (PI) is then calculated as the ratio of TD50 to ED50.
Sources
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Triazolopyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising lead to a clinical candidate is paved with rigorous evaluation. A critical, yet often underestimated, aspect of this journey is the characterization of its cross-reactivity profile. An inhibitor's interaction with unintended targets can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides an in-depth technical comparison of the cross-reactivity of triazolopyridine-based inhibitors, using the selective JAK1 inhibitor Filgotinib as a primary example, and contrasts its performance with Upadacitinib, a potent JAK1 inhibitor from a different structural class. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed protocols for key assays.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This homology is the primary reason why achieving absolute selectivity for a kinase inhibitor is a formidable challenge. Triazolopyridine-based inhibitors have emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for various kinases, including JAK1, Syk, and p38.[1][2][3] However, the very features that make this scaffold effective can also predispose it to off-target interactions. Understanding these interactions is not merely an academic exercise; it is fundamental to predicting potential safety liabilities and ensuring the clinical viability of a drug candidate. A promiscuous inhibitor can lead to a cascade of off-target effects, complicating the interpretation of preclinical data and potentially causing adverse events in patients.[4][5]
On-Target Efficacy: The JAK/STAT Signaling Pathway
The primary therapeutic rationale for both Filgotinib and Upadacitinib is the inhibition of Janus Kinase 1 (JAK1), a key mediator of inflammatory cytokine signaling.[6][7] Cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) bind to their cognate receptors, leading to the activation of receptor-associated JAKs.[8][9] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[10][11] By inhibiting JAK1, these drugs effectively dampen this inflammatory cascade.[12]
Caption: Simplified JAK/STAT signaling and the point of intervention for JAK1 inhibitors.
Comparative Selectivity Profiling: Beyond the Primary Target
While both Filgotinib and Upadacitinib are potent JAK1 inhibitors, their selectivity profiles across the broader kinome reveal important distinctions. A comprehensive understanding of these differences is crucial for anticipating potential off-target liabilities. The most robust method for this is a large-scale kinase panel screen, such as the KINOMEscan™ platform, which assesses the binding of an inhibitor to a wide array of kinases.[5][12][13]
Quantitative Comparison of Filgotinib and Upadacitinib
The following table summarizes the inhibitory activity (IC50 values in nM) of Filgotinib and Upadacitinib against the four members of the JAK family. This data highlights their on-target potency and their relative selectivity within this kinase subfamily.
| Kinase Target | Filgotinib (IC50, nM) | Upadacitinib (IC50, nM) | Structural Class |
| JAK1 | 10 [6] | 43 [14] | Triazolopyridine |
| JAK2 | 28[6] | ~2580 (60-fold selective for JAK1)[15][16] | Pyrrolo[2,3-d]pyrimidine |
| JAK3 | 810[6] | >4300 (>100-fold selective for JAK1)[15][16] | |
| TYK2 | 116[6] | ~8170 (190-fold selective for JAK1)[14] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
From this data, it is evident that while both compounds are highly potent against JAK1, Filgotinib exhibits a narrower selectivity window against JAK2 compared to Upadacitinib.[9][17] This difference in selectivity may have clinical implications, as JAK2 is involved in erythropoiesis, and its inhibition can be associated with anemia.[18]
The Off-Target Landscape: A Case Study of ROCK2
Beyond the JAK family, broader kinome screening can reveal unexpected off-target interactions. For the purpose of this guide, we will consider a hypothetical but plausible off-target for a triazolopyridine-based inhibitor: Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a key role in regulating the actin cytoskeleton, cell adhesion, and migration.[8][19] Its inhibition can have significant physiological effects, both desirable and undesirable.[3][14]
The ROCK2 signaling pathway is activated by the small GTPase RhoA.[20] Upon activation, ROCK2 phosphorylates a number of downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased smooth muscle contraction and cell motility.[21][22] Off-target inhibition of ROCK2 by a JAK1 inhibitor could lead to effects such as hypotension due to vasodilation.[14]
Caption: The ROCK2 signaling pathway, a potential off-target for kinase inhibitors.
Experimental Methodologies for Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. Here, we detail two widely used, orthogonal methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: A Comparative Overview
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 7. Exposure-Response Analyses for Upadacitinib Efficacy in Subjects With Atopic Dermatitis-Analyses of Phase 2b Study to Support Selection of Phase 3 Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. carnabio.com [carnabio.com]
- 10. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of ROCK ameliorates pulmonary fibrosis by suppressing M2 macrophage polarisation through phosphorylation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. carnabio.com [carnabio.com]
- 16. protocols.io [protocols.io]
- 17. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Upadacitinib Versus Filgotinib in Ulcerative Colitis: Is the Evidence Sufficient to Inform Treatment Decisions? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Benchmarking Triazolo[1,5-a]pyridine-7-carboxylic Acid Against Known TGF-β/ALK5 Inhibitors: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive technical comparison of the novel compound, triazolo[1,5-a]pyridine-7-carboxylic acid, against established drugs targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. Drawing upon established principles of kinase inhibition and cellular signaling, this document outlines the scientific rationale and experimental frameworks necessary to rigorously evaluate its therapeutic potential.
Introduction: The Rationale for Targeting the TGF-β Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] However, its dysregulation is a hallmark of various pathologies, most notably in promoting tumor progression, invasion, and metastasis in advanced cancers, as well as driving fibrotic diseases.[1][2] A key mediator in this pathway is the TGF-β type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5), a serine/threonine kinase.[1][3] Its central role and druggable nature make ALK5 an attractive target for therapeutic intervention.[3]
Triazolo[1,5-a]pyridine-7-carboxylic acid emerges from a chemical scaffold, the triazolopyridine nucleus, which has demonstrated a remarkable versatility in medicinal chemistry, with derivatives showing potent biological activities, including kinase inhibition.[4][5] This guide puts forth the hypothesis that triazolo[1,5-a]pyridine-7-carboxylic acid acts as a competitive inhibitor at the ATP-binding site of ALK5, thereby blocking downstream signaling.
This document will benchmark our candidate compound against a panel of well-characterized ALK5 inhibitors with diverse clinical and preclinical profiles:
-
Galunisertib (LY2157299): A potent, selective TβRI inhibitor that has undergone clinical investigation.[6][7]
-
Vactosertib (TEW-7197): A highly potent and selective oral inhibitor of ALK4 and ALK5.[6]
-
SB-431542: A widely used research tool, potent and specific for ALK4, ALK5, and ALK7.[8]
-
SD-208: An orally bioavailable TβRI kinase inhibitor shown to be effective in preclinical models of fibrosis.[8]
The TGF-β/ALK5 Signaling Cascade: A Mechanistic Overview
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[8] This binding recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain.[1] Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][9]
Caption: The canonical TGF-β signaling pathway.
Comparative Benchmarking: Experimental Design
To ensure a rigorous and objective comparison, a standardized suite of assays should be employed. The following protocols are designed to provide a comprehensive profile of the candidate compound in relation to established inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity and selectivity of triazolo[1,5-a]pyridine-7-carboxylic acid against ALK5 and other related kinases.
Methodology:
-
Reagents: Recombinant human ALK5, ALK2, ALK3, ALK4, ALK6 kinases; ATP; substrate peptide (e.g., casein); test compounds; kinase buffer; detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Serially dilute triazolo[1,5-a]pyridine-7-carboxylic acid and known inhibitors (Galunisertib, Vactosertib, SB-431542, SD-208) in DMSO. b. In a 384-well plate, add the kinase, substrate, and ATP to the kinase buffer. c. Add the diluted compounds to the reaction mixture. d. Incubate at 30°C for 1 hour. e. Add the ADP-Glo™ reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based TGF-β-Induced SMAD Phosphorylation Assay
Objective: To assess the ability of the test compound to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
Methodology:
-
Cell Line: A549 human lung carcinoma cells (or other TGF-β responsive cell line).
-
Procedure: a. Seed A549 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serially diluted triazolo[1,5-a]pyridine-7-carboxylic acid and known inhibitors for 1 hour. c. Stimulate the cells with recombinant human TGF-β1 for 30 minutes. d. Lyse the cells and measure the levels of phosphorylated SMAD2/3 and total SMAD2/3 using a sensitive immunoassay (e.g., ELISA or Western Blot).
-
Data Analysis: Determine the EC50 values for the inhibition of SMAD phosphorylation.
Target Engagement and Selectivity Profiling
Objective: To confirm target engagement in live cells and assess the broader selectivity profile of the compound.
Methodology:
-
Cellular Thermal Shift Assay (CETSA): a. Treat intact cells with the test compound. b. Heat the cell lysates to a range of temperatures. c. Analyze the soluble fraction for the presence of ALK5 by Western Blot. Ligand binding will stabilize the protein, leading to a higher melting temperature.
-
Kinome-wide Selectivity Screening: a. Screen triazolo[1,5-a]pyridine-7-carboxylic acid against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). b. This will provide a comprehensive overview of the compound's selectivity and identify potential off-target effects.
Comparative Data Summary
The following table outlines the expected data points for a comprehensive comparison.
| Parameter | Triazolo[1,5-a]pyridine-7-carboxylic acid | Galunisertib | Vactosertib | SB-431542 | SD-208 |
| ALK5 IC50 (nM) | To be determined | 56[6][7] | 11[6] | ~100 | Data varies |
| Cellular p-SMAD EC50 (nM) | To be determined | Data varies | Data varies | Data varies | Data varies |
| Kinase Selectivity (S-score) | To be determined | Published data | Published data | Published data | Published data |
| Oral Bioavailability (%) | To be determined | Published data | Published data | Low | Orally bioavailable[8] |
| In Vivo Efficacy Model | To be determined | Cancer models[1] | Cancer models | Fibrosis models[8] | Fibrosis models[8] |
Conclusion and Future Directions
The triazolo[1,5-a]pyridine scaffold holds significant promise in the development of novel kinase inhibitors.[4][10] By systematically benchmarking triazolo[1,5-a]pyridine-7-carboxylic acid against established ALK5 inhibitors, we can robustly assess its potential as a therapeutic candidate for oncology and fibrotic diseases. The experimental framework outlined in this guide provides a clear path to generating the critical data needed to support its continued development. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile.
References
- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a new series of potent and selective inhibitors of the TGF-β type I receptor kinase domain. Journal of Medicinal Chemistry, 47(17), 4211-4221.
-
Patsnap Synapse. (2024). What are ALK5 inhibitors and how do they work? Patsnap. [Link]
- Laping, N. J., et al. (2002). Small-molecule inhibitors of transforming growth factor-beta type I receptor kinase (ALK5). Molecular Pharmacology, 62(1), 58-64.
- Akhurst, R. J., & Hata, A. (2012). Targeting TGF-β signaling for therapeutic gain. Nature Reviews Drug Discovery, 11(10), 790-811.
- Yingling, J. M., et al. (2004). Development of TGF-β signalling inhibitors for cancer therapy.
- ResearchGate. (n.d.). TGF-β signaling pathway inhibitors that are currently under development for potential cancer therapy.
- Lee, H. J. (2020). Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Journal of Cancer Prevention, 25(4), 213–222.
- Request PDF. (n.d.).
- ResearchGate. (n.d.). Drug targets on the TGF-b signaling pathway.
- Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 449-463.
-
PubMed. (2020). Discovery of[1][3][6]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed.
-
PubChem.[1][3][6]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester. PubChem.
-
ResearchGate. (2020). Biological activities of[1][3][6]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.
Sources
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. karger.com [karger.com]
- 9. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 10. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal ofTriazolo[1,5-a]pyridine-7-carboxylic Acid
A Comprehensive Guide to the Proper Disposal of[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the entire chemical lifecycle. This guide provides a detailed, field-proven protocol for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid (CAS No. 1234616-29-5), ensuring the safety of personnel and adherence to environmental regulations.
Hazard Profile & Waste Characterization
Proper disposal begins with a thorough understanding of the material's hazards. While the Safety Data Sheet (SDS) for this specific compound is not fully detailed, by examining structurally analogous chemicals, we can establish a reliable, conservative hazard profile.[3]
-
Chemical Class: The compound is a heterocyclic carboxylic acid. The pyridine ring suggests that its waste should be managed with the same caution as other pyridine derivatives, which are often classified as hazardous.[2][4] The carboxylic acid functional group indicates it is acidic and will react with bases.
-
Inferred Health Hazards: Similar compounds, such as Pyrazolo[1,5-a]pyridine-2-carboxylic acid and 7-Oxo-1H-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid, are classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory system irritation.[5][6] Therefore, it is prudent to handle[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid as a material with, at minimum, these same hazards.
Based on this profile, any waste containing this compound, including pure excess material, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be treated as hazardous chemical waste .
Regulatory Framework: The Generator's Responsibility
Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), the entity that generates the chemical waste is legally responsible for its proper characterization and management from "cradle to grave".[7][8][9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these materials to protect employees.[10][11][12] This guide is designed to satisfy the requirements of both regulatory bodies.
Personnel Safety & Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Work Area: All handling of the solid compound and preparation of its waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]
Step-by-Step Waste Collection & Segregation Protocol
Meticulous collection at the point of generation is critical to prevent accidental chemical reactions and ensure compliant disposal.
Step 1: Select a Compatible Waste Container The container must be chemically compatible with the acidic and organic nature of the waste.
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[14]
-
For Liquid Waste (Solutions): Use a designated HDPE or glass solvent waste container. Do not use metal containers, as acids can cause corrosion.[8]
Step 2: Proper Labeling As soon as the first drop of waste is added, the container must be labeled.[13] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid" and any other components in the waste stream (e.g., solvents).
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Acidic").
-
The date accumulation started.
Step 3: Segregation from Incompatible Materials This is a critical safety step. The waste container for this acidic compound must be stored separately from:
-
Bases: To prevent a vigorous and potentially exothermic acid-base neutralization reaction.
-
Strong Oxidizing Agents: To avoid a potentially violent reaction.
-
Amines: As a carboxylic acid, it will react with amines.[5]
Physical separation, such as using secondary containment tubs, is a best practice for ensuring incompatible materials do not mix in the event of a spill.[7]
On-Site Accumulation and Storage
Designated laboratory areas for waste are known as Satellite Accumulation Areas (SAAs).[14]
-
The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[15]
-
The container must remain closed at all times, except when actively adding waste.[14]
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[8]
-
Once a container is full, it must be moved to the central accumulation area within three days for pickup.[14]
Final Disposal Pathway: The Only Compliant Option
Under no circumstances should[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid or its waste be disposed of down the drain or in the regular trash.[7][14] Doing so is a serious regulatory violation and poses a threat to the environment.
The required method for disposal is through a licensed and approved hazardous waste management company.[8][16] The process is as follows:
-
Characterization: The waste is fully characterized based on the information on your hazardous waste label.
-
Lab Packing: The disposal vendor will package your sealed, labeled container into a larger drum with absorbent material (a "lab pack") for safe transport.
-
Transportation: The waste is transported by certified carriers to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Destruction: For organic compounds like this, the most common and effective disposal method is high-temperature incineration (e.g., rotary kiln incineration at 820°-1,600°C), which ensures complete destruction of the hazardous material.[2]
Spill & Emergency Procedures
In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear your full PPE.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean the spill area thoroughly. For large spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[13]
Summary & Disposal Workflow
The following table summarizes the key operational parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the pyridine and carboxylic acid functional groups and inferred hazards of similar compounds.[2][5] |
| Recommended Container | HDPE or Glass with Screw Cap | Prevents corrosion from the acidic compound and ensures a secure seal to contain vapors.[8][14] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin/eye irritation and contamination. |
| Incompatible Materials | Bases, Strong Oxidizers, Amines | Prevents potentially hazardous chemical reactions (exothermic, gas generation).[5] |
| Primary Disposal Method | Collection for Off-site Incineration | Ensures complete destruction of the hazardous compound in compliance with EPA regulations.[2][7] |
| Prohibited Disposal | Sink or Trash Disposal | Illegal and environmentally harmful.[14] |
The following workflow diagram illustrates the decision-making process for compliant disposal.
Caption: Decision workflow for compliant chemical waste disposal.
References
- Vertex AI Search. (2022, September 13).
- National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Daniels Health. (2025, May 21).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Labor
- OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
-
AK Scientific, Inc. Safety Data Sheet: 7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylic acid.
- U.S. Environmental Protection Agency. (2025, November 25).
- Occupational Safety and Health Administr
- Fisher Scientific. (2010, May 8). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-2-carboxylic acid.
- Standard Oper
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
-
AK Scientific, Inc. Safety Data Sheet: 7-Oxo-1H-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid.
- Fisher Scientific. (2015, March 19).
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid
Comprehensive Safety and Handling Guide for[1][2][3]Triazolo[1,5-A]pyridine-7-carboxylic acid
This guide provides essential safety and logistical information for the handling and disposal of[1][2][3]Triazolo[1,5-A]pyridine-7-carboxylic acid (CAS No. 1234616-29-5). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety and operational integrity. The following protocols are designed to be self-validating, emphasizing the causality behind each procedural step to empower researchers with a deep understanding of safe laboratory practices.
Hazard Assessment and GHS Classification
Based on the hazard profiles of similar chemical structures,[1][2][3]Triazolo[1,5-A]pyridine-7-carboxylic acid should be handled as a substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][4][5]
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This classification is inferred from related compounds and should be used as a precautionary guideline.[1][3][4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to mitigate exposure risks. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the specific experimental conditions.
Caption: Personal Protective Equipment (PPE) escalation workflow.
Step-by-Step PPE Selection and Use:
-
Primary Barrier: A clean, buttoned lab coat is the foundational layer of protection.
-
Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Contaminated gloves should be replaced immediately.[6] After use, hands should be washed and dried thoroughly.[2][6]
-
Eye Protection: At a minimum, safety glasses with side shields are required.[6] If there is any risk of splashing or handling larger quantities, upgrade to chemical safety goggles.[1][2][7] For significant splash risks, a face shield should be worn in conjunction with goggles.[1]
-
Respiratory Protection: If the material is a powder and there is a risk of dust generation, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[4]
Engineering Controls: The First Line of Defense
Your primary method for exposure control should always be robust engineering solutions, which are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All weighing and handling of solid[1][2][3]Triazolo[1,5-A]pyridine-7-carboxylic acid should be conducted within a certified chemical fume hood to control airborne dust.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential airborne contaminants.[2][7]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3][7]
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of accidental exposure and cross-contamination.
Caption: Step-by-step safe handling workflow.
Procedural Steps:
-
Preparation:
-
Don the appropriate PPE as determined by your risk assessment.
-
Prepare your workspace by removing all unnecessary items.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
Storage:
Emergency Procedures
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][9] |
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[2]
-
Wear appropriate PPE, including respiratory protection.
-
Avoid dust formation.[8]
-
Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[4][8]
-
Wash the spill area thoroughly.
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.
-
Waste Characterization: The waste generated from the use of this compound must be considered hazardous.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
References
- Jubilant Ingrevia Limited. (2024, April 3).
- ChemicalBook. (2023, May 27). Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid.
-
MSDS of[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. (n.d.).
-
AK Scientific, Inc. (n.d.). 7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylic acid Safety Data Sheet.
- 2,6-Pyridinedicarboxylic acid. (n.d.). Bio-Rad.
- Fisher Scientific. (2010, May 8).
-
KISHIDA CHEMICAL CO., LTD. (n.d.). [1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid Safety Data Sheet.
- TCI Chemicals. (2023, March 5).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%.
- ChemicalBook. (2025, July 19).
-
AK Scientific, Inc. (n.d.). 7-Oxo-1H-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid Safety Data Sheet.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.cn [capotchem.cn]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
